Product packaging for Euphylline(Cat. No.:CAS No. 5768-49-0)

Euphylline

Cat. No.: B1205698
CAS No.: 5768-49-0
M. Wt: 240.26 g/mol
InChI Key: LHRHXWBJUQKYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N6O2 B1205698 Euphylline CAS No. 5768-49-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5768-49-0

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine

InChI

InChI=1S/C7H8N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);1-4H2

InChI Key

LHRHXWBJUQKYEL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Other CAS No.

317-34-0

Synonyms

pulmophyllin (new)
pulmophylline (new)

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Euphylline in Bronchial Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphylline, a combination of theophylline and ethylenediamine, has long been a cornerstone in the management of bronchospastic diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic action, the relaxation of bronchial smooth muscle, is attributed to the multifaceted molecular mechanisms of its active component, theophylline. This technical guide provides a comprehensive examination of the core mechanisms of action of this compound on bronchial smooth muscle, with a focus on its interactions with key molecular targets. We delve into the signaling pathways involved, present available quantitative data for comparative analysis, and outline the experimental protocols that have been pivotal in elucidating these complex interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the respiratory field.

Introduction

The bronchodilatory effect of this compound is primarily mediated by theophylline, a methylxanthine. The mechanisms are complex and involve at least three major pathways: inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and activation of histone deacetylases (HDACs). While PDE inhibition and adenosine receptor antagonism have been the classical explanations for its bronchodilator and stimulant effects, the role of HDAC activation has emerged as a key mechanism for its anti-inflammatory properties, particularly at lower, sub-bronchodilator concentrations. Understanding these distinct yet interconnected pathways is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Core Molecular Mechanisms of Action

Phosphodiesterase (PDE) Inhibition

The most established mechanism for theophylline-induced bronchodilation is the non-selective inhibition of phosphodiesterase (PDE) isoenzymes within bronchial smooth muscle cells.[1][2][3] PDEs are responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In human airway smooth muscle, the predominant isoforms are PDE3 and PDE4.[2]

Theophylline's inhibition of PDE, particularly PDE3, leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. The key consequences of PKA activation in bronchial smooth muscle cells are:

  • Decreased intracellular calcium ([Ca²⁺]i): PKA can phosphorylate and activate plasma membrane Ca²⁺-ATPases and the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), which actively pump Ca²⁺ out of the cytosol. It can also inhibit the opening of L-type calcium channels.

  • Reduced sensitivity of the contractile apparatus to Ca²⁺: PKA can phosphorylate and inhibit myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and initiating contraction.

  • Opening of large-conductance Ca²⁺-activated potassium (BKCa) channels: PKA-mediated phosphorylation can lead to the opening of BKCa channels, causing membrane hyperpolarization and further reducing Ca²⁺ influx through voltage-gated calcium channels.[4]

Collectively, these actions lead to a profound relaxation of the bronchial smooth muscle.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Theophylline Theophylline PDE Phosphodiesterase (PDE3/PDE4) Theophylline->PDE Inhibits AMP 5'-AMP PDE->AMP Hydrolyzes ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase cAMP->PDE PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Inhibits (phosphorylates) MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Contraction Contraction MLCK_active->Contraction Relaxation Relaxation MLCK_inactive->Relaxation

Figure 1. Signaling pathway of PDE inhibition by theophylline.
Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B receptors.[3][5] Adenosine is an endogenous nucleoside that can be released in the airways, especially during inflammation and bronchoconstriction. Activation of adenosine receptors on bronchial smooth muscle and mast cells can promote bronchoconstriction. By blocking these receptors, theophylline can prevent adenosine-induced bronchoconstriction.

However, the contribution of adenosine receptor antagonism to the bronchodilatory effects of theophylline at therapeutic concentrations is a subject of debate.[6][7] Some studies suggest that the concentrations required for significant adenosine receptor blockade are higher than those typically achieved in clinical practice. Nevertheless, this mechanism may contribute to some of the extrapulmonary effects of theophylline, both therapeutic (e.g., respiratory stimulation) and adverse (e.g., cardiac arrhythmias, seizures).

Adenosine_Antagonism_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Theophylline Theophylline AdenosineReceptor Adenosine Receptor (A1/A2B) Theophylline->AdenosineReceptor Antagonizes Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Bronchodilation Bronchodilation AdenosineReceptor->Bronchodilation Inhibition of constriction leads to Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Figure 2. Mechanism of adenosine receptor antagonism by theophylline.
Histone Deacetylase (HDAC) Activation

A more recently elucidated mechanism of action for theophylline, particularly relevant at lower, anti-inflammatory concentrations, is the activation of histone deacetylases (HDACs).[8][9] Chronic inflammation in diseases like asthma and COPD is associated with increased activity of histone acetyltransferases (HATs), which acetylate histones and promote the transcription of pro-inflammatory genes. Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and suppression of gene transcription.

Theophylline has been shown to directly enhance the activity of certain HDAC isoforms (HDAC1 and HDAC3) at concentrations as low as 10⁻⁵ M.[8] This effect is independent of PDE inhibition and adenosine receptor antagonism. By activating HDACs, theophylline can reverse the pro-inflammatory state by suppressing the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. This mechanism is thought to be particularly important for the steroid-sparing effect of theophylline, as it can restore the anti-inflammatory efficacy of corticosteroids in patients with severe asthma and COPD.

HDAC_Activation_Pathway cluster_nucleus Nucleus Theophylline Theophylline HDAC_inactive Inactive HDAC Theophylline->HDAC_inactive Activates HDAC_active Active HDAC HDAC_inactive->HDAC_active Histones_acetylated Acetylated Histones HDAC_active->Histones_acetylated Deacetylates HAT Histone Acetyltransferase (HAT) Histones_deacetylated Deacetylated Histones HAT->Histones_deacetylated Acetylates Histones_acetylated->Histones_deacetylated Inflammatory_Genes Inflammatory Gene Transcription Histones_acetylated->Inflammatory_Genes Promotes Histones_deacetylated->Histones_acetylated Histones_deacetylated->Inflammatory_Genes Suppresses Anti_inflammatory_effect Anti-inflammatory Effect Inflammatory_Genes->Anti_inflammatory_effect Suppression leads to

Figure 3. Theophylline's role in histone deacetylase activation.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of theophylline with its molecular targets and its effect on bronchial smooth muscle.

Table 1: Theophylline's Affinity for Molecular Targets

TargetParameterValueSpecies/TissueReference
Phosphodiesterase (PDE)EC₅₀ (Relaxation)~1.5 x 10⁻⁴ MHuman Airways[1]
Adenosine A1 ReceptorKᵢ3800 nMBovine BrainN/A
Adenosine A2B ReceptorKB7 µMHuman Mast Cells[7]
Histone Deacetylase (HDAC)Optimal Activating Conc.10⁻⁵ MHuman Lung Epithelial Cells[8]
Histone Deacetylase (HDAC)Inhibitory Conc.10⁻⁴ - 10⁻³ MHuman Lung Epithelial Cells[8]

Table 2: Functional Effects of Aminophylline/Theophylline on Bronchial Smooth Muscle

EffectParameterValueSpecies/TissueReference
Increase in BKCa currentAminophylline Conc.1 mmol/LRat Bronchial Myocytes[4]
Increase in BKCa currentCurrent Density ChangeFrom 90±10 to 166±25 pA/pFRat Bronchial Myocytes[4]
Inhibition of LPA-induced hyperresponsivenessTheophylline Conc.> 1 µMBovine Tracheal Smooth Muscle[10]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are outlines of key protocols.

Isometric Tension Recording of Bronchial Rings

This technique is used to measure the contractile and relaxant responses of isolated airway smooth muscle.

Objective: To quantify the effect of this compound on the tone of pre-contracted bronchial smooth muscle.

Methodology Outline:

  • Tissue Preparation: Bronchial rings (2-4 mm in diameter) are dissected from animal (e.g., guinea pig, rat) or human lung tissue and mounted in an organ bath.[11][12] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[13]

  • Transducer Connection: The rings are connected to an isometric force transducer to record changes in muscle tension.[11]

  • Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram).[13] A contractile agent (e.g., methacholine, histamine, or high potassium solution) is then added to induce a stable contraction.[11]

  • Drug Application: Cumulative concentrations of this compound (or theophylline) are added to the bath, and the resulting relaxation is recorded as a percentage of the pre-contracted tone.

  • Data Analysis: Concentration-response curves are generated to determine parameters such as the EC₅₀ (the concentration of the drug that produces 50% of the maximal response).

Isometric_Tension_Workflow Start Start: Dissect Bronchial Rings Mount Mount Rings in Organ Bath Start->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate PreContract Induce Contraction (e.g., Methacholine) Equilibrate->PreContract Addthis compound Add Cumulative Concentrations of this compound PreContract->Addthis compound Record Record Isometric Tension Addthis compound->Record Analyze Analyze Data (Concentration-Response Curve) Record->Analyze End End: Determine EC50 Analyze->End

Figure 4. Workflow for isometric tension recording.
Patch-Clamp Electrophysiology of Bronchial Myocytes

This technique allows for the measurement of ion channel activity in single bronchial smooth muscle cells (myocytes).

Objective: To investigate the effects of this compound on specific ion channels, such as BKCa channels.

Methodology Outline:

  • Cell Isolation: Single bronchial myocytes are enzymatically isolated from airway tissue.

  • Patch Pipette and Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the membrane, isolating a small patch of the membrane.

  • Recording Configurations: The experiment can be performed in various configurations (e.g., cell-attached, whole-cell, inside-out) to study different aspects of channel function. For studying intracellular modulation by cAMP, the whole-cell or inside-out configuration is often used.

  • Voltage Clamp and Drug Perfusion: The membrane potential is clamped at a specific voltage, and currents flowing through the ion channels in the patch are recorded. This compound or other agents can be applied to the cell via the perfusion system.

  • Data Acquisition and Analysis: The recorded currents are amplified, filtered, and digitized for analysis of channel opening probability, conductance, and kinetics.

Patch_Clamp_Workflow Start Start: Isolate Bronchial Myocytes PreparePipette Prepare Patch Pipette Start->PreparePipette FormSeal Form Giga-ohm Seal on Cell Membrane PreparePipette->FormSeal EstablishConfig Establish Recording Configuration (e.g., Whole-cell) FormSeal->EstablishConfig VoltageClamp Apply Voltage Clamp Protocol EstablishConfig->VoltageClamp RecordCurrent Record Ion Channel Currents VoltageClamp->RecordCurrent PerfuseDrug Perfuse this compound RecordCurrent->PerfuseDrug RecordResponse Record Changes in Current PerfuseDrug->RecordResponse Analyze Analyze Channel Activity RecordResponse->Analyze End End: Characterize Ion Channel Modulation Analyze->End

Figure 5. Workflow for patch-clamp electrophysiology.
Histone Deacetylase (HDAC) Activity Assay

This biochemical assay is used to measure the enzymatic activity of HDACs in cell extracts.

Objective: To determine the effect of theophylline on HDAC activity in bronchial epithelial cells or smooth muscle cells.

Methodology Outline:

  • Cell Culture and Treatment: Human bronchial epithelial cells (or smooth muscle cells) are cultured and treated with various concentrations of theophylline.

  • Nuclear Extract Preparation: The cells are harvested, and nuclear extracts containing HDAC enzymes are prepared.

  • HDAC Assay: The nuclear extracts are incubated with a substrate that is acetylated, often a fluorescently labeled peptide. The deacetylation of the substrate by HDACs is then detected. This can be done using a developer that reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

  • Quantification: The signal is measured using a fluorometer or spectrophotometer, and the HDAC activity is calculated relative to untreated controls.

  • Data Analysis: The dose-dependent effect of theophylline on HDAC activity is determined.

HDAC_Assay_Workflow Start Start: Culture Bronchial Cells Treat Treat Cells with Theophylline Start->Treat PrepareExtract Prepare Nuclear Extracts Treat->PrepareExtract Incubate Incubate Extract with Acetylated Substrate PrepareExtract->Incubate AddDeveloper Add Developer Solution Incubate->AddDeveloper MeasureSignal Measure Fluorescent or Colorimetric Signal AddDeveloper->MeasureSignal Calculate Calculate HDAC Activity MeasureSignal->Calculate End End: Determine Theophylline Effect Calculate->End

Figure 6. Workflow for HDAC activity assay.

Conclusion

The mechanism of action of this compound in bronchial smooth muscle is a result of the complex and multifaceted pharmacological profile of theophylline. While non-selective PDE inhibition remains the primary explanation for its acute bronchodilatory effects, the roles of adenosine receptor antagonism and, more recently, HDAC activation are critical to understanding its full therapeutic and adverse effect profile. The anti-inflammatory effects mediated by HDAC activation at lower concentrations highlight the potential for repositioning or developing novel methylxanthine derivatives with improved selectivity and tolerability. Further research focusing on the specific contributions of each pathway in different patient populations and disease phenotypes will be essential for optimizing the use of this long-standing therapeutic agent and for the development of next-generation respiratory drugs.

References

Theophylline versus aminophylline aqueous solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Aqueous Solubility of Theophylline versus Aminophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a widely utilized methylxanthine for respiratory diseases, is characterized by its limited aqueous solubility. This presents significant challenges in the formulation of liquid and parenteral dosage forms. Aminophylline, a 2:1 complex of theophylline and ethylenediamine, was developed to overcome this limitation. This technical guide provides a comprehensive comparison of the aqueous solubility of theophylline and aminophylline, detailing the underlying chemical principles, influencing factors, and standard experimental methodologies for their determination.

Introduction: The Solubility Challenge

Theophylline is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is primarily attributed to its action as a bronchodilator and anti-inflammatory agent.[2] However, the clinical application of theophylline is hampered by its low solubility in water, which complicates the development of aqueous-based formulations.[3][4] To address this, aminophylline was developed. Aminophylline is a combination of theophylline and ethylenediamine in a 2:1 ratio, where ethylenediamine acts as a solubilizing agent, significantly enhancing the drug's aqueous solubility.[1][5][6][7][8] This document explores the critical differences in solubility between these two compounds, providing quantitative data, experimental protocols, and mechanistic insights relevant to pharmaceutical research and development.

Chemical Structure and Composition

The fundamental difference in solubility stems from the distinct chemical nature of the two substances. Theophylline is a singular molecular entity, a dimethylxanthine.[2] In contrast, aminophylline is a salt-like complex.

  • Theophylline (C₇H₈N₄O₂): A purine alkaloid structurally similar to caffeine.[2] It is a white, odorless, crystalline powder with a bitter taste.[2]

  • Aminophylline (C₁₆H₂₄N₁₀O₄): A coordinated complex consisting of two molecules of theophylline and one molecule of ethylenediamine.[1][5][6][8] The ethylenediamine component is crucial for improving the aqueous solubility of theophylline.[6][9] Aminophylline typically appears as white or slightly yellowish granules or powder.[10][11]

The formation of aminophylline from its constituent molecules can be visualized as follows:

G cluster_reactants Reactants cluster_product Product Theophylline_1 Theophylline Aminophylline Aminophylline (2:1 Complex) Theophylline_1->Aminophylline Theophylline_2 Theophylline Theophylline_2->Aminophylline Ethylenediamine Ethylenediamine Ethylenediamine->Aminophylline

Caption: Formation of the Aminophylline Complex.

Quantitative Aqueous Solubility

The most significant distinction between the two compounds is their solubility in water. Aminophylline is considerably more water-soluble than theophylline.[1][6] This enhanced solubility is the primary reason for its development and use in formulations where a higher concentration in an aqueous medium is required, such as in intravenous preparations.

Table 1: Comparison of Aqueous Solubility

CompoundDescription of SolubilityQuantitative Solubility DataConditions
Theophylline Slightly soluble, Sparingly soluble[2][4][12]8.3 mg/mL (8.3 g/L)[12]20 °C
5.5 mg/mL[3]Not Specified
1 part in 120 parts water[12]Room Temperature
Aminophylline Freely soluble, Soluble[6][10][11][13]1 g in 25 mL water (~40 mg/mL)[6]Not Specified
1 g in 5 mL water (dissolves almost completely)[11]Not Specified
3.7 mg/mL[14]Not Specified
Freely soluble[9]Not Specified

Note: There is some variation in the reported quantitative values, which may be due to differences in experimental conditions such as temperature and pH.

Factors Influencing Aqueous Solubility

Several physicochemical factors can influence the solubility of both theophylline and aminophylline. Understanding these factors is critical for formulation development, stability testing, and predicting in vivo performance.

Effect of pH

The pH of the aqueous medium is a critical determinant of solubility for both compounds, particularly for aminophylline.

  • Theophylline: Theophylline is a weak acid with a pKa of approximately 8.8.[15] Its solubility is expected to increase in alkaline conditions where it can form a soluble salt. It is reported to be soluble in alkali hydroxides, ammonia, and dilute acids.[12] Some studies suggest its solubility increases in more acidic media as well, which may be due to the protonation of one of its nitrogen atoms.[15][16]

  • Aminophylline: Aminophylline solutions are inherently alkaline, typically exhibiting a pH between 8.0 and 9.5.[11][17][18] This alkaline pH is essential for maintaining the stability and solubility of the complex.[17] If the pH of an aminophylline solution is significantly lowered (made more acidic), the less soluble theophylline can precipitate out of the solution.[17][19] This is the most common cause of incompatibility when mixing aminophylline with acidic drugs in intravenous admixtures.[17]

Effect of Temperature
  • Theophylline: The solubility of theophylline in water and other organic solvents generally increases with rising temperature.[20] The hydration state of theophylline (anhydrous vs. monohydrate) also affects its dissolution behavior, with the anhydrous form typically dissolving faster.[21][22] The temperature at which anhydrous theophylline is prepared (by dehydrating the monohydrate form) can also impact its subsequent hydration and dissolution rates.[23][24][25]

  • Aminophylline: While specific data on the temperature-solubility curve is sparse, it is known that aminophylline is susceptible to degradation at higher temperatures, especially in the presence of humidity.[10] Upon exposure to air, it can gradually lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free, less soluble theophylline.[6][10]

Experimental Protocols for Solubility Determination

Accurate determination of aqueous solubility requires standardized experimental protocols. Below are methodologies commonly cited in the literature for analyzing theophylline and aminophylline.

Shake-Flask Method

The shake-flask method is a conventional technique for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of the compound (theophylline or aminophylline) is added to a known volume of purified water in a sealed, airtight container (e.g., a glass flask).

  • Equilibration: The container is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

  • Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid using centrifugation and/or filtration (using a filter that does not adsorb the solute).

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[3][26] The absorbance for aminophylline is typically measured at 272 nm.[26]

G A Theophylline / Aminophylline PDE Phosphodiesterase (PDE) A->PDE Inhibits (-) AMP_GMP AMP / GMP PDE->AMP_GMP Breaks down ATP_GTP ATP / GTP cAMP_cGMP cAMP / cGMP (Increased Levels) ATP_GTP->cAMP_cGMP Converted via Adenylyl/Guanylyl Cyclase cAMP_cGMP->PDE Bronchodilation Bronchodilation (Smooth Muscle Relaxation) cAMP_cGMP->Bronchodilation Leads to

References

The Pharmacological Profile of Euphylline (Aminophylline) in Respiratory Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euphylline, known generically as Aminophylline, is a 2:1 complex of theophylline and ethylenediamine. For decades, it has been a significant therapeutic agent in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).[1] The ethylenediamine component enhances the aqueous solubility of theophylline, the primary active moiety, facilitating its intravenous administration.[2] Theophylline itself is a methylxanthine, a class of compounds that also includes caffeine.[3]

This technical guide provides a comprehensive overview of the pharmacological profile of aminophylline. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical applications, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

The therapeutic effects of theophylline in respiratory diseases are not attributed to a single molecular action but rather to a combination of distinct mechanisms, primarily non-selective phosphodiesterase inhibition and adenosine receptor antagonism.[4] A more recently identified mechanism involves the activation of histone deacetylases.

Phosphodiesterase (PDE) Inhibition

The most established mechanism of theophylline is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[5] PDEs are responsible for the intracellular degradation of cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, particularly isoforms PDE3 and PDE4 which are prevalent in airway smooth muscle and inflammatory cells, theophylline increases intracellular concentrations of cAMP.[6][7]

This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and reduced sensitivity of the contractile apparatus to calcium.[1][8] The net effect is the relaxation of airway smooth muscle, resulting in bronchodilation.[9]

cluster_hydrolysis Theophylline Theophylline PDE Phosphodiesterase (PDE) (PDE3, PDE4) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades FiveAMP 5'-AMP PDE->FiveAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLC Myosin Light Chain Phosphorylation PKA->MyosinLC Inhibits Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) Theophylline Theophylline A1R A1 Receptors (Nerve Endings) Theophylline->A1R Blocks A2BR A2B/A3 Receptors (Mast Cells) Theophylline->A2BR Blocks Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2BR Activates Ach Acetylcholine Release A1R->Ach Induces Mediators Mediator Release (Histamine, etc.) A2BR->Mediators Induces Bronchoconstriction Bronchoconstriction & Inflammation Ach->Bronchoconstriction Mediators->Bronchoconstriction start Start prep_samples 1. Prepare Samples - PDE-containing lysate/protein - Theophylline (inhibitor) - Blanks (buffer only) start->prep_samples add_substrate 2. Add Substrate - Add cAMP substrate solution (containing [3H]-cAMP) to all samples. prep_samples->add_substrate incubate1 3. Incubate - Water bath at 30°C for 10 min. - [3H]-cAMP is hydrolyzed to [3H]-5'-AMP. add_substrate->incubate1 terminate 4. Terminate Reaction - Boil samples at 100°C for 2 min to inactivate PDE enzyme. incubate1->terminate add_venom 5. Dephosphorylate - Add snake venom (contains 5'-nucleotidase). - [3H]-5'-AMP is converted to [3H]-adenosine. terminate->add_venom separate 6. Separate Nucleotides - Add Dowex anion-exchange resin. - Resin binds negatively charged [3H]-cAMP. add_venom->separate centrifuge 7. Centrifuge - Pellet the Dowex resin. separate->centrifuge measure 8. Measure Radioactivity - Transfer supernatant (containing [3H]-adenosine) to scintillation vial. - Count using a liquid scintillation analyzer. centrifuge->measure end End measure->end

References

Whitepaper: Histone Deacetylase (HDAC) Activation by Aminophylline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aminophylline, a compound of theophylline and ethylenediamine, has long been utilized in the management of respiratory diseases. Its therapeutic effects extend beyond bronchodilation to encompass significant anti-inflammatory actions, particularly at lower concentrations.[1][2] A pivotal mechanism underlying this anti-inflammatory capacity is the activation of Histone Deacetylase (HDAC), specifically HDAC2. In chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), oxidative stress leads to the inactivation of HDAC2, a critical enzyme for suppressing inflammatory gene expression and a key component in the action of corticosteroids.[3][4] This inactivation contributes significantly to the corticosteroid resistance observed in many COPD patients.[4][5] Theophylline, the active component of aminophylline, restores HDAC2 activity, thereby reversing corticosteroid insensitivity and suppressing inflammation.[5][6][7] This is primarily achieved through the inhibition of the phosphoinositide-3-kinase-delta (PI3Kδ) pathway, which is activated by oxidative stress.[1][8] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental protocols related to the activation of HDACs by aminophylline, offering critical insights for researchers and professionals in drug development.

The Core Mechanism: Reversing Oxidative Stress-Induced HDAC2 Inactivation

The anti-inflammatory effect of aminophylline (via theophylline) is centered on its ability to counteract the molecular changes that drive persistent inflammation and corticosteroid resistance in diseases like COPD.

The Role of Oxidative Stress and the PI3Kδ Pathway

In inflammatory lung diseases, exposure to irritants like cigarette smoke generates significant oxidative stress.[3][5] This oxidative stress activates multiple inflammatory pathways, including the PI3Kδ signaling cascade.[1][8] Activated PI3Kδ phosphorylates and subsequently inactivates HDAC2, an enzyme crucial for repressing inflammatory gene transcription.[1] Inactivated HDAC2 is unable to deacetylate acetylated histones at the promoter regions of inflammatory genes (e.g., IL-8, TNF-α), leading to their persistent expression.[1][9]

Theophylline's Intervention

Theophylline, at low, therapeutically relevant concentrations (10⁻⁶ to 10⁻⁵ M), acts as an inhibitor of PI3Kδ.[2][5][8] By blocking PI3Kδ, theophylline prevents the phosphorylation and inactivation of HDAC2.[1][8] This restores the enzyme's function, allowing it to remove acetyl groups from histones and co-factors, thereby "switching off" the transcription of inflammatory genes.[1][10][11] This action is independent of theophylline's better-known mechanisms of phosphodiesterase (PDE) inhibition or adenosine receptor antagonism, which are associated with bronchodilation and side effects at higher concentrations.[10][11][12]

Restoring Corticosteroid Sensitivity

Corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR), which then recruit active HDAC2 to the sites of inflammation.[3][5][9] This complex deacetylates histones, repressing gene expression. When HDAC2 is inactivated by oxidative stress, corticosteroids cannot effectively suppress inflammation, leading to resistance.[4][9] By restoring HDAC2 activity, theophylline makes the enzyme available again for recruitment by GRs, thus re-establishing the anti-inflammatory efficacy of corticosteroids.[5][10][13]

Mandatory Visualization: Signaling Pathway

HDAC_Activation_Pathway cluster_steroid Corticosteroid Action stimulus Oxidative Stress (e.g., Cigarette Smoke) PI3Kd PI3Kδ stimulus->PI3Kd Activates drug Aminophylline (Theophylline) drug->PI3Kd Inhibits pathway_node pathway_node active_node active_node inactive_node inactive_node effect_node effect_node HDAC2_inactive p-HDAC2 (Inactive) PI3Kd->HDAC2_inactive Phosphorylates & Inactivates Gene_Expression Inflammatory Gene Expression (IL-8, TNF-α) HDAC2_inactive->Gene_Expression HDAC2_active HDAC2 (Active) Gene_Repression Inflammatory Gene Repression HDAC2_active->Gene_Repression Promotes Repression_Complex GR-HDAC2 Complex Inflammation Inflammation & Corticosteroid Resistance Gene_Expression->Inflammation Leads to Corticosteroids Corticosteroids GR Glucocorticoid Receptor (GR) Corticosteroids->GR Repression_Complex->Gene_Repression Recruited to genes, enhances repression

Caption: Theophylline inhibits oxidative stress-induced PI3Kδ, restoring HDAC2 activity.

Quantitative Data Presentation

The effects of theophylline on HDAC activity and inflammatory markers have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of Theophylline on HDAC Activity

Cell Type Condition Theophylline Concentration Outcome Reference
Alveolar Macrophages (COPD) Nuclear Lysates 10⁻⁶ M - 10⁻⁵ M ~6-fold increase in HDAC activity [5][7][13]
Alveolar Macrophages (Smokers) Nuclear Lysates 10⁻⁶ M - 10⁻⁵ M ~6-fold increase in HDAC activity [5]
U937 Monocytic Cells Immunoprecipitated HDAC1 & HDAC2 10⁻⁶ M Significant increase in activity of both isoforms [5]
A549 Lung Epithelial Cells Nuclear Extracts 10⁻⁵ M Maximum increase in HDAC activity [12]

| Bronchial Biopsies (Asthmatics) | In vivo treatment | Low-dose oral | Significant increase in total HDAC activity |[10] |

Table 2: Theophylline's Effect on Inflammatory Response and Corticosteroid Sensitivity

Cell Type Stimulant Treatment Outcome Reference
Alveolar Macrophages (COPD) LPS Theophylline (10⁻⁶ M) + Dexamethasone (10⁻⁶ M) Significantly enhanced suppression of IL-8 release compared to Dexamethasone alone [5]
U937 Monocytic Cells IL-1β + H₂O₂ Theophylline (10⁻⁶ M) + Dexamethasone Restored Dexamethasone sensitivity; shifted IC₅₀ from >1 µM to ~4.9 nM [5]
Alveolar Macrophages (Smokers) LPS Theophylline + Dexamethasone + Trichostatin A (HDAC inhibitor) The enhancing effect of theophylline was completely blocked [5]

| C2C12 Skeletal Muscle Cells | Cigarette Smoke Extract (CSE) | Theophylline | Reversed CSE-induced increase in IL-8 and TNF-α levels |[14] |

Table 3: Theophylline's Effect on HDAC Expression

Source Condition Treatment Outcome Reference
Bronchial Biopsies (Asthmatics) In vivo Low-dose oral theophylline Significant increase in HDAC1 protein expression; non-significant increase in HDAC2 [10]
Gastrocnemius Muscle (Mice) In vivo (Cigarette Smoke Exposure) Aminophylline Reversed the cigarette smoke-induced decrease in HDAC2 mRNA and protein levels [14]

| U937 Monocytic Cells | In vitro (Cigarette Smoke Extract) | Theophylline + Dexamethasone | Prevented the CSE-induced reduction in HDAC2 mRNA and protein expression |[15][16] |

Key Experimental Protocols

Reproducing the findings related to aminophylline and HDAC activation requires specific methodologies. Below are detailed protocols for the key experiments cited.

Cell Culture and Treatment
  • Primary Cells (Alveolar Macrophages - AMs): AMs are obtained from bronchoalveolar lavage (BAL) fluid from healthy subjects, smokers, and COPD patients. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[5]

  • Cell Lines:

    • U937 (Human Monocytic Cell Line): Cultured in RPMI 1640 GlutaMAX media with 10% serum. Often used to model macrophage behavior.[5][15][17]

    • A549 (Human Lung Adenocarcinoma Cell Line): Cultured in DMEM with 10% serum. Used as a model for human lung epithelium.[12]

  • Treatment Protocol: Cells are typically pre-treated with theophylline (e.g., 10⁻⁶ M for 1 hour) and/or dexamethasone (e.g., 10⁻⁶ M for 30 minutes) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS, 10 µg/ml) or Cigarette Smoke Extract (CSE) for a specified period (e.g., 18-24 hours).[5][15]

HDAC Activity Assay (Fluorometric Method)

This assay measures the enzymatic activity of HDACs from nuclear extracts or immunoprecipitated samples.[18]

  • Nuclear Protein Extraction: Cells are lysed with a hypotonic buffer, and nuclei are isolated by centrifugation. Nuclear proteins are then extracted using a high-salt buffer. Protein concentration is determined using a BCA or Bradford assay.

  • Reaction Setup: In a 96- or 384-well black microplate, add the nuclear extract (containing HDACs) to an assay buffer (e.g., Tris-based buffer, pH 7.4-8.0).

  • Substrate Addition: Add a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). During this time, active HDACs will deacetylate the substrate.

  • Development: Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A or SAHA) to prevent further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorophore (AMC).[18]

  • Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[19]

  • Quantification: Activity is calculated relative to a standard curve generated using a deacetylated standard.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_assays Downstream Assays start_node start_node process_node process_node measurement_node measurement_node endpoint_node endpoint_node start Start: Isolate Cells culture Culture Cells (e.g., Alveolar Macrophages, U937 cells) start->culture pretreat Pre-treatment Group: 1. Theophylline 2. Dexamethasone 3. Theophylline + Dex culture->pretreat stimulate Inflammatory Stimulation (e.g., LPS, CSE) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis & Nuclear Extraction stimulate->lysis elisa ELISA for Cytokines (IL-8, TNF-α) supernatant->elisa hdac_assay HDAC Activity Assay lysis->hdac_assay western Western Blot (HDAC2, p-Akt, etc.) lysis->western end Data Analysis & Conclusion elisa->end hdac_assay->end western->end

Caption: A typical workflow for studying the effects of theophylline on HDAC activity.
Western Blot Analysis for HDAC Expression

  • Protein Extraction: Prepare whole-cell or nuclear lysates as described above.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDAC2, anti-HDAC1).

  • Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

Aminophylline, through its active component theophylline, effectively activates HDAC2 by inhibiting the oxidative stress-responsive PI3Kδ pathway. This mechanism is crucial for its anti-inflammatory effects and its ability to restore corticosteroid sensitivity in diseases like COPD.[1][5][8] The data clearly demonstrate that at low concentrations, theophylline can reverse a key molecular defect responsible for persistent inflammation.

This understanding provides a strong rationale for the continued use of low-dose theophylline as an add-on therapy in COPD and severe asthma.[11][20] For drug development, these findings highlight the therapeutic potential of targeting the PI3Kδ-HDAC2 axis. Future research could focus on developing more potent and specific PI3Kδ inhibitors or novel small molecules that directly activate HDAC2, potentially offering new avenues for treating corticosteroid-resistant inflammatory diseases with improved efficacy and safety profiles.

Mandatory Visualization: Logical Relationship

Logical_Relationship problem_node problem_node mechanism_node mechanism_node solution_node solution_node outcome_node outcome_node COPD COPD / Smoking (Oxidative Stress) PI3K PI3Kδ Activation COPD->PI3K Causes HDAC_In HDAC2 Inactivation PI3K->HDAC_In Causes Inflammation Increased Inflammatory Gene Expression HDAC_In->Inflammation Leads to Resistance Corticosteroid Resistance HDAC_In->Resistance Leads to Theo Aminophylline (Theophylline) Theo->PI3K Inhibits HDAC_Ac HDAC2 Activity Restored Theo->HDAC_Ac Results in Suppression Inflammatory Gene Suppression HDAC_Ac->Suppression Enables Sensitivity Corticosteroid Sensitivity Restored HDAC_Ac->Sensitivity Enables

Caption: How aminophylline breaks the cycle of inflammation and steroid resistance.

References

Molecular Targets of Euphylline in Inflammatory Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euphylline, a combination of aminophylline and ethylenediamine, exerts its well-established therapeutic effects in respiratory diseases primarily through the pharmacological actions of its active component, theophylline. While traditionally known as a bronchodilator, a substantial body of evidence has solidified theophylline's role as a potent anti-inflammatory agent. This guide provides a comprehensive technical overview of the molecular targets of theophylline within key inflammatory pathways. It delves into the mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the intricate signaling cascades involved. The multifaceted anti-inflammatory profile of theophylline, targeting several key nodes in the inflammatory response, underscores its continued clinical relevance and potential for the development of novel anti-inflammatory therapeutics.

Core Molecular Targets and Mechanisms of Action

Theophylline's anti-inflammatory effects are not mediated by a single, isolated mechanism but rather through its interaction with multiple molecular targets. These interactions lead to a broad suppression of inflammatory processes. The primary molecular targets are detailed below.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its anti-inflammatory actions are largely attributed to the inhibition of PDE3 and PDE4 isoforms, which are prominently expressed in inflammatory cells.[2][3]

Inhibition of PDE, particularly PDE4, in inflammatory cells such as eosinophils, neutrophils, T-lymphocytes, and macrophages leads to an accumulation of intracellular cAMP.[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream targets involved in the inflammatory cascade. The consequences of PDE inhibition include the suppression of inflammatory cell activation, proliferation, and the release of pro-inflammatory mediators.[5] For instance, theophylline has been shown to inhibit the release of histamine and leukotrienes from mast cells.[1][6]

Histone Deacetylase (HDAC) Activation

A pivotal mechanism underlying the anti-inflammatory effects of theophylline, especially at lower therapeutic concentrations, is the activation of histone deacetylases (HDACs), particularly HDAC2.[2][7][8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of inflammatory genes.[9]

In inflammatory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), there is an increase in the activity of histone acetyltransferases (HATs), which promotes the expression of pro-inflammatory genes.[10] Theophylline, by activating HDAC2, counteracts this process, effectively "switching off" the transcription of inflammatory genes.[9][11] This mechanism is particularly significant as it has been shown to reverse the corticosteroid resistance observed in some patients with severe asthma and COPD, where HDAC2 activity is often reduced.[2][12] The activation of HDACs by theophylline appears to be independent of PDE inhibition.[12][13]

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[14][15] Adenosine is an endogenous nucleoside with complex and often opposing roles in inflammation, depending on the receptor subtype and cell type involved. While adenosine receptor antagonism is responsible for some of the side effects of theophylline, such as cardiac arrhythmias and seizures, its contribution to the anti-inflammatory profile is multifaceted.[7] For example, antagonism of adenosine receptors on inflammatory cells can modulate their function.[14] However, some studies suggest a more complex interaction, with theophylline potentially acting as an A3 agonist in certain contexts, contributing to the inhibition of eosinophil degranulation.[16][17]

Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling

Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[18] Theophylline has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes.[9][19] This inhibitory effect is thought to be a downstream consequence of PDE inhibition and the resultant increase in intracellular cAMP.[2][20] By sequestering NF-κB in the cytoplasm, theophylline effectively dampens the inflammatory gene expression program.[19]

Modulation of Phosphoinositide 3-Kinase (PI3K)

There is emerging evidence that theophylline can inhibit the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[10][11] The PI3K signaling pathway is crucial for the activation and function of various immune cells. Inhibition of PI3Kδ by theophylline may contribute to its broad anti-inflammatory effects and has also been linked to the activation of HDAC2.[11]

Regulation of the Slit2-Robo4 Pathway

Recent research has indicated that aminophylline can modulate the permeability of endothelial cells through the Slit2-Robo4 signaling pathway.[21] This pathway is instrumental in maintaining vascular barrier integrity. By upregulating the expression of key components of this pathway, aminophylline can reduce endothelial permeability, a process that is often compromised during inflammation and sepsis.[21]

Quantitative Data on Theophylline's Anti-inflammatory Effects

The following table summarizes key quantitative data from various studies, providing insights into the potency of theophylline's anti-inflammatory actions.

ParameterSystem/Cell TypeValueReference
IC50 for C5a-induced eosinophil peroxidase (EPO) release Human eosinophils233.5 µM[16]
Plasma concentration for anti-inflammatory effects In vivo (human)< 5 mg/liter (< 28 µM)[7]
Concentration for HDAC activation COPD alveolar macrophages10⁻⁶ M and 10⁻⁵ M[12]
Concentration for bronchodilator action (PDE inhibition) Airway smooth muscle> 50 µM[7]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the molecular mechanisms of theophylline's anti-inflammatory actions.

Histone Deacetylase (HDAC) Activity Assay

Objective: To measure the effect of theophylline on HDAC activity in cell extracts.

Principle: This assay is based on the deacetylation of a fluorogenic substrate by HDAC enzymes present in nuclear extracts. The removal of the acetyl group allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule that can be quantified.

Methodology:

  • Cell Culture and Treatment: Human alveolar macrophages or epithelial cells (e.g., A549) are cultured under standard conditions. Cells are then treated with various concentrations of theophylline (e.g., 10⁻⁶ M, 10⁻⁵ M) for a specified duration.

  • Nuclear Extraction: Following treatment, cells are harvested, and nuclear proteins are extracted using a commercial nuclear extraction kit. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • HDAC Activity Assay:

    • Aliquots of nuclear extract (containing equal amounts of protein) are incubated with a fluorogenic HDAC substrate in an assay buffer.

    • The reaction is allowed to proceed at 37°C for a defined period.

    • A developing solution is added to stop the deacetylation reaction and initiate the release of the fluorophore.

    • The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: HDAC activity is expressed as arbitrary fluorescence units (AFU) per microgram of nuclear protein. The activity in theophylline-treated samples is compared to that of untreated controls.

(Adapted from Ito et al., 2002) [12]

NF-κB Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of theophylline on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Principle: This method uses immunofluorescence microscopy to detect the subcellular localization of the p65 subunit of NF-κB. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon stimulation, it translocates to the nucleus.

Methodology:

  • Cell Culture and Treatment: Human pulmonary epithelial cells (e.g., A549) are grown on glass coverslips. Cells are pre-treated with theophylline for a specified time before being stimulated with a pro-inflammatory agent like tumor necrosis factor-alpha (TNF-α).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Immunostaining:

    • Cells are incubated with a primary antibody specific for the p65 subunit of NF-κB.

    • After washing, a secondary antibody conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) is added.

    • The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

  • Microscopy and Image Analysis: Coverslips are mounted on slides and viewed under a fluorescence microscope. Images are captured, and the localization of p65 (green fluorescence) relative to the nucleus (blue fluorescence) is assessed. The percentage of cells showing nuclear p65 staining is quantified.

(Adapted from studies on NF-κB pathway inhibition) [19]

Eosinophil Degranulation Assay

Objective: To measure the inhibitory effect of theophylline on the release of eosinophil peroxidase (EPO) from activated human eosinophils.

Principle: Eosinophils release the enzyme EPO upon activation. The amount of EPO released into the supernatant can be quantified by measuring its enzymatic activity in a colorimetric assay.

Methodology:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation and immunomagnetic bead selection.

  • Cell Treatment: Isolated eosinophils are pre-incubated with various concentrations of theophylline.

  • Stimulation: The cells are then stimulated with a potent eosinophil activator, such as complement component 5a (C5a), to induce degranulation.

  • EPO Assay:

    • The cell suspension is centrifuged, and the supernatant is collected.

    • The supernatant is incubated with a substrate solution containing o-phenylenediamine dihydrochloride (OPD) and hydrogen peroxide.

    • The enzymatic reaction is stopped by adding sulfuric acid.

    • The absorbance of the colored product is measured at 492 nm using a spectrophotometer.

  • Data Analysis: The percentage of EPO release is calculated relative to a positive control (stimulated cells without theophylline) and a negative control (unstimulated cells). The IC50 value for theophylline is determined from the dose-response curve.

(Adapted from McGarvey et al., 2000) [16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by theophylline and a typical experimental workflow.

Theophylline_Signaling_Pathways cluster_PDE Phosphodiesterase Inhibition cluster_HDAC HDAC Activation cluster_NFkB NF-κB Inhibition Theophylline1 Theophylline PDE PDE3/PDE4 Theophylline1->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Breaks down PKA PKA cAMP->PKA Activates Inflammatory_Mediators ↓ Inflammatory Mediator Release PKA->Inflammatory_Mediators Inhibits Theophylline2 Theophylline HDAC2 HDAC2 Theophylline2->HDAC2 Activates Histone_Acetylation Histone Acetylation HDAC2->Histone_Acetylation Deacetylates Inflammatory_Genes ↓ Inflammatory Gene Expression Histone_Acetylation->Inflammatory_Genes Promotes Theophylline3 Theophylline IkB_Degradation IκB Degradation Theophylline3->IkB_Degradation Inhibits NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Allows Proinflammatory_Genes ↓ Pro-inflammatory Gene Expression NFkB_Translocation->Proinflammatory_Genes Induces

Caption: Molecular mechanisms of theophylline's anti-inflammatory action.

Experimental_Workflow_HDAC_Activity start Start: Cell Culture (e.g., Alveolar Macrophages) treatment Treatment with Theophylline (Various Concentrations) start->treatment nuclear_extraction Nuclear Protein Extraction treatment->nuclear_extraction protein_quant Protein Quantification nuclear_extraction->protein_quant hdac_assay HDAC Activity Assay (Fluorogenic Substrate) protein_quant->hdac_assay measurement Fluorescence Measurement hdac_assay->measurement analysis Data Analysis: HDAC Activity vs. Concentration measurement->analysis end End: Determine Theophylline Effect analysis->end

References

In Vitro Characterization of Euphylline's Bronchodilator Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphylline, a combination of theophylline and ethylenediamine, has long been a cornerstone in the management of bronchospastic diseases. Its primary therapeutic action, bronchodilation, is achieved through the relaxation of airway smooth muscle. This technical guide provides an in-depth overview of the in vitro characterization of this compound's bronchodilator effects, with a focus on its molecular mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of bronchodilators.

Core Mechanisms of Action

The bronchodilator effects of this compound are primarily attributed to its active component, theophylline. In vitro studies have elucidated two main molecular mechanisms responsible for the relaxation of bronchial smooth muscle:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle cells.[1][2] Inhibition of these enzymes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[3]

  • Adenosine Receptor Antagonism: Theophylline also acts as a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B receptors.[4][5][6] Adenosine can induce bronchoconstriction in asthmatic individuals. By blocking these receptors, theophylline counteracts the bronchoconstrictor effects of endogenous adenosine.[4]

Beyond these primary mechanisms, in vitro evidence suggests that theophylline may also exert its effects through:

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, which may contribute to its anti-inflammatory effects, although the direct link to bronchodilation is less clear.[7]

  • Modulation of Intracellular Calcium ([Ca2+]i): Theophylline has been shown to influence intracellular calcium homeostasis, a critical factor in smooth muscle contraction.[8][9] It can attenuate the Ca2+ sensitivity of the contractile apparatus, contributing to relaxation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies characterizing the bronchodilator and related effects of theophylline.

Table 1: Bronchodilator Potency of Theophylline in Isolated Airway Preparations

PreparationAgonist/ConditionEC50 (M)Reference
Guinea Pig TracheaCarbachol-induced contraction~1 x 10-3[10]
Preterm Lamb Tracheal RingsAcetylcholine-induced contractionNot applicable (induced relaxation)[11]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.[12]

Table 2: Theophylline's Inhibitory Activity on Phosphodiesterases (PDEs)

PDE IsoformIC50 (µM)Reference
Non-selective~25-100[13]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Theophylline's Antagonism of Adenosine Receptors

Receptor SubtypeKi (µM)Reference
A1~10[5]
A2A~10[5]
A2B4.16 nM (for a derivative)[14]

Ki (Inhibition constant) indicates the affinity of a ligand for a receptor.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Isolated Organ Bath Study of Tracheal Rings

This ex vivo method directly assesses the contractile and relaxant properties of airway smooth muscle.[15][16]

Objective: To determine the effect of this compound on the contractility of isolated tracheal smooth muscle.

Methodology:

  • Tissue Preparation:

    • Euthanize a suitable animal model (e.g., guinea pig, mouse) via an approved ethical protocol.[16]

    • Carefully excise the trachea and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[17][18]

    • Dissect the trachea free of adhering connective tissue and cut it into rings of 3-5 mm in width.[18][19]

  • Mounting:

    • Suspend each tracheal ring between two stainless steel hooks or wires in a jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[15][17]

    • Attach one hook to a fixed point and the other to an isometric force transducer connected to a data acquisition system.[15]

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-1.5 grams, with periodic washing with fresh PSS.[17][18]

    • Induce a submaximal contraction using a contractile agonist such as carbachol or acetylcholine (e.g., 10-5 M).[11]

  • Drug Administration and Data Recording:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (or theophylline) to the organ bath.

    • Record the changes in isometric tension until a maximal relaxation response is observed or the concentration-response curve plateaus.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve and determine the EC50 value.[12]

Measurement of Intracellular cAMP Levels

This cell-based assay quantifies the effect of this compound on the intracellular second messenger, cAMP.[20][21]

Objective: To measure the change in intracellular cAMP concentration in airway smooth muscle cells in response to this compound treatment.

Methodology:

  • Cell Culture:

    • Culture primary human or animal airway smooth muscle cells in appropriate growth medium until they reach a suitable confluency.

  • Cell Preparation:

    • Harvest the cells and resuspend them in a suitable assay buffer.[22]

    • Dispense the cell suspension into a multi-well assay plate.

  • Compound Treatment:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[21]

    • Add varying concentrations of this compound (or theophylline) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.[20]

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a bioluminescent assay (e.g., cAMP-Glo™ Assay).[23][24] These kits typically involve a labeled cAMP competitor and a specific anti-cAMP antibody or a cAMP-dependent enzyme.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

    • Plot the this compound concentration versus the measured cAMP levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Euphylline_Bronchodilation_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cytosol Cytosol This compound This compound (Theophylline) AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE3/PDE4) This compound->PDE Inhibits Relaxation Bronchial Smooth Muscle Relaxation AdenosineReceptor->Relaxation Inhibits Relaxation Adenosine Adenosine Adenosine->AdenosineReceptor Activates cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decrease in Intracellular Ca²⁺ PKA->Ca_decrease Leads to Ca_decrease->Relaxation Causes

Caption: Signaling pathway of this compound-induced bronchodilation.

Isolated_Organ_Bath_Workflow start Start tissue_prep Tracheal Tissue Preparation start->tissue_prep mounting Mount Tracheal Ring in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min, 37°C) mounting->equilibration pre_contraction Induce Submaximal Contraction (e.g., Carbachol) equilibration->pre_contraction drug_addition Cumulative Addition of this compound pre_contraction->drug_addition data_recording Record Isometric Tension drug_addition->data_recording analysis Data Analysis (Concentration-Response Curve, EC50) data_recording->analysis end End analysis->end

Caption: Experimental workflow for isolated organ bath studies.

cAMP_Assay_Workflow start Start cell_culture Culture Airway Smooth Muscle Cells start->cell_culture cell_prep Prepare Cell Suspension cell_culture->cell_prep plating Plate Cells in Multi-well Plate cell_prep->plating pde_inhibition Add PDE Inhibitor (e.g., IBMX) plating->pde_inhibition drug_treatment Treat with this compound (Varying Concentrations) pde_inhibition->drug_treatment cell_lysis Lyse Cells drug_treatment->cell_lysis cAMP_quantification Quantify cAMP (e.g., EIA, Luminescence) cell_lysis->cAMP_quantification analysis Data Analysis (Standard Curve) cAMP_quantification->analysis end End analysis->end

Caption: Experimental workflow for intracellular cAMP measurement.

Conclusion

The in vitro characterization of this compound's bronchodilator effects reveals a multi-faceted mechanism of action, primarily driven by the non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors by its active component, theophylline. The resulting increase in intracellular cAMP and modulation of calcium signaling are key to its therapeutic effect on airway smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel bronchodilator agents. The provided quantitative data serves as a valuable reference for comparative studies in the field of respiratory drug discovery.

References

An In-depth Technical Guide to the Discovery and Synthesis of Aminophylline Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophylline, a combination of the bronchodilator theophylline and the solubilizing agent ethylenediamine, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of its common form, aminophylline dihydrate. Detailed experimental protocols for its synthesis are presented, alongside a thorough analysis of its physicochemical properties and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory medicine.

Introduction: Discovery and Therapeutic Significance

The development of aminophylline arose from the need to improve the clinical utility of theophylline, a naturally occurring xanthine alkaloid found in tea leaves. While the bronchodilatory effects of theophylline were recognized in the late 19th and early 20th centuries, its poor solubility in water limited its administration, particularly in acute settings requiring intravenous delivery.

To overcome this limitation, researchers developed a salt complex of theophylline with ethylenediamine. This combination, known as aminophylline, is a 2:1 complex of theophylline and ethylenediamine and is most commonly found as the dihydrate.[1] The inclusion of ethylenediamine significantly enhances the aqueous solubility of theophylline, allowing for the preparation of stable aqueous solutions for parenteral administration.[2]

Aminophylline exerts its therapeutic effects primarily through the actions of theophylline, which include the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2] These actions lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from airway obstruction.

Synthesis of Aminophylline Dihydrate

The synthesis of aminophylline dihydrate involves the reaction of two molar equivalents of theophylline with one molar equivalent of ethylenediamine in the presence of water. Several methods have been developed for its preparation, ranging from reactions in aqueous or organic solvents to vapor-phase reactions.

Physicochemical Properties

A summary of the key physicochemical properties of aminophylline dihydrate is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₆H₂₄N₁₀O₄·2H₂O[3]
Molecular Weight 456.46 g/mol [4]
Appearance White or slightly yellowish crystalline powder[5]
Odor Slight ammoniacal odor[5]
Solubility in Water 1 g in 5 mL[6]
Solubility in Ethanol Slightly soluble[5]
Solubility in Ether Insoluble[6]
Melting Point 269-270 °C[7]
pH of Aqueous Solution 8.0 - 9.5[3]

Table 1: Physicochemical Properties of Aminophylline Dihydrate

Experimental Protocols

Two common methods for the synthesis of aminophylline are detailed below. The first is a solvent-based method adapted from a patented process for anhydrous aminophylline, which can be modified for the dihydrate form by using aqueous solvents. The second is a vapor-phase reaction, also derived from a patented method.

Method 1: Synthesis in an Organic Solvent

This method, adapted from a patented process for the synthesis of anhydrous aminophylline, can be modified for the preparation of the dihydrate by ensuring the presence of water.[8]

Materials:

  • Theophylline (C₇H₈N₄O₂)

  • Ethylenediamine (C₂H₈N₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a 250 mL four-necked flask, add 7.2 g (0.04 mol) of theophylline to 36 mL of tetrahydrofuran.

  • Stir the mixture at 20°C until a uniform suspension is formed.

  • At 20°C, add a solution of 1.2 g (0.02 mol) of ethylenediamine in a small amount of water dropwise to the theophylline suspension.

  • After the addition is complete, heat the mixture to reflux and maintain reflux for 1 hour.

  • Following the reflux period, rapidly cool the mixture in an ice bath to induce crystallization. The temperature should be lowered to approximately 5°C.

  • Maintain the temperature at 5°C for 1 hour to ensure complete crystallization.

  • Collect the crystalline product by filtration.

  • The filtrate can be concentrated to recover the tetrahydrofuran.

  • Dry the filter cake under vacuum at 40°C for 1 hour.

Expected Yield and Purity:

  • Yield: Approximately 94.76%[8]

  • Purity: >99%[8]

Method 2: Vapor-Phase Synthesis of Aminophylline Hydrate

This method is based on a patented process that involves the reaction of solid theophylline with the vapors of ethylenediamine and water.[9]

Materials:

  • Anhydrous Theophylline powder

  • Ethylenediamine-water mixture (e.g., 7.95 g anhydrous ethylenediamine and 3.55 g water)

Procedure:

  • Place an ethylenediamine-water mixture in a small open container (e.g., a petri dish).

  • Place this container in the center of a larger, sealable vessel.

  • Spread 40.0 g of powdered anhydrous theophylline around the smaller container within the larger vessel.

  • Seal the system tightly and place it in an oven at a temperature between 50°C and 68°C overnight.

  • After the reaction period, a powdered material is recovered.

  • Heat the product at 66°C for one hour to remove any slight excess of unreacted ethylenediamine or water vapor.

Expected Product Characteristics:

  • The product is hydrated aminophylline (2 molecules theophylline: 1 molecule ethylenediamine: 1 molecule water).[9]

  • The product should have excellent solubility in water.[9]

  • Analysis should show approximately 13.52% by weight of ethylenediamine and 81.8% of theophylline.[9]

Synthesis Workflow

The general workflow for the synthesis of aminophylline dihydrate can be visualized as a sequence of steps starting from the reactants to the final purified product.

G Theophylline Theophylline Reaction_Mixture Reaction Mixture Theophylline->Reaction_Mixture Ethylenediamine Ethylenediamine Ethylenediamine->Reaction_Mixture Water Water Water->Reaction_Mixture Solvent Solvent (Optional) Solvent->Reaction_Mixture Heating_Reflux Heating/Reflux Reaction_Mixture->Heating_Reflux Crystallization Crystallization (Cooling) Heating_Reflux->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Aminophylline_Dihydrate Aminophylline Dihydrate Drying->Aminophylline_Dihydrate

Figure 1: General Synthesis Workflow for Aminophylline Dihydrate

Characterization of Aminophylline Dihydrate

The identity and purity of synthesized aminophylline dihydrate are confirmed through various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of aminophylline dihydrate exhibits characteristic absorption bands corresponding to the functional groups present in both theophylline and ethylenediamine, as well as the water of hydration.

  • O-H and N-H Stretching: A broad peak is typically observed around 3444 cm⁻¹, which is attributed to the stretching vibrations of the O-H bonds from the water of hydration and the N-H bonds of ethylenediamine.[10]

  • C=O Stretching: Strong absorption peaks corresponding to the carbonyl groups of the theophylline molecule are expected around 1718 cm⁻¹.[10]

  • Aromatic Ring Stretching: A peak around 1643 cm⁻¹ can be assigned to the stretching vibration of the aromatic ring in theophylline.[10]

  • C-N Stretching: A peak around 976 cm⁻¹ is indicative of the C-N bond stretching.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The NMR spectrum of aminophylline dihydrate in a suitable solvent (e.g., D₂O) would show signals corresponding to the protons and carbons of both theophylline and ethylenediamine.

  • ¹H NMR:

    • Theophylline: Signals for the two N-methyl groups would be observed, along with a signal for the proton on the imidazole ring.

    • Ethylenediamine: A singlet corresponding to the four equivalent protons of the two methylene groups would be expected.

  • ¹³C NMR:

    • Theophylline: Resonances for the carbonyl carbons and the carbons of the purine ring system would be present.

    • Ethylenediamine: A single peak for the two equivalent methylene carbons would be observed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity assessment of aminophylline.

Typical HPLC Method:

  • Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[11]

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., dilute H₂SO₄:methanol, 60:40 v/v).[11]

  • Flow Rate: 1.5 mL/min.[11]

  • Detection: UV detection at 264 nm.[11]

  • Retention Times: Under these conditions, aminophylline would elute at a specific retention time (e.g., 2.00 min), allowing for its quantification against a standard.[11]

The linearity of the method is typically established over a concentration range relevant for analysis, with correlation coefficients approaching 1.000.[11]

Mechanism of Action

The pharmacological effects of aminophylline are mediated by theophylline. The primary mechanisms of action are:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE isoenzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The elevated cAMP levels in airway smooth muscle cells result in bronchodilation.[2]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂, and A₃). Adenosine can cause bronchoconstriction in sensitive individuals. By blocking these receptors, theophylline counteracts this effect.[2]

These dual actions lead to the relaxation of bronchial smooth muscle, reduced airway inflammation, and improved respiratory function.

Signaling Pathway

The mechanism of action of theophylline can be represented by the following signaling pathway diagram.

G cluster_0 Theophylline's Dual Mechanism of Action Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor Antagonizes Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP 5'-AMP cAMP->AMP PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Figure 2: Signaling Pathway of Theophylline's Mechanism of Action

Conclusion

Aminophylline dihydrate remains a clinically significant medication due to its enhanced solubility and established efficacy as a bronchodilator. This technical guide has provided a detailed overview of its discovery, synthesis, and characterization. The experimental protocols and analytical methods described herein offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of the synthesis and properties of aminophylline dihydrate is crucial for its continued application in the development of effective treatments for respiratory diseases.

References

The Modulatory Role of Euphylline on Intracellular cAMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Euphylline, a combination of theophylline and ethylenediamine, is a clinically significant pharmaceutical agent, primarily utilized for its bronchodilatory effects in respiratory diseases like asthma and COPD.[1][2] Its therapeutic actions are intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger. This document provides a detailed examination of the molecular mechanisms by which this compound, through its active component theophylline, elevates intracellular cAMP concentrations. The primary mechanisms are twofold: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][3][4] This guide presents quantitative data on these effects, details common experimental protocols for cAMP measurement, and provides visual representations of the key signaling pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound and cAMP Signaling

This compound is a 2:1 complex of theophylline and ethylenediamine; the latter enhances the solubility of theophylline for administration.[5][6] The pharmacological effects of this compound are attributed to theophylline, a methylxanthine compound.[4][5] The central mechanism of theophylline's action revolves around its ability to increase intracellular levels of cAMP.[4][7]

Cyclic AMP is a ubiquitous second messenger that translates extracellular signals into intracellular responses.[8] Its synthesis from ATP is catalyzed by adenylyl cyclase (AC), and its degradation to AMP is mediated by phosphodiesterase (PDE) enzymes.[9] The downstream effects of cAMP are primarily executed by Protein Kinase A (PKA), which, upon activation, phosphorylates numerous substrate proteins, leading to a wide array of cellular responses, including smooth muscle relaxation, modulation of inflammatory processes, and cardiac stimulation.[8][10][11] Understanding how this compound manipulates this pathway is crucial for its therapeutic application and for the development of novel drugs targeting cAMP signaling.

Core Mechanisms of Action

Theophylline modulates intracellular cAMP levels through two well-established, primary mechanisms.

Phosphodiesterase (PDE) Inhibition

The most cited mechanism of theophylline is its role as a competitive non-selective inhibitor of PDE enzymes.[1][4] By inhibiting PDEs, particularly isoforms PDE3 and PDE4 which are prevalent in airway smooth muscle and inflammatory cells, theophylline reduces the rate of cAMP degradation.[2][3][5] This leads to an accumulation of intracellular cAMP, subsequent activation of PKA, and inhibition of inflammatory mediators like TNF-alpha and leukotrienes.[3][10] The resulting increase in cAMP in bronchial smooth muscle cells leads to their relaxation and bronchodilation.[1][7]

PDE_Inhibition_Pathway cluster_membrane Cell Membrane AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Synthesizes ATP ATP ATP->AdenylylCyclase Converted by PDE PDE cAMP->PDE Degraded by PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Converts to Response Response PKA->Response Leads to This compound This compound This compound->PDE Inhibits

Adenosine Receptor Antagonism

Theophylline also functions as a non-selective antagonist of adenosine receptors, particularly A1 and A2 subtypes.[1][3][5] Adenosine can induce bronchoconstriction in asthmatic patients, an effect mediated by its receptors.[4] By blocking these receptors, theophylline counteracts adenosine-induced bronchoconstriction.[1] The A2a and A2b adenosine receptor subtypes are coupled to Gs proteins, which activate adenylyl cyclase. While antagonizing these might seem counterproductive to raising cAMP, the net effect in pathologies like asthma is beneficial due to the prevention of adenosine's pro-inflammatory and bronchoconstrictive actions.[1][12] This antagonism is considered a significant component of theophylline's mechanism of action in humans.[13]

Adenosine_Antagonism_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor (A1, A2) G_Protein G-Protein AdenosineReceptor->G_Protein Signals via AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Modulates (Activation/ Inhibition) cAMP cAMP AdenylylCyclase->cAMP Modulates Production Response Cellular Response (e.g., Bronchoconstriction, Inflammation) cAMP->Response Influences Adenosine Adenosine Adenosine->AdenosineReceptor Activates This compound This compound (Theophylline) This compound->AdenosineReceptor Blocks

Quantitative Data on cAMP Modulation

While extensive clinical data exists, precise quantitative data on this compound's direct modulation of cAMP at the cellular level is less common in literature. However, studies on theophylline provide valuable insights. The therapeutic serum concentration for theophylline is generally maintained between 10 and 20 mcg/mL (approximately 55 to 110 µM) to achieve therapeutic benefits while minimizing adverse effects.[6][14]

ParameterDrugCell TypeConditionsResultReference
Intracellular cAMP Concentration TheophyllineBovine Tracheal Smooth Muscle Cells (BTSMC)1 µM TheophyllineIncrease from 86 ± 11 to 124 ± 13 fmol/well[15]
10 µM TheophyllineIncrease from 86 ± 11 to 440 ± 65 fmol/well[15]
100 µM TheophyllineIncrease from 86 ± 11 to 561 ± 76 fmol/well[15]
Lymphocyte cAMP Levels Aminophylline (4 mg/kg IV)Human Lymphocytes (Asthmatic Patients)30 and 60 minutes post-injectionSignificant increase in cAMP levels[16]
Lymphocyte PDE Activity Aminophylline (4 mg/kg IV)Human Lymphocytes (Asthmatic Patients)60 minutes post-injectionSignificant decrease in PDE activity[16]
Therapeutic Serum Concentration TheophyllineHumanClinical Use10 - 20 mcg/mL [6][14]

Experimental Protocols: Measurement of Intracellular cAMP

A variety of methods are available to quantify intracellular cAMP. Competitive immunoassays are among the most common. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, bead-based assay technology well-suited for this purpose.

Detailed Protocol: cAMP Measurement using AlphaScreen

This protocol is a representative example for measuring the effect of this compound on intracellular cAMP in a cell-based assay.

Objective: To quantify the change in intracellular cAMP levels in human airway smooth muscle (HASM) cells following treatment with this compound.

Materials:

  • HASM cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (or Theophylline) stock solution

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase inhibitor (e.g., IBMX, 0.5 mM) to prevent cAMP degradation during the assay

  • AlphaScreen cAMP Assay Kit (containing Streptavidin-Donor beads, anti-cAMP Acceptor beads, biotinylated-cAMP, and lysis/detection buffer)

  • White, opaque 384-well microplates

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Cell Culture: Culture HASM cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Detach cells, centrifuge, and resuspend in stimulation buffer at a determined concentration (e.g., 0.5 - 1.0 million cells/mL). Dispense 5 µL of cell suspension into each well of a 384-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in stimulation buffer. Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Stimulation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 30-60 minutes to allow for the modulation of intracellular cAMP.

  • Lysis and Detection:

    • In subdued light, prepare the detection mixture according to the kit manufacturer's instructions. This typically involves mixing the anti-cAMP Acceptor beads with biotin-cAMP and lysis buffer.

    • Add 5 µL of this Acceptor bead mix to all wells. This step lyses the cells, releasing intracellular cAMP, and initiates the competitive binding reaction.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Donor Bead Addition:

    • Prepare a suspension of Streptavidin-Donor beads in detection buffer.

    • Add 15 µL of the Donor bead suspension to all wells.

    • Incubate for 1-2 hours at room temperature in the dark to allow the bead proximity signal to develop.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader. The signal generated is inversely proportional to the amount of intracellular cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine parameters like EC50.

cAMP_Assay_Workflow start Start: Culture Cells (e.g., HASM) plate Plate Cells in 384-well Plate start->plate treat Treat Cells with This compound/Vehicle plate->treat incubate_stim Incubate (Stimulation) treat->incubate_stim add_acceptor Add Lysis Buffer with Anti-cAMP Acceptor Beads & Biotin-cAMP incubate_stim->add_acceptor incubate_detect Incubate (Detection) add_acceptor->incubate_detect add_donor Add Streptavidin Donor Beads incubate_detect->add_donor incubate_final Incubate (Signal Development) add_donor->incubate_final read Read Plate on AlphaScreen Reader incubate_final->read analyze Analyze Data: - Standard Curve - Calculate [cAMP] - Dose-Response Curve read->analyze end End analyze->end

Conclusion and Future Directions

This compound elevates intracellular cAMP levels predominantly through the dual mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism by its active component, theophylline.[1][5] This increase in cAMP is central to its therapeutic effects, most notably bronchodilation in the treatment of respiratory diseases.[7] The quantitative data, though limited, clearly demonstrates a dose-dependent increase in cAMP in relevant cell types.[15]

For drug development professionals, the multifaceted mechanism of theophylline presents both opportunities and challenges. Its non-selectivity for PDE isoforms and adenosine receptor subtypes contributes to a narrow therapeutic index and a range of side effects.[1][4] Future research may focus on developing more selective PDE4 inhibitors or specific adenosine receptor antagonists to replicate the therapeutic benefits with an improved safety profile. The experimental protocols outlined herein provide a robust framework for screening and characterizing such novel compounds, enabling a more targeted approach to modulating the cAMP signaling pathway for therapeutic gain.

References

Theophylline and Ethylenediamine 2:1 Ratio Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Aminophylline for Researchers, Scientists, and Drug Development Professionals

Aminophylline, a 2:1 complex of the bronchodilator theophylline and the solubilizing agent ethylenediamine, has long been a cornerstone in the therapeutic management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] The inclusion of ethylenediamine significantly enhances the aqueous solubility of theophylline, facilitating its administration.[2][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and mechanisms of action of aminophylline, with a focus on quantitative data, detailed experimental protocols, and visualization of its signaling pathways.

Core Properties of Aminophylline

Aminophylline is typically found as a dihydrate and presents as white or slightly yellowish granules or powder with a faint ammoniacal odor and a bitter taste.[2] Upon exposure to air, it is susceptible to the gradual loss of ethylenediamine and absorption of carbon dioxide, leading to the liberation of free theophylline.[4] Its solutions are alkaline in nature.[2]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative properties of aminophylline is presented in the tables below.

PropertyValueReference
Molecular Formula C₁₆H₂₄N₁₀O₄[2]
Molar Mass 420.434 g/mol [2]
Water Solubility 200 mg/mL[5]
pKa 5.0 (Uncertain)[6][7]
Protein Binding 60%[2]
Elimination Half-life 7–9 hours[2]
Stability Profile

Aminophylline's stability is influenced by several factors, including pH, temperature, and exposure to light and air. The compound is unstable in acidic solutions.[4] Degradation is observed to increase with rising temperatures and upon exposure to sunlight.[8] In the solid state, degradation is particularly intensified in the presence of excipients like glucose and lactose.[8] Aqueous solutions of aminophylline are reported to be relatively stable over a pH range of 3.5-8.6, provided the concentration does not exceed 40 mg/mL.[5] However, solutions with a pH substantially less than 8 are reported to be unstable.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of aminophylline and its analysis using High-Performance Liquid Chromatography (HPLC) and dissolution testing.

Synthesis of Anhydrous Aminophylline

This protocol is based on the method described in patent CN108794476A for the preparation of anhydrous aminophylline.[9]

Materials:

  • Theophylline

  • Ethylenediamine

  • Organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Acetonitrile)

  • Four-hole boiling flask

  • Stirrer

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Add a specific amount of theophylline to a four-hole boiling flask containing an organic solvent (e.g., a 10:1 volume-to-mass ratio of ethyl acetate to theophylline).[10]

  • Stir the mixture at a controlled temperature (e.g., 20°C) until the theophylline is uniformly suspended.[9]

  • Slowly add ethylenediamine dropwise to the mixture. The molar ratio of theophylline to ethylenediamine should be approximately 2:1.[9]

  • After the addition of ethylenediamine is complete, heat the mixture to reflux temperature and maintain reflux for a specified period (e.g., 1-3 hours).[9]

  • Following the reflux period, rapidly cool the mixture in an ice bath to a temperature between 5-15°C to induce crystallization.[9]

  • Maintain the low temperature for a period of 1-3 hours to ensure complete crystallization.[9]

  • Collect the precipitated aminophylline anhydrous by filtration.[9]

  • Wash the filter cake with a small amount of cold organic solvent.

  • Dry the product in a vacuum oven at a temperature of 40-60°C for 1-3 hours.[9]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantitative analysis of aminophylline in pharmaceutical dosage forms, based on established HPLC methods.[3][10][11]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Dilute sulfuric acid or other suitable buffer[10]

  • Aminophylline reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer (e.g., dilute H₂SO₄) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[10]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: Ambient

  • Detection Wavelength: 264 nm or 272 nm[3][12]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of aminophylline reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and crush a representative number of tablets. Dissolve a portion of the powder equivalent to a specific amount of aminophylline in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the aminophylline peak in the chromatograms based on the retention time of the reference standard. Calculate the concentration of aminophylline in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Dissolution Testing

This protocol describes a standard dissolution test for immediate-release aminophylline tablets.[12][13]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)[13]

Dissolution Medium:

  • 900 mL of deaerated water or phosphate buffer (pH 6.8)[12]

Test Conditions:

  • Temperature: 37 ± 0.5 °C[13]

  • Paddle Speed: 50 rpm[13]

  • Time Points: 5, 10, 15, 20, 25, 30, and 45 minutes[12][13]

Procedure:

  • Place one tablet in each dissolution vessel containing the pre-warmed and deaerated dissolution medium.

  • Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of aminophylline using a validated analytical method, such as UV-Vis spectrophotometry at 272 nm or HPLC.[12]

  • Calculate the percentage of aminophylline dissolved at each time point.

Mechanism of Action and Signaling Pathways

Aminophylline exerts its therapeutic effects primarily through two distinct mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][14]

Phosphodiesterase (PDE) Inhibition

Aminophylline, through its active component theophylline, acts as a non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting these enzymes, aminophylline leads to an accumulation of intracellular cAMP.[14] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various target proteins, ultimately resulting in smooth muscle relaxation, particularly in the bronchial airways, leading to bronchodilation.[1]

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE3, PDE4) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Aminophylline Aminophylline (Theophylline) Aminophylline->PDE Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Phosphodiesterase Inhibition Pathway of Aminophylline.

Adenosine Receptor Antagonism

Aminophylline also functions as a non-selective antagonist of adenosine receptors, particularly the A1 and A2 subtypes.[2][14] Adenosine, a naturally occurring nucleoside, can induce bronchoconstriction and promote inflammation.[2] By blocking these receptors, aminophylline counteracts the effects of adenosine, contributing to its bronchodilatory and anti-inflammatory properties.[14]

Adenosine_Antagonism_Pathway cluster_0 Adenosine Adenosine AdenosineReceptor Adenosine Receptor (A1, A2) Adenosine->AdenosineReceptor Bronchoconstriction Bronchoconstriction & Inflammation AdenosineReceptor->Bronchoconstriction Leads to NoEffect Bronchodilation & Reduced Inflammation Aminophylline Aminophylline (Theophylline) Aminophylline->AdenosineReceptor Blocks

Caption: Adenosine Receptor Antagonism by Aminophylline.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of aminophylline, as detailed in the protocols above.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation S1 React Theophylline & Ethylenediamine S2 Crystallization S1->S2 S3 Filtration & Drying S2->S3 A1 HPLC Analysis S3->A1 Sample A2 Dissolution Testing S3->A2 Sample A3 Characterization (e.g., pKa, Solubility) S3->A3 Sample D1 Purity & Yield Determination A1->D1 D2 Dissolution Profile Generation A2->D2 D3 Property Confirmation A3->D3

Caption: General Experimental Workflow for Aminophylline.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Euphylline

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Euphylline in pharmaceutical dosage forms. This compound is a combination of aminophylline and theophylline, with the active therapeutic component being theophylline. This method provides a simple, precise, and reliable approach for determining theophylline content, making it suitable for quality control and research laboratories.

The method utilizes a C18 column with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. Detection is performed using a UV detector at a wavelength where theophylline exhibits maximum absorbance, ensuring high sensitivity and specificity. The described method has been validated according to the International Conference on Harmonization (ICH) guidelines for linearity, accuracy, precision, and robustness.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

    • Data acquisition and processing software.

    • Analytical balance.

    • Sonicator.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • Theophylline reference standard.

    • This compound tablets.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Deionized water.

Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile:Phosphate Buffer):

    • Prepare a phosphate buffer by dissolving a sufficient amount of potassium dihydrogen phosphate in deionized water to a final concentration of 10 mM.

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • The mobile phase is a mixture of the prepared phosphate buffer and acetonitrile in a ratio of 70:30 (v/v)[1].

    • Degas the mobile phase by sonication before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of theophylline reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 µg/mL.

    • From this stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 15, 30, 45, 60, 75 µg/mL) by diluting with the mobile phase[2].

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (pH 3.0) (70:30 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 272 nm[1][3]
Run Time 10 minutes
Sample Preparation (from Tablets)
  • Weigh and finely powder twenty this compound tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powdered tablets equivalent to 25 mg of Etophylline and 8.5 mg of Theophylline and transfer it to a 50 mL volumetric flask[2].

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients[2].

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the calibration curve.

Calibration and Quantification
  • Inject equal volumes (20 µL) of the standard solutions into the HPLC system.

  • Record the peak areas from the resulting chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the theophylline standard solutions.

  • Inject the prepared sample solution into the HPLC system and record the peak area for theophylline.

  • Determine the concentration of theophylline in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC method for theophylline quantification, as derived from various literature sources.

ParameterResult
Retention Time (Theophylline) Approximately 5.08 min[2][4]
Linearity Range 15 - 75 µg/mL[2]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.0417 µg/mL[4]
Limit of Quantification (LOQ) 0.1266 µg/mL[4]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer) hplc_system HPLC System (C18 Column, UV Detector) prep_mobile_phase->hplc_system System Conditioning prep_standards Prepare Standard Solutions (Theophylline) inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution (from this compound Tablets) inject_sample Inject Sample Solution prep_sample->inject_sample gen_calibration Generate Calibration Curve inject_standards->gen_calibration quantify Quantify Theophylline in Sample inject_sample->quantify gen_calibration->quantify Use Calibration Curve report Report Results quantify->report

References

Protocol for Euphylline (Aminophylline) Administration in Animal Models: Application Notes and Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphylline, also known as Aminophylline, is a complex of theophylline and ethylenediamine. The ethylenediamine component enhances the solubility of theophylline in water. Theophylline is the primary active constituent, exerting its pharmacological effects as a bronchodilator, smooth muscle relaxant, and respiratory stimulant.[1] These properties make this compound a valuable tool in preclinical research for studying respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as cardiovascular and neurological conditions.

This document provides detailed application notes and standardized protocols for the preparation and administration of this compound in various animal models. Adherence to these guidelines is crucial for ensuring experimental reproducibility, accuracy, and the welfare of the research animals.

Mechanism of Action

Theophylline, the active component of this compound, has a multi-faceted mechanism of action:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE isoenzymes (primarily PDE3 and PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation.[2][3]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3).[5][6][7][8] By blocking these receptors, theophylline can modulate neurotransmission and reduce the bronchoconstrictor effects of adenosine.[5][6]

Signaling Pathway Diagrams

Euphylline_Mechanism_of_Action cluster_cell Cell Membrane This compound This compound (Theophylline) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscleRelaxation Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscleRelaxation Leads to CellularResponse Modulation of Cellular Response AdenosineReceptor->CellularResponse Initiates Adenosine Adenosine Adenosine->AdenosineReceptor Activates Solution_Preparation_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in CO2-free WFI Weigh->Dissolve pH_Adjust Adjust pH to 8.6 - 9.0 Dissolve->pH_Adjust Filter Sterile Filter (0.22 µm) pH_Adjust->Filter Store Store in Light-Protected Container Filter->Store End End Store->End

References

Application Notes and Protocols: Use of Euphylline in Primary Human Airway Epithelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Euphylline, a combination of theophylline and ethylenediamine, is a compound with a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary active component, theophylline, exerts its effects through various mechanisms, making it a subject of interest in studying the pathophysiology of airway inflammation and the therapeutic potential of novel drugs. In the context of primary human airway epithelial cell culture, this compound, primarily through the action of theophylline, serves as a valuable tool to investigate cellular signaling pathways, inflammatory responses, and the effects of bronchodilators.

Theophylline's mechanisms of action at the cellular level are multifaceted. It is known to be a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDEs, particularly PDE4, theophylline increases intracellular cAMP levels.[1][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate various downstream signaling pathways involved in inflammation and smooth muscle relaxation.[4][5]

Furthermore, at lower concentrations, theophylline exhibits anti-inflammatory properties that are independent of PDE inhibition.[6][7] These effects are attributed to the activation of histone deacetylases (HDACs), which can suppress the expression of inflammatory genes.[2][6][8] Studies on primary human bronchial epithelial cells have shown that theophylline can potentiate the anti-inflammatory effects of corticosteroids, suggesting a synergistic mechanism of action.[6][8][9] This involves the reduction of pro-inflammatory mediators and the modulation of signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[6][7][8]

The use of this compound in primary human airway epithelial cell culture allows researchers to model aspects of airway diseases and to screen for novel therapeutic agents. These in vitro models are crucial for understanding the molecular basis of airway inflammation and for the preclinical evaluation of drugs targeting these pathways.

Data Presentation

The following table summarizes the quantitative effects of theophylline on primary human airway epithelial cells and related inflammatory markers, as reported in the literature.

ParameterCell TypeTheophylline ConcentrationEffectReference
Inflammatory Markers
Eosinophils (%) in sputumAsthmatic Subjects7.9 mg/L (mean serum)Decrease from 40% to 29%[10]
Activated (EG2+) Eosinophils (%) in sputumAsthmatic Subjects7.9 mg/L (mean serum)Decrease from 28% to 10%[10]
Eosinophil Cationic Protein (ECP) (µg/L) in sputumAsthmatic Subjects7.9 mg/L (mean serum)Decrease from 373 to 220[10]
IL-8 ConcentrationHuman Bronchial Epithelial CellsLow dosePotentiated inhibitory effect of corticosteroids[6]
MMP-2 and MMP-9Human Bronchial Epithelial CellsLow dosePotentiated inhibitory effect of corticosteroids[6]
Signaling Pathways
Intracellular cAMP ([cAMP]i) (fmol/well)Bovine Tracheal Smooth Muscle Cells1 µMIncrease from 86 to 124[4]
10 µMIncrease from 86 to 440[4]
100 µMIncrease from 86 to 561[4]
pERK and NF-κBHuman Bronchial Epithelial CellsLow dose in combination with corticosteroidsReduction in TNF-alpha and IL-1 induced activation[6]

Experimental Protocols

Culture of Primary Human Airway Epithelial Cells

This protocol outlines the general steps for culturing primary human airway epithelial cells to establish a polarized, differentiated epithelium at an air-liquid interface (ALI).

Materials:

  • Primary human bronchial or tracheal epithelial cells

  • Bronchial Epithelial Growth Medium (BEGM) or a similar specialized medium[11]

  • Collagen-coated tissue culture flasks and transwell inserts[11][12]

  • ALI differentiation medium[11]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or Accutase[11]

  • Fetal bovine serum (FBS)

  • Cell counting chamber (hemocytometer)

  • Incubator at 37°C with 5% CO2

Procedure:

  • Thawing and Seeding:

    • Rapidly thaw the cryopreserved primary human airway epithelial cells in a 37°C water bath.

    • Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM with 10% FBS.

    • Centrifuge at a low speed to pellet the cells and remove the cryopreservant.

    • Resuspend the cell pellet in fresh BEGM and perform a cell count using a hemocytometer to determine viability.

    • Seed the cells onto a collagen-coated tissue culture flask at a recommended density.

  • Expansion:

    • Culture the cells in the incubator, changing the medium every 2-3 days.

    • Monitor the cells for confluence. When the cells reach 70-90% confluence, they are ready for passaging.[11]

  • Passaging and Seeding on Transwell Inserts:

    • Wash the cells with PBS and detach them using Trypsin-EDTA or Accutase.[11]

    • Neutralize the enzyme with a medium containing FBS.

    • Centrifuge the cells, resuspend them in BEGM, and perform a cell count.

    • Seed the cells onto the apical side of collagen-coated transwell inserts at an appropriate density.

  • Differentiation at Air-Liquid Interface (ALI):

    • Culture the cells in the transwell inserts with medium in both the apical and basolateral chambers until they reach confluence.

    • Once confluent, remove the medium from the apical chamber to establish the ALI.[12]

    • Replace the medium in the basolateral chamber with ALI differentiation medium.

    • Maintain the ALI culture for at least 21 days to allow for full differentiation into a pseudostratified epithelium with ciliated and secretory cells.[11] Change the basolateral medium every 2-3 days.

Treatment with this compound

Materials:

  • Differentiated primary human airway epithelial cell cultures at ALI

  • This compound or Theophylline stock solution (sterile)

  • ALI differentiation medium

  • Optional: Pro-inflammatory stimuli (e.g., TNF-α, IL-1β)

Procedure:

  • Prepare a stock solution of this compound or theophylline in a suitable sterile solvent (e.g., water or DMSO) and further dilute it to the desired working concentrations in the ALI differentiation medium.

  • Gently wash the basolateral side of the ALI cultures with pre-warmed PBS.

  • Replace the basolateral medium with the medium containing the different concentrations of this compound/theophylline. For control wells, use a medium with the vehicle alone.

  • If investigating anti-inflammatory effects, a pro-inflammatory stimulus (e.g., TNF-α, IL-1β) can be added to the basolateral medium along with the this compound/theophylline.

  • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Following incubation, collect the basolateral medium for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA extraction for downstream analysis (e.g., Western blot, RT-qPCR).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Materials:

  • Basolateral medium collected from treated and control ALI cultures

  • ELISA kit for the specific cytokine of interest (e.g., IL-8, IL-6)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected basolateral medium samples and standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate and stop solution.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • Cell lysates from treated and control ALI cultures

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for target genes (e.g., IL-8, MMP-9) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Mandatory Visualization

Euphylline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Airway Epithelial Cell This compound This compound PDE PDE This compound->PDE Inhibits HDAC HDAC This compound->HDAC Activates cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Anti_inflammatory_Effect Anti-inflammatory Effect PKA->Anti_inflammatory_Effect NF_kB NF-κB HDAC->NF_kB Inhibits Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Promotes

Caption: Signaling pathway of this compound in airway epithelial cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Primary Human Airway Epithelial Cells ALI Establish Air-Liquid Interface (ALI) Culture->ALI Treatment Treat with this compound +/- Inflammatory Stimulus ALI->Treatment Collect_Media Collect Basolateral Media Treatment->Collect_Media Lyse_Cells Lyse Cells Treatment->Lyse_Cells ELISA ELISA for Cytokines Collect_Media->ELISA RT_qPCR RT-qPCR for Gene Expression Lyse_Cells->RT_qPCR

Caption: Experimental workflow for studying this compound's effects.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_cellular_effect Cellular Effect cluster_outcome Outcome PDE_Inhibition PDE Inhibition cAMP_Increase ↑ Intracellular cAMP PDE_Inhibition->cAMP_Increase HDAC_Activation HDAC Activation Gene_Expression_Modulation Modulation of Inflammatory Gene Expression HDAC_Activation->Gene_Expression_Modulation Anti_Inflammatory Anti-inflammatory Response cAMP_Increase->Anti_Inflammatory Bronchodilation Bronchodilation (in vivo) cAMP_Increase->Bronchodilation Gene_Expression_Modulation->Anti_Inflammatory

Caption: Logical relationship of this compound's mechanisms and effects.

References

Application Notes and Protocols for Clinical Trials of Intravenous Aminophylline in Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and bronchospasm.[1][2] In acute severe exacerbations, intravenous aminophylline, a combination of theophylline and ethylenediamine, is sometimes used as an adjunct therapy to inhaled beta-2 agonists and systemic corticosteroids.[3][4] Aminophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[3][5][6] It also acts as an antagonist at adenosine receptors, which can contribute to its bronchodilatory and anti-inflammatory effects.[5][6]

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of intravenous aminophylline in the treatment of acute asthma exacerbations. The protocols outlined below are based on established clinical trial methodologies and current understanding of asthma pathophysiology.

Signaling Pathway of Aminophylline in Asthma

The therapeutic effects of aminophylline in asthma are primarily mediated through two key pathways:

Aminophylline_Pathway cluster_cell Airway Smooth Muscle Cell Aminophylline Aminophylline (Theophylline) PDE Phosphodiesterase (PDE) Aminophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor Aminophylline->Adenosine_Receptor Antagonizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Leads to Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Figure 1: Aminophylline Signaling Pathway.

Experimental Design and Protocols

A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy and safety of intravenous aminophylline.[7][8]

Study Objective

To determine the efficacy and safety of intravenous aminophylline as an add-on therapy to standard care in adult patients with acute severe asthma.

Endpoints
  • Primary Efficacy Endpoint: Change in Forced Expiratory Volume in one second (FEV1) from baseline to 6 hours post-treatment initiation.[9][10]

  • Secondary Efficacy Endpoints:

    • Change in Peak Expiratory Flow (PEF).[11]

    • Asthma Control Questionnaire (ACQ) score.[12]

    • Rate of hospital admission.[4]

    • Length of hospital stay.[9]

    • Use of rescue medication.[2]

  • Safety Endpoints:

    • Incidence of adverse events (e.g., nausea, vomiting, palpitations, arrhythmias, seizures).[3][4][13]

    • Serum theophylline concentrations.[11]

    • Vital signs (heart rate, blood pressure).

    • Electrocardiogram (ECG) changes.

Patient Population

Inclusion Criteria:

  • Age 18-65 years.

  • Diagnosis of asthma according to established guidelines (e.g., GINA).[2]

  • Presenting with an acute severe asthma exacerbation, defined as FEV1 < 50% of predicted normal value after initial treatment with inhaled short-acting beta-agonists (SABA).

  • Written informed consent.

Exclusion Criteria:

  • Current use of oral theophylline or aminophylline.[14]

  • History of hypersensitivity to aminophylline, theophylline, or ethylenediamine.[3]

  • Significant cardiovascular disease (e.g., unstable angina, recent myocardial infarction, significant arrhythmias).[15]

  • Seizure disorder.[15]

  • Active peptic ulcer disease.[3]

  • Hepatic or renal impairment.[3]

  • Pregnancy or lactation.[15]

  • Inability to perform spirometry.

Experimental Workflow

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (FEV1, PEF, Vitals, ACQ, Blood Draw) Consent->Baseline Randomization Randomization Baseline->Randomization Treatment Intravenous Aminophylline (Loading + Maintenance Dose) Randomization->Treatment Group A Placebo Placebo (Saline Infusion) Randomization->Placebo Group B Monitoring Continuous Monitoring (Vitals, ECG, Adverse Events) Treatment->Monitoring Placebo->Monitoring FollowUp1 6-Hour Assessment (FEV1, PEF, Blood Draw) Monitoring->FollowUp1 FollowUp2 24-Hour Assessment (FEV1, PEF, ACQ) FollowUp1->FollowUp2 Final End of Study (Hospital Discharge or 48 Hours) FollowUp2->Final Analysis Data Analysis Final->Analysis

Figure 2: Clinical Trial Workflow.
Treatment Protocol

  • Standard of Care: All patients will receive standard of care for acute severe asthma, including high-flow oxygen, nebulized albuterol, and systemic corticosteroids, as per institutional guidelines.[16]

  • Investigational Product Administration:

    • Aminophylline Group:

      • Loading Dose: An intravenous loading dose of 6 mg/kg of aminophylline will be administered over 20-30 minutes.[14] This dose should be based on ideal body weight.[14] A loading dose should not be given to patients who have taken theophylline in the previous 24 hours.[16]

      • Maintenance Infusion: Following the loading dose, a continuous intravenous infusion of aminophylline will be initiated at a rate of 0.5-0.7 mg/kg/hour.[14] The dose may need to be adjusted based on patient characteristics such as age, smoking status, and presence of heart or liver failure.[14]

    • Placebo Group: A matching placebo (e.g., 0.9% saline) will be administered as a loading dose and continuous infusion at the same volume and rate as the aminophylline group.

  • Therapeutic Drug Monitoring:

    • Serum theophylline concentrations should be monitored. The target therapeutic range is 10-20 mg/L (55-110 micromol/L).[11]

    • A blood sample for theophylline level should be drawn 30 minutes after the loading dose and then every 24 hours.[14]

Outcome Assessment Protocols

1. Lung Function Tests:

  • Spirometry (FEV1 and FVC):

    • Procedure: Performed according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines. Patients will be instructed to take a deep breath in and then exhale as forcefully and completely as possible into a spirometer.[2][17]

    • Schedule: At baseline, 6 hours, 12 hours, and 24 hours post-treatment initiation.

  • Peak Expiratory Flow (PEF):

    • Procedure: Measured using a peak flow meter. Patients will take a deep breath and blow out as hard and fast as possible. The best of three attempts will be recorded.[17]

    • Schedule: At baseline and then every 2-4 hours.

2. Biomarker Analysis:

  • Sample Collection: Venous blood samples will be collected in appropriate tubes at baseline and at 6 and 24 hours.

  • Analytes:

    • Serum Eosinophils: To assess the inflammatory phenotype.[18]

    • Serum IgE: To determine atopic status.[19]

    • Fractional Exhaled Nitric Oxide (FeNO): A non-invasive measure of airway inflammation.[20]

3. Safety Monitoring:

  • Adverse Events: All adverse events will be recorded, including severity and relationship to the study drug. Particular attention will be paid to nausea, vomiting, headache, insomnia, palpitations, and seizures.[3][13]

  • Vital Signs: Heart rate, respiratory rate, blood pressure, and oxygen saturation will be monitored continuously for the first hour and then every hour for the next 5 hours, and every 4 hours thereafter.

  • Electrocardiogram (ECG): A 12-lead ECG will be performed at baseline and as clinically indicated.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between the aminophylline and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicAminophylline (n=)Placebo (n=)p-value
Age (years), mean (SD)
Gender, n (%)
FEV1 at baseline (% predicted), mean (SD)
PEF at baseline (L/min), mean (SD)
ACQ score at baseline, mean (SD)
Serum Eosinophils (cells/µL), median (IQR)
Serum IgE (IU/mL), median (IQR)
FeNO (ppb), median (IQR)

Table 2: Efficacy Outcomes

OutcomeAminophylline (n=)Placebo (n=)Mean Difference (95% CI)p-value
Change in FEV1 at 6 hours (% predicted)
Change in PEF at 6 hours (L/min)
Change in ACQ score at 24 hours
Hospital Admission Rate, n (%)
Length of Hospital Stay (days), mean (SD)

Table 3: Safety Outcomes

Adverse EventAminophylline (n=)Placebo (n=)Odds Ratio (95% CI)p-value
Nausea, n (%)
Vomiting, n (%)
Palpitations/Arrhythmias, n (%)
Headache, n (%)
Seizures, n (%)
Mean Serum Theophylline at 6 hours (mg/L), mean (SD)N/A

Statistical Analysis

The primary efficacy endpoint (change in FEV1 at 6 hours) will be analyzed using an analysis of covariance (ANCOVA) model, with baseline FEV1 as a covariate and treatment group as the main factor. Continuous secondary endpoints will be analyzed similarly. Categorical endpoints will be compared using the Chi-squared or Fisher's exact test. A p-value of <0.05 will be considered statistically significant. An intention-to-treat (ITT) analysis will be performed for all efficacy endpoints.

References

Application Notes & Protocols: Spectrophotometric Analysis of Theophylline Release from Euphylline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euphylline, a combination of theophylline and ethylenediamine, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of theophylline is dependent on maintaining a specific concentration range in the blood; therefore, characterizing its release profile from dosage forms like this compound is critical. This document provides detailed application notes and protocols for the spectrophotometric analysis of theophylline release from this compound tablets, a common and accessible method for in vitro dissolution studies.

The protocols outlined below are based on established pharmacopeial methods and scientific literature, ensuring robustness and reliability for research and quality control purposes.

Quantitative Data Summary

The following tables summarize key parameters and findings from various studies on the spectrophotometric analysis and dissolution of theophylline.

Table 1: Spectrophotometric Analysis Parameters for Theophylline Quantification

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)~272 nm[1][2]
Linearity Range5-30 µg/mL[2]
Solvent/MediumDistilled Water / 0.1 N HCl / Phosphate Buffer[1][2][3]
Limit of Detection (LOD)0.0383 µg/mL[2]
Limit of Quantification (LOQ)0.1160 µg/mL[2]

Table 2: Example Dissolution Parameters for Theophylline Tablets (USP Guidelines)

ParameterConditionReference
ApparatusUSP Apparatus 2 (Paddle)[1]
Dissolution MediumWater[1]
Volume of Medium900 mL[1]
Temperature37 ± 0.5 °C[3]
Paddle Speed50 rpm[1]
Sampling TimesSpecified intervals (e.g., every hour for 10 hours)[3]

Table 3: Comparative Dissolution Data of Different Theophylline Formulations

FormulationDissolution ConditionsKey FindingsReference
Euphyllin long 3000.1 M HCl (2h), then phosphate buffer pH 7.5 (8h)Showed non-Fickian (anomalous) diffusion.[3]
Theoplus0.1 M HCl (2h), then phosphate buffer pH 7.5 (8h)Showed non-Fickian (anomalous) diffusion.[3]
Theovent0.1 M HCl (2h), then phosphate buffer pH 7.5 (8h)Followed Fickian diffusion.[3]
Theospirex retard0.1 M HCl (2h), then phosphate buffer pH 7.5 (8h)Showed non-Fickian (anomalous) diffusion.[3]

Experimental Protocols

Preparation of Standard Solutions and Calibration Curve

This protocol describes the preparation of a stock solution of theophylline and subsequent serial dilutions to construct a standard calibration curve.

Materials:

  • Theophylline reference standard

  • Distilled water (or chosen dissolution medium)

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Theophylline Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of theophylline reference standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with distilled water. Mix thoroughly.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[2]

    • For example, to prepare a 10 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with distilled water.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to measure absorbance at the λmax of theophylline, approximately 272 nm.[1][2]

    • Use distilled water as the blank.

    • Measure the absorbance of each working standard solution.

  • Construction of Calibration Curve:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 0.999 to ensure linearity.[2]

In Vitro Dissolution Study of this compound Tablets

This protocol details the procedure for conducting a dissolution test on this compound tablets according to USP guidelines.

Materials:

  • This compound tablets

  • Dissolution testing apparatus (USP Apparatus 2 - Paddle)

  • Dissolution medium (e.g., 900 mL of water)[1]

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes with filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Apparatus Setup:

    • Set up the USP Apparatus 2 with 900 mL of the chosen dissolution medium in each vessel.[1]

    • Equilibrate the medium to 37 ± 0.5 °C.[3]

  • Tablet Introduction:

    • Place one this compound tablet in each dissolution vessel.

    • Start the paddle rotation at 50 rpm.[1]

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 3, 4, 6, and 10 hours), withdraw a specific volume of the sample (e.g., 5 mL) from each vessel.[3]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Sample Analysis:

    • Measure the absorbance of each filtered sample at 272 nm using the UV-Vis spectrophotometer.[3]

    • Use the dissolution medium as the blank.

  • Calculation of Theophylline Release:

    • Using the equation from the calibration curve, determine the concentration of theophylline in each sample.

    • Calculate the cumulative percentage of theophylline released at each time point, accounting for the drug removed in previous samples and the replacement with fresh medium.

Visualizations

Experimental Workflow Diagram

References

Euphylline Dosage Calculation for In Vivo Respiratory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphylline, a combination of theophylline and ethylenediamine, is a bronchodilator and anti-inflammatory agent frequently utilized in preclinical respiratory research. Accurate dosage calculation is paramount to ensure reproducible and meaningful results in in vivo studies of asthma, Chronic Obstructive Pulmonary Disease (COPD), and other respiratory ailments. This document provides detailed application notes and standardized protocols for the preparation and administration of this compound in rodent and guinea pig models of respiratory disease. It includes comprehensive tables summarizing quantitative dosage data from various studies and visual diagrams of the experimental workflow and the underlying signaling pathways to guide researchers in their experimental design.

Introduction

Theophylline, the active component of this compound, exerts its therapeutic effects through multiple mechanisms, including non-selective inhibition of phosphodiesterases (PDEs), antagonism of adenosine receptors, and activation of histone deacetylase-2 (HDAC2).[1][2][3] These actions lead to bronchodilation, reduced inflammation, and improved respiratory function. In preclinical research, rodent and guinea pig models are invaluable for investigating the pathophysiology of respiratory diseases and for evaluating the efficacy of novel therapeutics like this compound. This document outlines the necessary steps for appropriate dosage calculation and administration of this compound in these models.

Quantitative Data Summary

The following tables summarize this compound (aminophylline/theophylline) dosages used in various in vivo respiratory studies. It is crucial to note that the optimal dose can vary depending on the animal model, disease severity, and specific research question.

Table 1: Theophylline/Aminophylline Dosage in Murine Models of Respiratory Disease

Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Ovalbumin (OVA)-induced Allergic AsthmaTheophylline50 mg/kg (twice daily)OralReduced eosinophil infiltration in bronchoalveolar lavage (BAL) fluid.[4]
Lipopolysaccharide (LPS)-induced Corticosteroid-Resistant AsthmaLow-Dose Theophylline (LDT)Not specified, used in combination with DexamethasoneIntraperitoneal (IP)Augmented HDAC2 activity and increased Glucocorticoid Receptor (GR) expression.[5]
Cigarette Smoke (CS)-induced Airway InflammationTheophyllineLow dose (not specified) in combination with BudesonideNot specifiedRestored corticosteroid sensitivity by increasing HDAC-2 activity.[6][7]

Table 2: Theophylline/Aminophylline Dosage in Guinea Pig Models of Respiratory Disease

Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Ovalbumin (OVA)-induced Allergic AsthmaAminophylline10-20 mg/kgIntraperitoneal (IP)Suppressed OVA-induced airway constriction.[8]
Ovalbumin (OVA)-induced Allergic AsthmaAminophylline25 mg/mL for 30 min (twice daily for 7 days)InhalationSuppressed eosinophil infiltration and airway hypersensitivity to acetylcholine.[8]
Mediator-induced BronchoconstrictionTheophyllineVaries (effective doses much lower than derivatives)Intravenous (IV) InfusionEffective in reducing mediator-induced bronchoconstriction.[9]
Ovalbumin (OVA)-induced Leukocyte InfiltrationTheophylline50 mg/kg (twice daily)OralSignificantly reduced the increase in eosinophils in BAL fluid.[4]

Experimental Protocols

Preparation of this compound (Aminophylline) Solution

Materials:

  • Aminophylline powder (or this compound)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • pH meter and adjustment solutions (e.g., sterile HCl, NaOH) if necessary

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of aminophylline powder based on the desired concentration and final volume.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of aminophylline powder.

  • Add the powder to a sterile vial.

  • Add a portion of the sterile saline or PBS to the vial and vortex thoroughly to dissolve the powder. Aminophylline is more soluble in water than theophylline alone.[10]

  • Once dissolved, add the remaining vehicle to reach the final desired volume.

  • Check the pH of the solution. If necessary, adjust to a physiological pH (7.2-7.4) using sterile HCl or NaOH.

  • Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

  • Store the solution appropriately, protected from light, and as recommended by the manufacturer.

Animal Models of Respiratory Disease and this compound Administration

This model mimics the allergic airway inflammation characteristic of asthma.

Protocol:

  • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject BALB/c mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.

  • Challenge: From day 21 to 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day.

  • This compound Administration:

    • Route: Oral gavage or intraperitoneal injection.

    • Dosage: Based on literature, a starting point of 50 mg/kg of theophylline can be administered orally twice a day.[4]

    • Timing: Administer this compound 1 hour before each OVA challenge.

  • Outcome Measures (24-48 hours after the last challenge):

    • Measurement of airway hyperresponsiveness (AHR) to methacholine.

    • Collection of bronchoalveolar lavage (BAL) fluid for cell counting (total and differential, especially eosinophils).

    • Histological analysis of lung tissue for inflammation and mucus production.

    • Measurement of OVA-specific IgE in serum.

This model is used to study acute airway inflammation.

Protocol:

  • Induction of Injury: Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in anesthetized rats.[11]

  • This compound Administration:

    • Route: Intraperitoneal injection.

    • Dosage: A therapeutic dose range from preclinical studies can be used as a starting point.

    • Timing: Administer this compound either prophylactically (before LPS) or therapeutically (after LPS) depending on the study design.

  • Outcome Measures (e.g., 4, 24, 48 hours post-LPS):

    • Assessment of lung edema (wet/dry weight ratio).

    • Cell counts and protein concentration in BAL fluid.

    • Histopathological examination of lung tissue.

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid or lung homogenates.

Visualizations

Experimental Workflow for In Vivo Respiratory Studies

experimental_workflow cluster_model_prep Animal Model Preparation cluster_treatment This compound Treatment cluster_outcome Outcome Assessment animal_selection Animal Selection (e.g., BALB/c Mice) acclimatization Acclimatization (1 week) animal_selection->acclimatization sensitization Sensitization (e.g., OVA/Alum i.p.) acclimatization->sensitization challenge Airway Challenge (e.g., OVA/LPS Aerosol) sensitization->challenge ahr_measurement Airway Hyperresponsiveness (AHR) Measurement challenge->ahr_measurement balf_analysis BALF Analysis (Cell Counts, Cytokines) challenge->balf_analysis histology Lung Histology challenge->histology serum_analysis Serum Analysis (e.g., IgE) challenge->serum_analysis dose_calc Dosage Calculation solution_prep Solution Preparation dose_calc->solution_prep administration Administration (e.g., i.p., gavage) solution_prep->administration administration->ahr_measurement administration->balf_analysis administration->histology administration->serum_analysis

Caption: Experimental workflow for in vivo respiratory studies with this compound.

Signaling Pathway of Theophylline in Respiratory Disease

theophylline_pathway cluster_theophylline Theophylline cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Effects theophylline Theophylline (this compound) pde_inhibition Phosphodiesterase (PDE) Inhibition (non-selective) theophylline->pde_inhibition adenosine_antagonism Adenosine Receptor Antagonism theophylline->adenosine_antagonism hdac_activation Histone Deacetylase (HDAC2) Activation theophylline->hdac_activation camp_increase ↑ cAMP pde_inhibition->camp_increase bronchoconstriction_block ↓ Bronchoconstriction adenosine_antagonism->bronchoconstriction_block inflammatory_gene_repression Repression of Inflammatory Genes hdac_activation->inflammatory_gene_repression pka_activation ↑ Protein Kinase A (PKA) camp_increase->pka_activation bronchodilation Bronchodilation (Smooth Muscle Relaxation) pka_activation->bronchodilation anti_inflammatory_effects Anti-inflammatory Effects inflammatory_gene_repression->anti_inflammatory_effects

References

Application of Euphylline in Modulating Endothelial Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Euphylline, a complex of theophylline and ethylenediamine, liberates theophylline within the body, which acts as a non-selective phosphodiesterase (PDE) inhibitor. This activity leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated intracellular cAMP levels are instrumental in strengthening the endothelial barrier, thereby reducing endothelial cell permeability. This makes this compound a valuable tool for in vitro and in vivo studies aimed at understanding the mechanisms of vascular leakage and for the preclinical assessment of therapies targeting endothelial barrier dysfunction.

In inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) exposure in cell culture, endothelial permeability is significantly increased. This compound has been demonstrated to counteract this effect.[1] One of the key mechanisms implicated is the upregulation of the Slit2-Robo4 signaling pathway. Activation of this pathway enhances the expression of Vascular Endothelial (VE)-cadherin, a critical protein in the formation and maintenance of adherens junctions between endothelial cells.[1] By stabilizing these junctions, this compound effectively reduces the paracellular flux of fluids and solutes across the endothelial monolayer.

The study of this compound's effects on endothelial permeability is relevant for various pathological conditions characterized by vascular leakage, including sepsis, acute respiratory distress syndrome (ARDS), and other inflammatory disorders. Its ability to modulate endothelial barrier function also has implications for drug delivery research, where transient and controlled opening of the endothelial barrier is sometimes desirable.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound (or its active component, theophylline/aminophylline) on endothelial cells as reported in the literature.

Parameter MeasuredCell TypeTreatmentConcentrationResultReference
Endothelial Cell PermeabilityHUVECsAminophylline1 mMSignificantly reduced LPS-induced permeability[1]
Robo4 Protein ExpressionHUVECsAminophylline (post-LPS)1 mMUpregulated[1]
VE-cadherin Protein ExpressionHUVECsAminophylline (post-LPS)1 mMUpregulated[1]
Slit2 mRNA ExpressionHUVECsAminophylline (post-LPS)1 mMUpregulated[1]
ICAM-1 and VCAM-1 ExpressionHUVECsTheophyllineTherapeutic RangeInhibited expression induced by IL-4 + TNF-α[2]

Experimental Protocols

Protocol 1: In Vitro Endothelial Permeability Assay using Transwell Inserts

This protocol describes the measurement of endothelial permeability by quantifying the passage of a fluorescently labeled tracer (e.g., FITC-dextran) across an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • This compound or Aminophylline

  • Lipopolysaccharide (LPS) (or other inflammatory stimulus)

  • FITC-dextran (e.g., 40 kDa)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 48-72 hours. Culture the cells in EGM.[3][4]

  • Monolayer Formation: Monitor the formation of the monolayer by visual inspection (microscopy) or by measuring the Transendothelial Electrical Resistance (TEER) until a stable, high resistance is achieved.

  • Induction of Hyperpermeability (Optional): To study the protective effects of this compound, treat the confluent HUVEC monolayers with an inflammatory agent like LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 4-24 hours) to induce an increase in permeability.[1][3]

  • This compound Treatment:

    • For studying the protective effect, pre-incubate the cells with various concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for a specific duration before adding the inflammatory stimulus.

    • To investigate the restorative effect, add this compound after the induction of hyperpermeability.

  • Permeability Measurement:

    • After the treatment period, replace the medium in the upper chamber with medium containing a known concentration of FITC-dextran (e.g., 1 mg/mL).[3]

    • The lower chamber should contain fresh medium without the fluorescent tracer.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Data Collection: Collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[4]

  • Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer. Compare the permeability in this compound-treated groups to control and LPS-treated groups.

Protocol 2: Western Blot Analysis of Adherens Junction Proteins

This protocol is for assessing the protein expression levels of VE-cadherin and Robo4.

Materials:

  • HUVECs cultured in multi-well plates

  • This compound or Aminophylline

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-VE-cadherin, anti-Robo4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to confluence in multi-well plates and treat with LPS and/or this compound as described in Protocol 1.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against VE-cadherin, Robo4, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualizations

Euphylline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP ↑ cAMP PDE->cAMP degrades cAMP (inhibition blocked) Slit2 ↑ Slit2 cAMP->Slit2 Robo4 ↑ Robo4 Slit2->Robo4 VE_cadherin ↑ VE-cadherin Robo4->VE_cadherin Adherens_Junction Adherens Junction Strengthening VE_cadherin->Adherens_Junction Permeability ↓ Endothelial Permeability Adherens_Junction->Permeability

Caption: Signaling pathway of this compound in reducing endothelial cell permeability.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed HUVECs on Transwell Inserts B Culture to Confluence (form monolayer) A->B C Induce Hyperpermeability (e.g., with LPS) B->C D Treat with this compound C->D E Add FITC-Dextran to Upper Chamber D->E F Incubate E->F G Measure Fluorescence in Lower Chamber F->G H Quantify Permeability G->H I Compare Treatment Groups H->I

Caption: Workflow for an in vitro endothelial permeability assay.

References

Application Note: Measuring the Modulatory Effects of Euphylline on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Euphylline, a combination of theophylline and ethylenediamine, is primarily recognized for its bronchodilatory effects in the treatment of respiratory diseases. The active component, theophylline, also possesses significant anti-inflammatory and immunomodulatory properties.[1][2][3] These effects are attributed to several mechanisms, including the inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and the activation of histone deacetylases (HDACs).[1] The activation of HDACs, in particular, can suppress the transcription of pro-inflammatory genes by interfering with signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][4]

This modulation of inflammatory signaling pathways leads to a decrease in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), while potentially increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3][5][6] Understanding and quantifying the effect of this compound on cytokine profiles is crucial for researchers in immunology, pharmacology, and drug development who are investigating novel anti-inflammatory therapeutics.

This application note provides detailed protocols for an in vitro model using human Peripheral Blood Mononuclear Cells (PBMCs) to assess the impact of this compound on cytokine production. The primary methods for cytokine quantification covered are the Enzyme-Linked Immunosorbent Assay (ELISA) for single-cytokine analysis and multiplex immunoassays for the simultaneous profiling of multiple cytokines.

Data Presentation

The following tables summarize representative quantitative data on the effect of theophylline (the active component of this compound) on cytokine production in stimulated in vitro cell culture models. This data is compiled from existing literature and should be confirmed experimentally.

Table 1: Effect of Theophylline on Pro-Inflammatory Cytokine Production in LPS-Stimulated Human PBMCs

CytokineTheophylline ConcentrationPercent Inhibition (Mean ± SD)Reference
TNF-α10 µg/mL (55.5 µM)24%[3]
50 µg/mL (277.5 µM)41%[3]
100 µg/mL (555 µM)54%[3]
IL-1β10 µg/mL (55.5 µM)23%[3]
50 µg/mL (277.5 µM)30%[3]
100 µg/mL (555 µM)33%[3]
IL-630 µM~45%[7]
100 µM~100%[7]

Table 2: Effect of Theophylline on Anti-Inflammatory Cytokine Production in Human PBMCs

CytokineTheophylline ConcentrationFold Increase (Mean ± SD)Reference
IL-1015 µg/mL (83.25 µM)2.8-fold[2]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Cytokine Analysis pbmc_isolation Isolate PBMCs from whole blood cell_counting Count cells and assess viability pbmc_isolation->cell_counting cell_seeding Seed PBMCs into a 96-well plate cell_counting->cell_seeding pre_treatment Pre-treat cells with This compound cell_seeding->pre_treatment euphylline_prep Prepare this compound (Theophylline) dilutions euphylline_prep->pre_treatment lps_stimulation Stimulate cells with LPS pre_treatment->lps_stimulation incubation Incubate for 16-24 hours lps_stimulation->incubation supernatant_collection Collect cell-free supernatants incubation->supernatant_collection elisa ELISA for single cytokine supernatant_collection->elisa multiplex Multiplex Immunoassay (e.g., Luminex) supernatant_collection->multiplex data_analysis Data Analysis and Quantification elisa->data_analysis multiplex->data_analysis

Experimental workflow for measuring this compound's effect on cytokine production.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates This compound This compound (Theophylline) HDAC HDAC This compound->HDAC Activates Histone_Ac Histone Acetylation HDAC->Histone_Ac Reverses HAT HAT NFκB_nuc->HAT Recruits HAT->Histone_Ac Promotes Gene_Transcription Pro-inflammatory Cytokine Gene Transcription (TNF-α, IL-6, etc.) Histone_Ac->Gene_Transcription Enables

Simplified signaling pathway of this compound's effect on cytokine production.

Experimental Protocols

A. Preparation of this compound (Theophylline) Stock Solution

The active component of this compound is theophylline. Commercially available theophylline powder is recommended for preparing stock solutions.

  • Solubility : Theophylline is slightly soluble in water (approx. 8.3 mg/mL) but its solubility is enhanced in basic solutions.[8] It is also soluble in DMSO.[9] For cell culture applications, preparing a stock solution in a solvent compatible with the cells at its final dilution is crucial.

  • Stock Solution Preparation (100 mM in DMSO) :

    • Weigh out 18.02 mg of theophylline (Molar Mass: 180.16 g/mol ).

    • Dissolve in 1 mL of sterile, cell-culture grade DMSO.

    • Mix thoroughly by vortexing until fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions : Prepare fresh dilutions of the stock solution in complete cell culture medium just before use. The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

B. In Vitro Model: LPS-Stimulated PBMCs

This protocol describes the isolation of human PBMCs, stimulation with Lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production, and treatment with this compound.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Theophylline stock solution (see Protocol A)

  • 96-well flat-bottom cell culture plates

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS at room temperature.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs by adding them to a new 50 mL tube with sterile PBS and centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and repeat the wash step.

    • Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Cell Seeding and Treatment:

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

    • Seed PBMCs into a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete medium.

    • Prepare serial dilutions of theophylline in complete medium at 2x the final desired concentrations (e.g., 20 µM, 100 µM, 200 µM).

    • Add 50 µL of the diluted theophylline solutions to the appropriate wells. For the control wells, add 50 µL of complete medium (with the equivalent concentration of vehicle, e.g., DMSO).

    • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • Cell Stimulation:

    • Prepare a working solution of LPS in complete medium at 2x the final desired concentration (a final concentration of 100 ng/mL to 1 µg/mL is commonly used).[10][11]

    • Add 50 µL of the LPS working solution to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[10][12]

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant from each well for cytokine analysis. Store the supernatants at -80°C if not analyzed immediately.

C. Cytokine Measurement by ELISA

This protocol provides a general guideline for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the collected cell culture supernatants. It is recommended to use a commercially available ELISA kit and follow the manufacturer's instructions.

General Procedure:

  • Plate Coating : Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Blocking : Wash the plate and block non-specific binding sites with an appropriate blocking buffer for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation : Wash the plate. Add standards (serial dilutions of recombinant cytokine) and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody Incubation : Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at RT.

  • Streptavidin-HRP Incubation : Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at RT, protected from light.

  • Substrate Development : Wash the plate. Add TMB substrate and incubate for 15-30 minutes at RT in the dark.

  • Stopping the Reaction : Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis : Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

D. Cytokine Measurement by Multiplex Immunoassay

Multiplex immunoassays (e.g., Luminex-based assays) allow for the simultaneous measurement of multiple cytokines in a small sample volume. Users should follow the specific instructions provided with their commercial multiplex kit.

General Procedure:

  • Plate Preparation : Prepare the antibody-coupled beads and add them to the wells of a 96-well filter plate.

  • Sample and Standard Incubation : Add standards and the collected cell culture supernatants to the wells. Incubate, typically for 2 hours at RT or overnight at 4°C.

  • Detection Antibody Incubation : Wash the beads, then add the detection antibody cocktail and incubate for 1 hour at RT.

  • Streptavidin-PE Incubation : Wash the beads, add Streptavidin-phycoerythrin (PE), and incubate for 30 minutes at RT.

  • Data Acquisition : Wash the beads, resuspend them, and acquire data on a multiplex analyzer. The software will generate concentration data for each cytokine based on the standard curves.

References

Application Notes and Protocols for Assessing Histone Deacetylase Activity Following Aminophylline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophylline, a compound of theophylline and ethylenediamine, is utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic effects are attributed to multiple mechanisms, including the inhibition of phosphodiesterase, antagonism of adenosine receptors, and, notably, the activation of histone deacetylases (HDACs)[1][2]. HDACs are crucial enzymes that modulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression[3][4]. In inflammatory conditions like COPD, HDAC activity can be diminished, contributing to steroid resistance[5][6]. Aminophylline, through its active metabolite theophylline, has been shown to restore HDAC activity, thereby potentially reversing steroid resistance and reducing inflammation[5][6][7].

These application notes provide detailed protocols for assessing the impact of aminophylline treatment on HDAC activity and histone acetylation levels. The methodologies described herein are essential for researchers investigating the epigenetic effects of aminophylline and for professionals in drug development exploring its therapeutic potential.

Data Presentation: Theophylline's Effect on HDAC Activity

The following table summarizes the quantitative effects of theophylline, the active component of aminophylline, on HDAC activity as reported in the literature.

Cell Type/ModelTheophylline ConcentrationObserved Effect on HDAC ActivityReference
Alveolar Macrophages (from COPD patients)10⁻⁶ M and 10⁻⁵ MApproximately 6-fold increase in HDAC activity.[5][5]
Bronchial Biopsies (in vivo treatment)Not specifiedSignificant increase in total HDAC activity.[7][7]
Alveolar Macrophages (from non-smokers)10⁻⁵ MSignificant enhancement of HDAC activity in vitro.[7][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of aminophylline's effect on histone acetylation and the general workflow for its assessment.

cluster_0 Cellular Response to Aminophylline Aminophylline Aminophylline Theophylline Theophylline Aminophylline->Theophylline Metabolism HDAC HDAC Theophylline->HDAC Activates Acetylated Histones Acetylated Histones HDAC->Acetylated Histones Histones Histones Chromatin Condensation Chromatin Condensation Histones->Chromatin Condensation Acetylated Histones->Histones Deacetylation Gene Expression Gene Expression Chromatin Condensation->Gene Expression Repression

Caption: Aminophylline's mechanism of action on histone deacetylation.

Cell_Culture 1. Cell Culture & Aminophylline Treatment Nuclear_Extraction 2. Nuclear Extraction Cell_Culture->Nuclear_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Nuclear_Extraction->Protein_Quantification HDAC_Activity_Assay 4a. HDAC Activity Assay (Fluorometric/Colorimetric) Protein_Quantification->HDAC_Activity_Assay Western_Blot 4b. Western Blot for Histone Acetylation Protein_Quantification->Western_Blot Data_Analysis 5. Data Analysis HDAC_Activity_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing HDAC activity after aminophylline treatment.

Experimental Protocols

Protocol 1: Cell Culture and Aminophylline Treatment

This protocol describes the general procedure for treating cultured cells with aminophylline.

Materials:

  • Appropriate cell line (e.g., A549, BEAS-2B, or primary cells)

  • Complete cell culture medium

  • Aminophylline solution (prepared in a suitable solvent, e.g., sterile water or PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Prepare fresh dilutions of aminophylline in complete culture medium to the desired final concentrations (e.g., 10⁻⁶ M to 10⁻⁴ M). Include a vehicle control (medium with solvent only).

  • Remove the existing medium from the cells and replace it with the aminophylline-containing medium or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).

  • After incubation, proceed to nuclear extraction or histone extraction.

Protocol 2: Nuclear Extraction

This protocol is for the isolation of nuclear proteins, including HDACs, from cultured cells.[8]

Materials:

  • Treated and control cells from Protocol 1

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 15 mM MgCl₂, 250 mM Sucrose, 0.5% NP-40, 0.1 mM EGTA) with freshly added protease inhibitors

  • Sucrose Cushion (e.g., 30% Sucrose, 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl₂)

  • Extraction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 420 mM NaCl, 0.5 mM EDTA, 0.1 mM EGTA, 10% glycerol) with freshly added protease inhibitors

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Wash cells twice with ice-cold PBS.

  • Scrape cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

  • Centrifuge at 1,300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of Lysis Buffer and vortex for 10 seconds.

  • Incubate on ice for 15 minutes.

  • Layer the cell lysate over 4 mL of Sucrose Cushion in a new tube.

  • Centrifuge at 1,300 x g for 10 minutes at 4°C.

  • Discard the supernatant. The pellet contains the isolated nuclei.

  • Resuspend the nuclear pellet in 50-100 µL of Extraction Buffer.

  • Sonicate briefly (e.g., 30 seconds) to lyse the nuclei and shear DNA.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which is the nuclear extract.

  • Determine the protein concentration using a BCA assay. Store the nuclear extract at -80°C.

Protocol 3: Fluorometric HDAC Activity Assay

This protocol provides a method for measuring total HDAC activity in nuclear extracts using a commercially available kit.[9][10]

Materials:

  • Nuclear extracts from Protocol 2

  • Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

  • Thaw all kit components and keep them on ice.

  • Prepare the reaction mixture in a 96-well black plate according to the kit manufacturer's instructions. A typical setup includes wells for:

    • Blank (no enzyme)

    • Positive control (e.g., HeLa nuclear extract provided in the kit)

    • Negative control (nuclear extract + HDAC inhibitor)

    • Experimental samples (nuclear extracts from aminophylline-treated and vehicle-treated cells)

  • Dilute the nuclear extracts (10-50 µg) to the recommended volume with assay buffer.

  • Add the HDAC fluorometric substrate to each well and mix thoroughly.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at room temperature or 37°C for 15-30 minutes.

  • Read the fluorescence in a microplate reader at Ex/Em = 350-380/440-460 nm.

  • Calculate HDAC activity by subtracting the blank reading from all other readings. Express activity as relative fluorescence units (RFU) per µg of protein.

Protocol 4: Colorimetric HDAC Activity Assay

This protocol is an alternative to the fluorometric assay for measuring HDAC activity.[11][12][13][14]

Materials:

  • Nuclear extracts from Protocol 2

  • Colorimetric HDAC Activity Assay Kit (containing HDAC colorimetric substrate, developer, assay buffer, and HDAC inhibitor)

  • 96-well clear microplate with a U-shaped bottom

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Follow the kit's instructions for preparing the reagents.

  • Set up the 96-well plate with blank, positive control, negative control, and experimental samples as described in Protocol 3.

  • Dilute the nuclear extracts (50-200 µg) in ddH₂O to the specified volume.

  • Add the 10X HDAC Assay Buffer to each well.

  • Add the HDAC colorimetric substrate to each well and mix.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add the developer to each well to stop the reaction and generate the chromophore.

  • Incubate at 37°C for 30 minutes.

  • Read the absorbance at 400 or 405 nm in a microplate reader.

  • Calculate HDAC activity as the relative optical density (O.D.) per µg of protein.

Protocol 5: Western Blot for Histone Acetylation

This protocol is for assessing the levels of acetylated histones as a downstream indicator of HDAC activity.[3][15][16]

Materials:

  • Treated and control cells from Protocol 1

  • Histone Extraction Buffer (or use acid extraction method)

  • 0.4 N H₂SO₄ (for acid extraction)

  • Tris-HCl, pH 8.0

  • Acetone

  • Laemmli sample buffer

  • SDS-PAGE gels (15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Histone Extraction (Acid Extraction Method):

    • Wash cells with ice-cold PBS.

    • Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and precipitate proteins with 8 volumes of acetone overnight at -20°C.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Wash the pellet with acetone and air dry.

    • Resuspend the histone pellet in sterile water.

  • SDS-PAGE and Western Blotting:

    • Determine protein concentration of the histone extracts (BCA assay).

    • Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensity and normalize the acetylated histone signal to the total histone signal.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of aminophylline on HDAC activity. By employing these methods, researchers can obtain robust and reproducible data on the epigenetic modifications induced by this compound. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation. Careful execution of these protocols will contribute to a deeper understanding of aminophylline's mechanism of action and its potential as an epigenetic modulator in various disease contexts.

References

Application Notes and Protocols for Intravenous Euphylline Infusion in Preclinical COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous administration of Euphylline (Aminophylline) in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. This compound, a complex of theophylline and ethylenediamine, has been utilized in the management of obstructive airway diseases due to its bronchodilatory and anti-inflammatory properties. While its clinical use in acute COPD exacerbations has become less common, preclinical research continues to explore its mechanisms of action, particularly its anti-inflammatory effects at low concentrations. These notes detail the protocols for establishing preclinical COPD models and for the intravenous administration of this compound to investigate its efficacy and underlying signaling pathways.

Mechanism of Action of Theophylline in COPD

Theophylline, the active component of this compound, exhibits a dual mechanism of action that is concentration-dependent.

  • At higher concentrations (plasma levels of 10-20 mg/L) , theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic AMP, which results in airway smooth muscle relaxation and bronchodilation.

  • At lower concentrations (plasma levels of 1-5 mg/L) , theophylline demonstrates significant anti-inflammatory effects. This is primarily achieved through the activation of histone deacetylase-2 (HDAC2), an enzyme that is reduced in COPD patients and is crucial for suppressing inflammatory gene expression. By restoring HDAC2 activity, low-dose theophylline can reverse the steroid resistance often observed in COPD. Additionally, it can inhibit phosphoinositide 3-kinase (PI3K) and the nuclear factor-κB (NF-κB) pathway, further contributing to its anti-inflammatory profile.

Preclinical COPD Models

A variety of animal models are used to mimic the key features of human COPD, including chronic inflammation, emphysema, and mucus hypersecretion. The choice of model depends on the specific research question.

Common Animal Models and Induction Methods
Animal ModelInduction MethodKey Features
Mice Cigarette Smoke (CS) Exposure: Whole-body or nose-only exposure for several weeks to months. Lipopolysaccharide (LPS) Instillation: Intranasal or intratracheal administration. Elastase Instillation: Intranasal or intratracheal administration of porcine pancreatic elastase (PPE).Well-characterized immune responses, availability of genetic models. Mimics key aspects of COPD including inflammation and emphysema.
Rats Cigarette Smoke (CS) Exposure: Similar to mice. Lipopolysaccharide (LPS) Instillation: Intratracheal administration. Elastase Instillation: Intratracheal administration.Larger size allows for easier surgical procedures and collection of larger sample volumes. Can develop emphysematous changes relatively quickly.
Guinea Pigs Cigarette Smoke (CS) Exposure: Exposure for several months.Similarities in lung anatomy and physiology to humans, particularly in airway autonomic control.

Experimental Protocols

Protocol for Induction of COPD in a Rodent Model (Cigarette Smoke Exposure)

This protocol describes a general procedure for inducing a COPD-like phenotype in mice or rats using cigarette smoke exposure.

  • Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the start of the experiment.

  • Exposure Chamber: Place the animals in a whole-body exposure chamber.

  • Cigarette Smoke Generation: Generate cigarette smoke from standard research cigarettes using a smoking machine.

  • Exposure Parameters: Expose the animals to the smoke of a specified number of cigarettes (e.g., 4-6 cigarettes per day), 5-7 days a week, for a duration of 4 to 24 weeks. The concentration of total suspended particulates should be monitored.

  • Control Group: A control group of animals should be exposed to filtered air under identical conditions.

  • Monitoring: Monitor the animals' body weight and general health status throughout the exposure period.

Experimental Workflow for COPD Induction and this compound Treatment

experimental_workflow cluster_model_induction COPD Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment acclimatization Animal Acclimatization (1 week) cs_exposure Cigarette Smoke Exposure (4-24 weeks) acclimatization->cs_exposure control_exposure Filtered Air Exposure (Control Group) acclimatization->control_exposure iv_infusion Intravenous this compound Infusion cs_exposure->iv_infusion placebo_infusion Saline Infusion (Vehicle Control) control_exposure->placebo_infusion lung_function Lung Function Tests (e.g., FEV1, FVC) iv_infusion->lung_function balf_analysis Bronchoalveolar Lavage (BAL) Fluid Analysis iv_infusion->balf_analysis histology Lung Histopathology iv_infusion->histology placebo_infusion->lung_function placebo_infusion->balf_analysis placebo_infusion->histology

Caption: Workflow for COPD induction, intravenous this compound treatment, and subsequent analysis.

Intravenous Infusion Protocol for this compound

Disclaimer: The following protocol is a suggested guideline based on available preclinical data for intravenous bolus administration and clinical infusion protocols. Researchers should optimize the dosage and infusion rate based on the specific animal model, body weight, and desired target plasma concentration of theophylline.

  • Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Surgically expose a suitable vein (e.g., jugular, femoral, or tail vein) for catheterization.

  • Catheterization: Insert a sterile catheter into the vein and secure it in place.

  • This compound Preparation: Prepare a sterile solution of this compound (Aminophylline) in physiological saline. The concentration should be calculated based on the desired dose and infusion rate.

  • Loading Dose (Optional but Recommended): To rapidly achieve a therapeutic plasma concentration, administer a loading dose. Based on clinical protocols, a suggested starting point for a rodent model could be in the range of 5-6 mg/kg of aminophylline, administered as a slow bolus over 20-30 minutes.

  • Maintenance Infusion: Following the loading dose, initiate a continuous intravenous infusion using a calibrated infusion pump. A suggested starting maintenance infusion rate, extrapolated from clinical data, is in the range of 0.5-1.0 mg/kg/hour.

  • Monitoring: Monitor the animal's vital signs throughout the infusion period.

  • Blood Sampling: If possible, collect blood samples at specified time points to determine the plasma concentration of theophylline and ensure it is within the target range (e.g., 1-5 mg/L for anti-inflammatory effects).

Bronchoalveolar Lavage (BAL) Fluid Analysis
  • Euthanasia and Tracheal Cannulation: At the end of the treatment period, euthanize the animal and cannulate the trachea.

  • Lavage: Instill a known volume of sterile saline into the lungs and gently aspirate. Repeat this process 2-3 times.

  • Cell Count and Differential: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).

  • Cytokine Analysis: Analyze the supernatant of the BAL fluid for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8/KC) using ELISA or multiplex assays.

Lung Histopathology
  • Lung Fixation: Following BAL, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Excise the lungs, embed them in paraffin, and cut thin sections.

  • Staining: Stain the lung sections with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation. Special stains like Periodic acid-Schiff (PAS) can be used to evaluate mucus production.

  • Microscopic Examination: Examine the stained sections under a microscope to evaluate inflammatory cell infiltration, alveolar destruction (emphysema), and airway remodeling.

Signaling Pathway Visualization

The anti-inflammatory effects of low-dose theophylline in COPD are mediated through several key signaling pathways.

Signaling Pathway of Low-Dose Theophylline in COPD

theophylline_pathway cluster_inflammation Inflammatory Stimuli (e.g., Cigarette Smoke) cs Cigarette Smoke pi3k PI3K cs->pi3k nfkb NF-κB cs->nfkb inflammatory_genes Inflammatory Gene Expression (e.g., IL-8, TNF-α) nfkb->inflammatory_genes hdac2_inactive HDAC2 (Inactive) hdac2_inactive->inflammatory_genes Fails to suppress theo Low-Dose Theophylline theo->pi3k Inhibits hdac2_active HDAC2 (Active) theo->hdac2_active Activates inflammation_suppressed Suppression of Inflammation hdac2_active->inflammatory_genes Suppresses

Caption: Theophylline's anti-inflammatory mechanism in COPD.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment and control groups.

Example Data Table: BAL Fluid Analysis
GroupTotal Cells (x10^5)Neutrophils (%)Macrophages (%)Lymphocytes (%)IL-6 (pg/mL)TNF-α (pg/mL)
Control + Saline Value ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM
COPD + Saline Value ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM
COPD + this compound Value ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Example Data Table: Lung Function Tests
GroupFEV1/FVC (%)Lung Resistance (cmH2O·s/mL)Lung Compliance (mL/cmH2O)
Control + Saline Value ± SEMValue ± SEMValue ± SEM
COPD + Saline Value ± SEMValue ± SEMValue ± SEM
COPD + this compound Value ± SEMValue ± SEMValue ± SEM

Conclusion

The protocols and information provided in these application notes offer a framework for investigating the therapeutic potential of intravenous this compound in preclinical COPD models. By carefully selecting the animal model, optimizing the infusion protocol, and conducting comprehensive endpoint analyses, researchers can gain valuable insights into the efficacy and mechanisms of action of this compound in the context of COPD. This can contribute to the development of novel therapeutic strategies for this debilitating disease.

Troubleshooting & Optimization

Technical Support Center: Managing Euphylline-Induced Cardiac Arrhythmias in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Euphylline-induced cardiac arrhythmia models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiac arrhythmias?

This compound (aminophylline) induces cardiac arrhythmias through a multi-faceted mechanism. Primarily, as a methylxanthine, it acts as a non-specific inhibitor of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This can result in a positive chronotropic effect, increasing the heart rate. Additionally, this compound is an antagonist of adenosine receptors, which also contributes to tachycardia.[1] At the cellular level, it can potentiate the luminal Ca2+ activation of the ryanodine type 2 (RyR2) receptor, increasing spontaneous Ca2+ release from the sarcoplasmic reticulum and leading to delayed afterdepolarizations, a known trigger for arrhythmias.[1]

Q2: What types of arrhythmias are commonly observed with this compound administration in research models?

In both clinical observations and preclinical models, this compound administration is associated with a range of arrhythmias. The most frequently reported include sinus tachycardia, supraventricular arrhythmias such as atrial fibrillation (AF), and ventricular arrhythmias, including premature ventricular complexes (PVCs).[1] In rat models, this compound has been shown to induce tachycardia and an elevation in blood pressure, which may lead to cardiac ischemia.[1][2]

Q3: What are the typical arrhythmogenic doses of this compound in rat models?

The arrhythmogenic dose of this compound can vary depending on the rat strain, age, and administration route. Studies have investigated a range of doses. For instance, in some studies exploring cardiotoxicity, aminophylline has been administered at doses of 10, 20, and 30 mg/kg (i.p.) in Wistar rats in combination with other agents.[3] It's crucial to perform dose-response studies to determine the optimal dose for inducing a consistent and reproducible arrhythmia phenotype in your specific experimental setup.

Q4: How can I monitor cardiac arrhythmias in my rat model?

Continuous electrocardiogram (ECG) monitoring is the gold standard for assessing cardiac arrhythmias in rat models. This can be achieved through various methods, including surface ECG in anesthetized animals or, for long-term and more physiologically relevant data, through surgically implanted telemetry devices in conscious, unrestrained animals.[4][5] Analysis of the ECG recordings allows for the quantification of heart rate, heart rate variability, and the identification and classification of different arrhythmia types.[4][6]

Q5: What are the key biomarkers to assess this compound-induced cardiotoxicity?

Several biochemical markers can be used to assess cardiotoxicity. Cardiac troponins (cTnI and cTnT) are highly specific and sensitive markers of myocardial injury and can be measured in serum.[7][8][9] Other markers that can be indicative of cardiac stress or damage include creatine kinase-MB (CK-MB), N-terminal pro-atrial natriuretic peptide (NT-proANP), and N-terminal pro-B-type natriuretic peptide (NT-proBNP).[7][10]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or No Arrhythmia Induction - Incorrect Dose: The dose of this compound may be too low for the specific rat strain or age. - Administration Route/Rate: Intravenous infusion rate might be too slow, or intraperitoneal absorption could be variable. - Anesthesia: The type or depth of anesthesia can influence cardiovascular responses and mask arrhythmic events.- Perform a dose-response study to identify the optimal arrhythmogenic dose. - If using intravenous administration, ensure a consistent and appropriate infusion rate. For intraperitoneal injections, ensure consistent injection technique. - If possible, use telemetry for monitoring in conscious animals to avoid the confounding effects of anesthesia. If anesthesia is necessary, use a consistent anesthetic regimen and monitor the depth of anesthesia closely.
High Mortality Rate - This compound Overdose: The administered dose may be in the toxic range for the animals. - Severe Respiratory Distress: this compound is a bronchodilator, but at high doses, it can lead to respiratory complications.- Reduce the dose of this compound. - Closely monitor the animal's respiratory rate and effort. Be prepared to provide respiratory support if necessary.
Respiratory Distress During Experiment - Side Effect of High-Dose this compound: Can be a paradoxical effect at toxic levels.- Ensure proper ventilation of the animal. - Consider pre-treatment with a corticosteroid like dexamethasone to reduce potential lung inflammation.
Variable ECG Recordings - Electrode Placement: Improper placement or poor contact of ECG electrodes. - Animal Movement: Movement artifacts can interfere with the ECG signal in conscious animals. - Electrical Interference: Nearby equipment can introduce noise into the ECG signal.- Ensure proper and secure placement of ECG electrodes according to established protocols.[4] - Allow for an acclimatization period for the animal to reduce stress and movement. - Ensure proper grounding of equipment and use a Faraday cage if necessary to shield from electrical noise.

Experimental Protocols

Protocol 1: Induction of Cardiac Arrhythmia in Rats using this compound

1. Animal Preparation:

  • Use male Wistar rats (250-300g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • For continuous ECG monitoring, surgically implant a telemetry device at least one week prior to the experiment to allow for full recovery.

2. This compound Solution Preparation:

  • Prepare a fresh solution of Aminophylline (this compound) in sterile 0.9% saline.

  • A starting dose of 25 mg/kg can be used for intraperitoneal (i.p.) injection. This may need to be optimized in a pilot study.

3. Experimental Procedure:

  • Acclimatize the rat to the experimental setup to minimize stress.

  • Record a baseline ECG for at least 30 minutes before this compound administration.

  • Administer the prepared this compound solution via i.p. injection.

  • Continuously monitor the ECG for at least 60 minutes post-injection.

  • Observe the animal for any signs of distress, particularly respiratory changes.

4. ECG Data Analysis:

  • Analyze the recorded ECG for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Identify and quantify the occurrence of arrhythmias such as sinus tachycardia, premature ventricular contractions (PVCs), and atrial fibrillation.

Protocol 2: Biochemical Assessment of Cardiotoxicity

1. Sample Collection:

  • At the end of the experimental period, anesthetize the rat.

  • Collect blood via cardiac puncture into serum separator tubes.

  • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Collect the serum and store it at -80°C until analysis.

2. Biomarker Analysis:

  • Measure the serum concentrations of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using commercially available ELISA kits specific for rats, following the manufacturer's instructions.

Protocol 3: Histopathological Analysis of Cardiac Tissue

1. Tissue Collection and Preparation:

  • Following blood collection, perfuse the heart with cold phosphate-buffered saline (PBS) to remove remaining blood.

  • Excise the heart and fix it in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

2. Staining and Analysis:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Observe the stained sections under a light microscope for signs of myocardial damage, such as myocyte necrosis, inflammatory cell infiltration, and fibrosis.

Quantitative Data Summary

Table 1: Reported this compound (Aminophylline) Concentrations and Effects in In Vitro Models

Cell LineConcentrationObserved EffectCitation
hPSC-CMs10 µM - 10 mMConcentration-dependent positive chronotropic effect.[1]
HL-1 cells8 µM - 512 µMIncreased beat rate, with significant effects at 256 µM. Increased Ca2+ sparks at 512 µM.[1][2]

Table 2: Illustrative ECG Parameter Changes in a Rat Arrhythmia Model

ParameterBaseline (Control)Post-Euphylline
Heart Rate (bpm)300 ± 20450 ± 30
PR Interval (ms)50 ± 545 ± 5
QRS Duration (ms)20 ± 225 ± 3
QT Interval (ms)60 ± 575 ± 7
PVCs (/min)< 115 ± 5

Note: The values in Table 2 are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Visualizations

Euphylline_Signaling_Pathway This compound This compound (Aminophylline) AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Inhibition PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP PDE->cAMP Degradation AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CaChannels L-type Ca2+ Channels PKA->CaChannels Phosphorylation RyR2 Ryanodine Receptor 2 (RyR2) PKA->RyR2 Phosphorylation Ca_influx Ca2+ Influx CaChannels->Ca_influx Ca_release Ca2+ Release (Sparks) RyR2->Ca_release SR Sarcoplasmic Reticulum (SR) SR->RyR2 Arrhythmia Arrhythmia Ca_influx->Arrhythmia Ca_release->Arrhythmia

Caption: Signaling pathway of this compound-induced cardiac arrhythmia.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_ExVivo Ex Vivo Analysis AnimalPrep Animal Preparation (Telemetry Implantation) BaselineECG Baseline ECG Recording AnimalPrep->BaselineECG EuphyllineAdmin This compound Administration (i.p.) BaselineECG->EuphyllineAdmin PostECG Post-treatment ECG Monitoring EuphyllineAdmin->PostECG DataAnalysis ECG Data Analysis PostECG->DataAnalysis SampleCollection Sample Collection (Blood & Heart) PostECG->SampleCollection Biochem Biochemical Analysis (cTnI, CK-MB) SampleCollection->Biochem Histo Histopathological Analysis (H&E Staining) SampleCollection->Histo

Caption: Experimental workflow for in vivo and ex vivo analysis.

Troubleshooting_Logic Start Experiment Start ArrhythmiaCheck Arrhythmia Observed? Start->ArrhythmiaCheck MortalityCheck High Mortality? ArrhythmiaCheck->MortalityCheck Yes InconsistentResults Inconsistent Results? ArrhythmiaCheck->InconsistentResults No Success Successful Experiment MortalityCheck->Success No Dose Adjust Dose MortalityCheck->Dose Yes InconsistentResults->Dose Yes Route Check Admin. Route/Rate InconsistentResults->Route No Anesthesia Review Anesthesia Protocol InconsistentResults->Anesthesia Maybe ECGSetup Check ECG Setup InconsistentResults->ECGSetup Sometimes Dose->Start RespSupport Provide Respiratory Support Dose->RespSupport Route->Start Anesthesia->Start ECGSetup->Start

Caption: Troubleshooting decision tree for arrhythmia induction.

References

Troubleshooting inconsistent results in Euphylline cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euphylline in cell-based assays. This compound's primary active component is theophylline, which exerts its effects through multiple mechanisms, including inhibition of phosphodiesterase (PDE), antagonism of adenosine receptors, and modulation of histone deacetylase (HDAC) activity. These diverse actions can sometimes lead to inconsistent or unexpected results in vitro. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary mechanisms of action of this compound (Theophylline) in a cellular context?

A1: Theophylline, the active component of this compound, has several key mechanisms of action at the cellular level. It is known to be a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that break down cyclic adenosine monophosphate (cAMP).[1][2][3] This inhibition leads to an increase in intracellular cAMP levels, which can affect various cellular processes.[4][5] Additionally, theophylline acts as an antagonist of adenosine receptors, blocking the signaling pathways mediated by adenosine.[6][7][8] More recently, it has been shown that theophylline can also enhance the activity of histone deacetylases (HDACs), which can modulate gene expression.[9][10][11]

Q2: I am observing high variability in my IC50 values for this compound across different experiments. What are the potential causes?

A2: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors.[12] These include:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.

  • Cell Seeding Density: Inconsistent cell seeding can lead to significant variations. It is crucial to optimize and maintain a consistent cell density for each experiment.

  • Reagent Preparation and Stability: Ensure this compound is fully solubilized and stable in your culture medium. Prepare fresh dilutions for each experiment from a validated stock solution. Theophylline solutions can be sensitive to pH, with alkaline conditions potentially causing degradation.[13]

  • Assay Endpoint and Timing: The timing of your assay endpoint can influence the IC50 value. Ensure you have an optimized and consistent incubation time with this compound.

Q3: My cells are not showing the expected sensitivity to this compound. What should I check?

A3: If your cells are less sensitive to this compound than anticipated, consider the following:

  • Receptor and Enzyme Expression Levels: The expression levels of adenosine receptors and phosphodiesterase isoforms can vary significantly between cell lines. Low expression of the target molecules can lead to reduced sensitivity.

  • Drug Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure that the compound has been stored correctly and that stock solutions are not subjected to repeated freeze-thaw cycles.

  • Cell Line Resistance: The cell line may have intrinsic or acquired resistance to the effects of theophylline.

  • Incorrect Assay Conditions: The drug concentration range may be too low, or the incubation time may be too short for the effects to become apparent.

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, components of cell-based assays can be affected by the compound being tested. For colorimetric assays like the MTT assay, which measures metabolic activity, this compound could potentially influence mitochondrial reductase activity, independent of cell viability. It is always good practice to run control experiments to check for any direct interference of this compound with your assay reagents. For example, include wells with this compound in cell-free media to check for any background signal.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cytotoxicity/Viability Assays (e.g., MTT, MTS)
Observed Problem Potential Cause Recommended Solution
High well-to-well variability within a single plate. Inconsistent cell seeding. Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully and consider gently swirling the cell suspension between pipetting steps.
Edge effects. To minimize evaporation from outer wells, fill them with sterile PBS or media and do not use them for experimental data points.
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure a consistent pipetting technique.
Results vary significantly between experiments. Variation in cell culture conditions. Standardize cell culture procedures, including media composition, serum batch, and cell passage number. Use cells within a narrow passage number range.
Differences in reagent preparation. Prepare fresh this compound dilutions for each experiment. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Cell viability is greater than 100% of the control. Increased metabolic activity or proliferation. Theophylline can stimulate cAMP-mediated signaling which may promote growth in some cell types.[5] Consider using a direct cell counting method (e.g., Trypan Blue exclusion) to confirm if the increase in signal is due to an increase in cell number.
Compound interference with the assay. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.
Issue 2: Inconsistent Results in cAMP Measurement Assays
Observed Problem Potential Cause Recommended Solution
Basal cAMP levels are too low or too high. Incorrect cell number. Optimize the number of cells per well. Too few cells may not produce a detectable signal, while too many can lead to a saturated signal.
Endogenous phosphodiesterase activity. Theophylline is a PDE inhibitor, but its potency can vary. Consider using a broad-spectrum PDE inhibitor like IBMX as a positive control to ensure the assay is working correctly.
High variability in cAMP levels between replicates. Inconsistent cell lysis. Ensure complete and consistent cell lysis by optimizing the lysis buffer incubation time and agitation.
Timing of measurement. cAMP levels can change rapidly. Ensure that the timing of cell lysis after treatment is consistent across all samples.
No significant increase in cAMP after this compound treatment. Low PDE expression in the cell line. Confirm the expression of relevant PDE isoforms in your cell line.
This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration of this compound for stimulating cAMP production in your specific cell line.

Quantitative Data

The following tables summarize reported IC50 and EC50 values for theophylline in various cell-based assays. Note that these values can vary depending on the cell line and experimental conditions.

Table 1: Theophylline IC50 Values in Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
A549 (Non-small cell lung cancer)CCK-8>100[14]
H460 (Non-small cell lung cancer)CCK-8Not sensitive[14]
MCF-7 (Breast cancer)CCK-8>100[14]
A derivative of theophylline (d17) in A549CCK-86.76 ± 0.25[14]
A derivative of theophylline (d17) in H460CCK-85.93 ± 0.97[14]
A derivative of theophylline (d17) in MCF-7CCK-812.61 ± 1.76[14]

Table 2: Theophylline EC50 and pD2 Values

AssayTissue/Cell TypeEC50pD2Reference
Spasmolytic effectGuinea pig tracheal smooth muscle-4.128[15]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability after treatment with this compound. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly by pipetting up and down.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Intracellular cAMP Measurement Assay

This protocol outlines a general method for quantifying changes in intracellular cAMP levels following this compound treatment using a competitive immunoassay kit.

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of the this compound dilutions or controls to the respective wells.

    • Incubate for a predetermined time (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis:

    • After incubation, aspirate the treatment medium.

    • Add 100 µL of the cell lysis buffer provided in the assay kit to each well.

    • Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete cell lysis.

  • cAMP Measurement:

    • Perform the cAMP measurement on the cell lysates according to the manufacturer's instructions for your specific cAMP assay kit. This typically involves a competitive binding reaction followed by a colorimetric, fluorescent, or luminescent readout.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.

Visualizations

Euphylline_Signaling_Pathways This compound This compound (Theophylline) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes HDAC Histone Deacetylase (HDAC) This compound->HDAC Activates cAMP cAMP PDE->cAMP Degrades Signaling Adenosine-mediated Signaling AdenosineReceptor->Signaling GeneExpression Altered Gene Expression HDAC->GeneExpression ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: Signaling pathways affected by this compound (Theophylline).

Troubleshooting_Workflow Start Inconsistent Assay Results CheckAssay Review Assay Protocol (e.g., timing, reagents) Start->CheckAssay CheckCells Evaluate Cell Health (passage #, morphology, contamination) Start->CheckCells CheckCompound Verify Compound Integrity (solubility, storage, dilutions) Start->CheckCompound HighVariability High Well-to-Well Variability? CheckAssay->HighVariability CheckCells->HighVariability CheckCompound->HighVariability CheckSeeding Optimize Cell Seeding & Pipetting Technique HighVariability->CheckSeeding Yes UnexpectedEffect Unexpected Biological Effect (e.g., >100% viability)? HighVariability->UnexpectedEffect No CheckEdge Mitigate Edge Effects CheckSeeding->CheckEdge CheckEdge->UnexpectedEffect ConsiderMechanism Consider this compound's Mechanism of Action UnexpectedEffect->ConsiderMechanism Yes Resolved Problem Resolved UnexpectedEffect->Resolved No AlternativeAssay Use Orthogonal Assay (e.g., direct cell count) ConsiderMechanism->AlternativeAssay AlternativeAssay->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

Experimental_Workflow_Viability Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate (overnight) Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Read Read Absorbance (570nm) AddSolubilizer->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for a typical cell viability assay.

References

Strategies to mitigate the narrow therapeutic index of aminophylline in studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating the challenges associated with its narrow therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic range for aminophylline and why is it critical to maintain?

A: The therapeutic range for aminophylline is narrow and differs slightly between populations. For adults, the generally accepted therapeutic serum theophylline concentration is 10 to 20 mcg/mL.[1] In children, a lower range of 5 to 15 mcg/mL is often targeted.[1] Maintaining concentrations within this range is critical because levels below the minimum may not be effective, while exceeding the maximum significantly increases the risk of adverse effects.[1]

Q2: What are the primary mechanisms of action of aminophylline?

A: Aminophylline's therapeutic effects are primarily due to its active component, theophylline. Theophylline has two main mechanisms of action:

  • Non-selective phosphodiesterase (PDE) inhibition: Theophylline inhibits PDE isoenzymes III and IV, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] This results in the relaxation of smooth muscles, particularly in the bronchial airways, leading to bronchodilation.[1][2]

  • Adenosine receptor antagonism: Theophylline blocks A1 and A2 adenosine receptors, which prevents adenosine-mediated bronchoconstriction and inflammation.[2][4]

Q3: What are the common signs of aminophylline toxicity to watch for in preclinical studies?

A: Due to its narrow therapeutic index, it is crucial to monitor for signs of toxicity. Common adverse effects observed as serum concentrations exceed the therapeutic range include nausea, vomiting, headaches, and insomnia.[1] More severe signs of toxicity at higher concentrations can include cardiac arrhythmias, seizures, and central nervous system depression.[1]

Q4: How can I adjust aminophylline dosage for subjects with hepatic or renal impairment in my studies?

A: Theophylline, the active component of aminophylline, is primarily metabolized by the liver. Therefore, hepatic impairment can significantly decrease its clearance, necessitating a dose reduction. Renal impairment may lead to the accumulation of theophylline metabolites, which can contribute to toxicity. Close monitoring of serum theophylline concentrations is essential in these populations to guide dosage adjustments.

Troubleshooting Guides

Issue 1: High variability in serum theophylline concentrations across study subjects.

Possible Causes:

  • Genetic differences: Variations in cytochrome P450 enzymes (primarily CYP1A2) can lead to inter-individual differences in theophylline metabolism.

  • Drug interactions: Co-administration of other drugs can inhibit or induce theophylline metabolism.

  • Underlying health conditions: Hepatic or cardiac dysfunction can alter drug clearance.

  • Dietary factors: High-protein, low-carbohydrate diets and charcoal-broiled foods can increase theophylline clearance.

Troubleshooting Steps:

  • Review subject characteristics: Carefully document and analyze subject demographics, concurrent medications, and health status.

  • Standardize diet: If feasible for the study design, provide a standardized diet to all subjects to minimize variability from this source.

  • Genotyping: Consider genotyping for relevant CYP450 enzymes to identify potential poor or extensive metabolizers.

  • Therapeutic Drug Monitoring (TDM): Implement a robust TDM protocol to individualize dosing based on measured serum concentrations.

Issue 2: Inconsistent results in in vitro studies of aminophylline's effects.

Possible Causes:

  • Drug stability: Aminophylline solutions should be freshly prepared as they can degrade over time.

  • Cell culture conditions: Variations in cell density, passage number, and media composition can affect cellular responses.

  • Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variable results.

Troubleshooting Steps:

  • Prepare fresh solutions: Always use freshly prepared aminophylline solutions for your experiments.

  • Standardize cell culture: Maintain consistent cell culture practices and regularly check for mycoplasma contamination.

  • Optimize and validate assays: Thoroughly optimize and validate all in vitro assays to ensure reproducibility. Include appropriate positive and negative controls in every experiment.

Issue 3: Difficulty in quantifying aminophylline in biological samples using HPLC.

Possible Causes & Solutions:

ProblemProbable CauseRemedy/Comments
No Peak/Small Peak Detector lamp off or faulty.Check and replace the lamp if necessary.
No mobile phase flow.Check for leaks, ensure the pump is primed, and verify mobile phase levels.
Sample degradation.Ensure proper sample handling and storage. Prepare fresh standards.
Peak Tailing or Fronting Column overload.Dilute the sample or inject a smaller volume.
Column void or contamination.Replace the guard column or the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and prime the pump.
Contaminated mobile phase or detector cell.Use HPLC-grade solvents and flush the detector cell.
Temperature fluctuations.Use a column oven to maintain a stable temperature.

For a comprehensive HPLC troubleshooting guide, refer to resources from reputable suppliers like Sigma-Aldrich.[5][6]

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) of Aminophylline in Plasma by HPLC

This protocol outlines a method for quantifying theophylline (the active component of aminophylline) in plasma samples.

1. Materials and Reagents:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Theophylline and internal standard (e.g., 8-chlorotheophylline) reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Drug-free plasma

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 25 mM potassium dihydrogen phosphate in water, adjust the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 90:10 v/v). Filter and degas before use.

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of theophylline and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of theophylline working standards by diluting the stock solution with mobile phase to achieve concentrations covering the expected therapeutic range.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 10 µg/mL) in mobile phase.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (theophylline/internal standard) against theophylline concentration for the standard samples.

  • Determine the concentration of theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Drug Interaction Study - Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the potential of a test compound to inhibit the metabolism of theophylline by CYP1A2.

1. Materials and Reagents:

  • Human liver microsomes (HLM) or recombinant human CYP1A2 enzyme

  • Theophylline (substrate)

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

2. Experimental Procedure:

  • Pre-incubation: In a microcentrifuge tube, combine the HLM or recombinant enzyme, phosphate buffer, and the test compound at various concentrations. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add theophylline (at a concentration near its Km for CYP1A2) to the pre-incubated mixture.

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (within the linear range of metabolite formation).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of a specific theophylline metabolite (e.g., 1-methylxanthine) using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model (e.g., a four-parameter logistic equation).

Visualizations

Aminophylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor (A1/A2) AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits Aminophylline Aminophylline (Theophylline) Aminophylline->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE3/PDE4) Aminophylline->PDE Inhibits Inflammation_Reduction Reduced Inflammation Aminophylline->Inflammation_Reduction Contributes to AMP 5'-AMP PDE->AMP Hydrolyzes ATP ATP ATP->AC cAMP cAMP AC->cAMP Converts cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Leads to Adenosine Adenosine Adenosine->Adenosine_Receptor Binds

Caption: Aminophylline's dual mechanism of action.

TDM_Workflow Start Start: Patient on Aminophylline Therapy Collect_Sample Collect Blood Sample (e.g., trough or peak) Start->Collect_Sample Process_Sample Process Sample: Separate Plasma/Serum Collect_Sample->Process_Sample Quantify Quantify Theophylline Concentration (e.g., HPLC) Process_Sample->Quantify Compare Compare with Therapeutic Range Quantify->Compare In_Range Concentration in Therapeutic Range Compare->In_Range Yes Adjust_Dose Adjust Dose Compare->Adjust_Dose No Continue_Monitoring Continue Routine Monitoring In_Range->Continue_Monitoring Adjust_Dose->Collect_Sample After dose adjustment

Caption: Therapeutic Drug Monitoring (TDM) workflow.

Controlled_Release_Workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation API_Excipient API & Excipient Selection Prototype_Dev Prototype Formulation (e.g., matrix tablet) API_Excipient->Prototype_Dev Process_Opt Process Optimization (e.g., compression force) Prototype_Dev->Process_Opt Dissolution Dissolution Testing (e.g., USP Apparatus II) Process_Opt->Dissolution Release_Kinetics Release Kinetics Modeling Dissolution->Release_Kinetics Stability Stability Studies Release_Kinetics->Stability Stability->Prototype_Dev Iterate/Optimize

Caption: Controlled-release formulation workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address gastrointestinal distress observed in animal studies involving euphylline (aminophylline).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments.

Issue 1: High Mortality Rate in this compound-Treated Animals

Question: We are observing an unexpectedly high mortality rate in our rat/mouse cohort after this compound administration, even at doses intended to be sub-lethal. What could be the cause and how can we troubleshoot this?

Answer:

High mortality is a critical issue that can compromise your study. Several factors could be contributing to this outcome.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose Miscalculation or Overdose Double-check all dose calculations, considering the conversion from aminophylline to theophylline if necessary. Be aware that rats are more sensitive to theophylline toxicity than mice[1]. Acute toxicity in rats has been observed at doses of 400 mg/kg, and even two separate doses of 200 mg/kg can be acutely toxic[1].
Rapid Rate of Administration For intravenous (IV) administration, a rapid infusion can lead to acute cardiotoxicity and subsequent death. Consider a slower infusion rate.
Animal Strain and Health Status Different strains of rats or mice may have varying sensitivities to theophylline. Ensure all animals are healthy and free from underlying conditions before starting the experiment.
Dehydration This compound has diuretic effects which can lead to dehydration, exacerbating toxicity. Ensure animals have free access to water. In some cases, providing supplemental hydration (e.g., subcutaneous saline) may be necessary.
Stress Excessive handling or stressful housing conditions can increase susceptibility to drug toxicity. Acclimatize animals properly and handle them gently.

Experimental Workflow for Dose Optimization:

start Start: High Mortality Observed dose_check Verify Dose Calculation and Preparation start->dose_check admin_rate Review Administration Route and Rate dose_check->admin_rate pilot_study Conduct Pilot Study with Dose Range (e.g., 50, 100, 150 mg/kg i.p. for rats) admin_rate->pilot_study monitor Closely Monitor for Clinical Signs of Toxicity pilot_study->monitor select_dose Select Highest Dose with Reproducible GI Distress and Minimal Mortality monitor->select_dose proceed Proceed with Main Study select_dose->proceed

Caption: Workflow for troubleshooting high mortality and optimizing this compound dosage.

Issue 2: Inconsistent or Mild Gastrointestinal Lesions

Question: We are administering this compound, but the resulting gastric lesions are inconsistent or too mild to yield statistically significant data for our gastroprotective agent. How can we induce more reliable gastric distress?

Answer:

Achieving consistent gastric injury is key to evaluating the efficacy of protective agents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Dose The dose of this compound may be too low to consistently induce gastric damage. Based on toxicity studies, consider a dose range of 100-150 mg/kg (intraperitoneally) in rats to elicit toxic signs without high mortality[2].
Fasting Period The fasting state of the animals can significantly impact the severity of gastric lesions. Ensure a consistent and adequate fasting period (e.g., 18-24 hours with free access to water) before this compound administration to empty the stomach and increase its susceptibility to injury.
Vehicle and Route of Administration The vehicle used to dissolve this compound and the route of administration can affect its absorption and local irritant effects. Oral gavage may produce more direct gastric irritation compared to intraperitoneal or intravenous routes.
Timing of Sacrifice The timing of tissue collection after this compound administration is crucial. Lesions may not have fully developed if animals are sacrificed too early. A time-course pilot study (e.g., 4, 8, 12, 24 hours post-administration) can help determine the optimal time point for observing peak gastric injury.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes gastrointestinal distress?

A1: this compound (a complex of theophylline and ethylenediamine) primarily causes gastrointestinal distress through the actions of theophylline. Theophylline has two main mechanisms:

  • Inhibition of Phosphodiesterase (PDE): This leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates gastric acid and pepsin secretion. Increased gastric acidity can erode the protective mucosal layer of the stomach, leading to irritation and ulceration.

  • Antagonism of Adenosine Receptors: By blocking adenosine receptors, theophylline can also contribute to increased gastric acid secretion.

These actions can result in symptoms like nausea, vomiting, and abdominal pain, and at a cellular level, can lead to inflammation, apoptosis, and the formation of gastric lesions.

Signaling Pathway of this compound-Induced Gastric Mucosal Injury:

This compound This compound (Theophylline) PDE Phosphodiesterase (PDE) Inhibition This compound->PDE Adenosine Adenosine Receptor Antagonism This compound->Adenosine Prostaglandins ↓ Prostaglandin (PGE2) Synthesis (Potential) This compound->Prostaglandins Indirect Effect cAMP ↑ Intracellular cAMP PDE->cAMP Acid ↑ Gastric Acid & Pepsin Secretion Adenosine->Acid cAMP->Acid Barrier Disruption of Gastric Mucosal Barrier Acid->Barrier Mucus ↓ Mucus & Bicarbonate Production Prostaglandins->Mucus BloodFlow ↓ Mucosal Blood Flow Prostaglandins->BloodFlow Mucus->Barrier BloodFlow->Barrier Inflammation Inflammation (↑ TNF-α, IL-1β) Barrier->Inflammation OxidativeStress Oxidative Stress (↑ MDA, ↓ SOD) Barrier->OxidativeStress Lesions Gastric Lesions/ Ulceration Inflammation->Lesions Apoptosis Apoptosis (↑ Caspase-3) OxidativeStress->Apoptosis Apoptosis->Lesions

Caption: Proposed signaling pathway for this compound-induced gastric mucosal injury.

Q2: How can N-acetylcysteine (NAC) help mitigate this compound-induced gastrointestinal distress?

A2: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione. Its protective effects on the gastric mucosa are thought to be mediated through several mechanisms:

  • Antioxidant Activity: NAC replenishes intracellular glutathione stores, a key antioxidant that neutralizes reactive oxygen species (ROS). This helps to reduce oxidative stress, a major contributor to mucosal damage.

  • Anti-inflammatory Effects: NAC has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Cytoprotection: By scavenging free radicals and reducing inflammation, NAC helps to maintain the integrity of the gastric mucosal cells and protect them from apoptosis.

Q3: What are the key biochemical markers to assess this compound-induced gastric injury and the efficacy of a gastroprotective agent?

A3: A panel of biochemical markers should be used to provide a comprehensive assessment.

Key Biochemical Markers:

Category Marker Description
Oxidative Stress Malondialdehyde (MDA)A marker of lipid peroxidation, which increases with oxidative damage.
Superoxide Dismutase (SOD)An antioxidant enzyme whose activity is often decreased during oxidative stress.
Inflammation Tumor Necrosis Factor-alpha (TNF-α)A pro-inflammatory cytokine that is typically elevated in inflamed gastric tissue.
Interleukin-1 beta (IL-1β)Another key pro-inflammatory cytokine involved in the inflammatory cascade.
Apoptosis Caspase-3A key executioner caspase in the apoptotic pathway; its activity increases during apoptosis.
Gastric Secretion Gastric Juice pHA decrease in pH indicates increased gastric acid secretion.
Cytoprotection Prostaglandin E2 (PGE2)A protective prostaglandin that stimulates mucus and bicarbonate secretion and increases mucosal blood flow. Its levels may be reduced by some ulcerogenic agents.

Experimental Protocols

Protocol 1: Induction of Gastric Distress with this compound in Rats

Objective: To create a reliable model of this compound-induced gastric distress for the evaluation of gastroprotective compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (Aminophylline)

  • Normal saline (0.9% NaCl)

  • Oral gavage needles

  • Surgical instruments for dissection

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats for 18-24 hours before this compound administration, but allow free access to water.

  • This compound Preparation: Prepare a fresh solution of this compound in normal saline.

  • This compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 150 mg/kg. Note: This dose should be optimized in a pilot study to achieve consistent gastric lesions with minimal mortality.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., restlessness, rapid breathing, convulsions).

  • Sacrifice and Tissue Collection: Euthanize the rats 4 hours after this compound administration.

  • Macroscopic Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with cold saline. Examine the gastric mucosa for lesions, ulcers, and hemorrhages. The ulcer index can be scored based on the number and severity of lesions.

  • Histopathological and Biochemical Analysis: Collect stomach tissue samples for histopathological examination (fix in 10% buffered formalin) and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).

Experimental Workflow for this compound-Induced Gastric Distress Model:

acclimatize Acclimatize Rats (1 week) fasting Fast Rats (18-24 hours) acclimatize->fasting euphylline_admin Administer this compound (150 mg/kg, i.p.) fasting->euphylline_admin observation Observe for Clinical Signs (4 hours) euphylline_admin->observation euthanasia Euthanize and Excise Stomach observation->euthanasia macroscopic Macroscopic Evaluation (Ulcer Index) euthanasia->macroscopic hist_biochem Histopathological and Biochemical Analysis euthanasia->hist_biochem

Caption: Workflow for the induction and evaluation of this compound-induced gastric distress.

Protocol 2: Evaluation of N-Acetylcysteine (NAC) as a Gastroprotective Agent

Objective: To assess the potential of NAC to mitigate this compound-induced gastric distress.

Materials:

  • As in Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Animal Grouping: Divide the rats into at least four groups:

    • Group 1 (Control): Receives vehicle (normal saline) only.

    • Group 2 (this compound): Receives NAC vehicle followed by this compound.

    • Group 3 (NAC + this compound): Receives NAC (e.g., 500 mg/kg, oral gavage) followed by this compound.

    • Group 4 (NAC only): Receives NAC and the this compound vehicle.

  • NAC Pre-treatment: Administer NAC or its vehicle by oral gavage once daily for 7 days. On the final day, administer the last dose of NAC 60 minutes before this compound administration.

  • Induction of Gastric Distress: Administer this compound (150 mg/kg, i.p.) to the relevant groups as described in Protocol 1.

  • Evaluation: Follow steps 5-8 from Protocol 1 to assess the extent of gastric injury in all groups.

Biochemical Assays:

  • Tissue Homogenate Preparation: Homogenize a known weight of stomach tissue in a suitable buffer (e.g., phosphate-buffered saline). Centrifuge the homogenate and collect the supernatant for analysis.

  • MDA Assay: Measure lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • SOD Assay: Determine SOD activity using a commercially available kit.

  • Cytokine and Caspase-3 Assays: Measure the levels of TNF-α, IL-1β, and caspase-3 using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • PGE2 Assay: Measure PGE2 levels in the gastric mucosa using an ELISA kit.

Quantitative Data Summary

Table 1: Theophylline Toxicity in Rats

Dose (mg/kg) Route Observation Reference
100 (single dose)IVTachypnea, excitement[2]
150 (single dose)IVSigns of toxicity, recovery observed[2]
200 (single dose)IVMortality observed[2]
400 (single dose)GavageAcutely toxic[1]
200 (twice daily)GavageAcutely toxic[1]

Table 2: Example Dosing for Gastroprotective Studies in Rats

Compound Dose (mg/kg) Route Purpose Reference
N-acetylcysteine (NAC)500OralGastroprotection[3]
Ranitidine50OralPositive Control (H2 receptor antagonist)
Omeprazole5IntragastricPositive Control (Proton pump inhibitor)[4]

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Dosages and protocols should be optimized for specific experimental conditions.

References

Technical Support Center: Refinement of Euphylline Administration to Mitigate Injection Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing injection site reactions associated with the administration of Euphylline (aminophylline). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental use.

Troubleshooting Guide

This section addresses common problems and their solutions related to this compound administration and local adverse events.

Q1: What are the immediate signs and symptoms of an injection site reaction to this compound?

A1: Injection site reactions to this compound can manifest as phlebitis (vein inflammation) or extravasation (leakage of the drug into surrounding tissue). Researchers should be vigilant for the following signs and symptoms at the injection or infusion site:

  • Phlebitis:

    • Pain or tenderness along the vein

    • Erythema (redness)

    • Swelling

    • Warmth at the site

    • A palpable venous cord (the vein feels hard and cord-like)

  • Extravasation:

    • Swelling and tautness of the skin around the IV site

    • Coolness and blanching of the skin

    • Pain or a burning sensation

    • Sluggish or stopped infusion flow

    • Leakage of fluid from the insertion site

Q2: What immediate steps should be taken if extravasation of this compound is suspected?

A2: Prompt action is critical to minimize tissue damage. The following steps should be taken immediately upon suspicion of extravasation[1][2]:

  • Stop the infusion immediately.

  • Leave the cannula in place initially.

  • Attempt to aspirate any residual drug from the cannula and surrounding tissue.

  • Remove the cannula.

  • Elevate the affected limb to help reduce swelling.

  • Apply warm compresses to the area. For aminophylline extravasation, warm compresses are generally recommended to enhance local blood flow and promote drug dispersal.[2][3]

  • Administer an antidote if available and indicated. Hyaluronidase is a potential antidote for aminophylline extravasation, as it helps to disperse the extravasated fluid.[4]

  • Notify the appropriate medical or safety personnel according to your institution's protocol.

  • Document the event thoroughly, including the estimated volume of extravasated fluid, the patient's or subject's symptoms, and the interventions performed.

Q3: An experiment requires a high concentration of this compound, but this is causing significant injection site pain. What can be done to mitigate this?

A3: The alkaline pH of this compound (aminophylline) solutions is a primary contributor to injection site pain.[5] Several strategies can be employed to reduce this discomfort:

  • Dilution: Whenever possible, dilute the this compound solution to the lowest effective concentration.

  • Slower Infusion Rate: Administering the infusion over a longer period can reduce the local concentration of the drug at any given time, thereby minimizing irritation.

  • Use of a Central Venous Catheter: For the administration of high-concentration or prolonged infusions, a central line is preferable to a peripheral IV, as it allows the drug to be diluted rapidly in a large volume of blood.

  • Co-administration with a Local Anesthetic: While not a standard practice and requiring careful consideration of drug compatibility, some research has explored the co-administration of local anesthetics to reduce injection pain from various medications. This should only be attempted under a specific, approved protocol.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe and effective administration of this compound.

Q1: What are the primary causes of injection site reactions with this compound?

A1: The main factors contributing to injection site reactions with this compound (aminophylline) are:

  • Alkaline pH: Aminophylline solutions are alkaline, which can cause chemical irritation to the vascular endothelium (the inner lining of the vein).[5]

  • High Concentration: More concentrated solutions have a greater potential for causing irritation.

  • Rapid Infusion Rate: A fast infusion rate can lead to a high local concentration of the drug, overwhelming the buffering capacity of the blood and leading to endothelial damage.

  • Mechanical Irritation: The physical presence of the intravenous catheter can cause mechanical irritation to the vein wall.

  • Bacterial Contamination: Improper aseptic technique can introduce bacteria, leading to infectious phlebitis.[6]

Q2: What are the recommended infusion rates and concentrations for this compound to minimize local irritation?

A2: To minimize the risk of injection site reactions, it is crucial to adhere to recommended administration guidelines. While specific protocols may vary, the following general principles apply:

  • Loading Dose: A loading dose of aminophylline should be administered slowly, typically over 20 to 30 minutes.[7][8][9][10] A maximum rate of 25 mg/minute is often recommended.[9][11]

  • Continuous Infusion: For continuous infusions, the concentration should be kept as low as therapeutically effective. A common practice is to dilute the aminophylline in a larger volume of a compatible IV fluid.[11]

  • Concentration: While specific institutional guidelines should be followed, preparing a dilute solution is generally recommended. For example, 500 mg of aminophylline can be diluted in 500 mL of a compatible diluent to achieve a 1 mg/mL concentration.[11]

Q3: Are there alternative formulations of this compound that are less likely to cause injection site reactions?

A3: Research into alternative formulations to reduce injection site pain and irritation is an ongoing area of drug development. For this compound, strategies could include:

  • pH Adjustment: Formulating the drug closer to a physiological pH could theoretically reduce chemical irritation. However, the stability of aminophylline is pH-dependent.

  • Liposomal or Lipid Emulsion Formulations: Encapsulating the drug in liposomes or formulating it in a lipid emulsion can sometimes reduce direct contact of the irritant drug with the vein wall.

  • Prodrugs: Developing a prodrug that is converted to the active theophylline molecule in the body could potentially offer a more tolerable administration profile.

Currently, standard practice relies on optimizing the administration of existing this compound formulations.

Data on this compound Administration Parameters

The following tables summarize key quantitative data related to the administration of this compound (aminophylline).

Table 1: Recommended Intravenous Administration Rates for Aminophylline

Administration PhaseRecommended RateRationale
Loading Dose Infuse over 20-30 minutes[7][8][9][10]To avoid rapid peaks in serum concentration that can lead to systemic toxicity.
Do not exceed 25 mg/minute[9][11]To minimize the risk of adverse cardiovascular and central nervous system effects.
Continuous Infusion Varies based on patient factors (age, weight, clinical condition)To maintain therapeutic serum theophylline concentrations while minimizing side effects.

Table 2: Factors Influencing Aminophylline Clearance and Dosing

FactorEffect on ClearanceDosing Adjustment
Smoking IncreasedHigher maintenance dose may be required.[12]
Congestive Heart Failure DecreasedDose reduction is necessary.[13]
Liver Disease DecreasedDose reduction is necessary.[13]
Fever DecreasedDose reduction may be required.[13]
Advanced Age (>60 years) DecreasedDose reduction and careful monitoring are essential.[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Drug-Induced Endothelial Injury

This protocol provides a general framework for assessing the potential of a drug formulation to cause endothelial damage.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they form a confluent monolayer.

  • Drug Exposure: Prepare different concentrations of the this compound formulation to be tested. Expose the HUVEC monolayers to these formulations for varying durations.

  • Assessment of Cell Viability: Utilize assays such as the MTT assay or LDH release assay to quantify cell death.

  • Evaluation of Endothelial Permeability: Measure the passage of a fluorescently labeled tracer molecule across the endothelial monolayer to assess the integrity of the cell barrier.

  • Analysis of Inflammatory Markers: Use techniques like ELISA or qPCR to measure the expression of inflammatory cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1, VCAM-1) by the endothelial cells in response to drug exposure.

  • Data Analysis: Compare the results from the different this compound formulations to a negative control (vehicle) and a positive control (a known irritant).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Theophylline Theophylline (from this compound) AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates NFkB NF-κB AdenosineReceptor->NFkB Activates cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Promotes InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Promotes

Caption: Theophylline's dual mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis SubjectRecruitment Recruit Subjects Randomization Randomize into Groups SubjectRecruitment->Randomization GroupA Group A: Standard Infusion Randomization->GroupA GroupB Group B: Modified Infusion 1 Randomization->GroupB GroupC Group C: Modified Infusion 2 Randomization->GroupC FormulationPrep Prepare this compound Formulations (Different Concentrations/Infusion Rates) FormulationPrep->GroupA FormulationPrep->GroupB FormulationPrep->GroupC SiteMonitoring Monitor Injection Site (e.g., every 6 hours) GroupA->SiteMonitoring GroupB->SiteMonitoring GroupC->SiteMonitoring PhlebitisScoring Score for Phlebitis (Using a validated scale) SiteMonitoring->PhlebitisScoring PainAssessment Assess Injection Site Pain (e.g., Visual Analog Scale) SiteMonitoring->PainAssessment DataCollection Collect Data PhlebitisScoring->DataCollection PainAssessment->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Compare Incidence and Severity of Reactions Between Groups StatisticalAnalysis->Results

Caption: Workflow for a comparative clinical study.

References

Adjusting Euphylline concentrations for long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Euphylline (Aminophylline), the ethylenediamine salt of Theophylline, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound releases Theophylline after administration. Theophylline's primary mechanisms of action at the cellular level include inhibiting phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP), and acting as a nonselective antagonist of adenosine receptors.[1] Additionally, it can activate histone deacetylase (HDAC), which may contribute to its anti-inflammatory effects.

Q2: What are the expected effects of this compound on cancer cell lines?

A2: The effects of Theophylline on cancer cell lines are multifaceted and can be cell-type dependent. It has been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit proliferation in various cancer cell lines, including breast and cervical cancer. Some studies suggest it can also modulate signaling pathways crucial for cancer progression, such as the PI3K/Akt/mTOR pathway.

Q3: How stable is this compound in cell culture medium at 37°C?

A3: Theophylline, the active component of this compound, is generally stable in aqueous solutions. However, for long-term experiments (extending over several days), it is best practice to replace the medium containing this compound every 48-72 hours to ensure a consistent concentration and replenish nutrients for the cells. The stability can be influenced by the specific components of the culture medium.

Q4: How should I prepare and store a stock solution of this compound for cell culture?

A4: this compound can be dissolved in sterile water or a buffered solution like PBS. It is recommended to prepare a concentrated stock solution, filter-sterilize it through a 0.22 µm filter, and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, the stock solution should be diluted in the complete cell culture medium.

Data Presentation: Cytotoxicity of Theophylline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a Theophylline derivative (d17) against various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (µM) of Theophylline Derivative d17
H460Non-Small Cell Lung Cancer5.93 ± 0.97
A549Non-Small Cell Lung Cancer6.76 ± 0.25
MCF-7Breast Cancer12.61 ± 1.76
SW480Colon Cancer15.66 ± 2.37
PC9Non-Small Cell Lung Cancer18.20 ± 14.15
MB-231Breast Cancer18.78 ± 3.84
A2780Ovarian Cancer26.84 ± 6.96
OVCAR3Ovarian Cancer29.33 ± 6.20
LOVOColon Cancer37.42 ± 0.82

Data extracted from a study on Theophylline-1,2,3-triazole derivatives. The IC50 for the parent Theophylline acetic acid was >100 µM for A549 and MCF-7 cells, indicating lower cytotoxicity compared to its derivatives.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (or Theophylline)

    • Sterile, nuclease-free water or PBS

    • 0.22 µm sterile syringe filter

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Dissolve the powder in sterile water or PBS to create a stock solution of a desired concentration (e.g., 100 mM).

    • Gently vortex until the powder is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: Long-Term Treatment of Adherent Cells with this compound
  • Materials:

    • Adherent cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Sterile culture flasks or plates

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Cell Seeding:

      • Culture the cells to approximately 70-80% confluency.

      • Wash the cells with PBS and detach them using Trypsin-EDTA.

      • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

      • Resuspend the cell pellet in fresh complete medium and perform a cell count.

      • Seed the cells into new culture vessels at the desired density for your experiment. Allow the cells to adhere overnight.

    • Initiation of Treatment:

      • Prepare fresh complete medium containing the desired final concentration of this compound by diluting the stock solution.

      • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Maintenance of Long-Term Culture:

      • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

      • Every 48-72 hours, aspirate the medium and replace it with freshly prepared this compound-containing medium. This ensures a consistent drug concentration and provides fresh nutrients.

      • Monitor the cells daily for changes in morphology, confluency, and any signs of cytotoxicity.

    • Subculturing during Long-Term Treatment:

      • When the cells reach 80-90% confluency, they will need to be passaged.

      • Follow the standard subculturing procedure (steps 1.2 - 1.5).

      • After resuspending the cells, a portion can be used to continue the experiment in new flasks with fresh this compound-containing medium, while the remainder can be discarded or used for analysis.

    • Endpoint Analysis:

      • At the desired time points, harvest the cells for downstream applications such as viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.

Mandatory Visualizations

Signaling_Pathway_Theophylline cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor cAMP cAMP AdenosineReceptor->cAMP Inhibits AC Theophylline Theophylline Theophylline->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates Adenosine Adenosine Adenosine->AdenosineReceptor PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K PI3K PKA->PI3K Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth InflammatoryGenes Inflammatory Gene Transcription HDAC->InflammatoryGenes Deacetylates (Suppresses)

Caption: Theophylline's multifaceted mechanism of action.

Experimental_Workflow start Start: Adherent Cell Culture seed Seed Cells in Culture Plates/Flasks start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Initiate Treatment: Add this compound-containing Medium adhere->treat maintain Long-Term Incubation (37°C, 5% CO2) treat->maintain media_change Medium Change with Fresh This compound Medium (Every 48-72h) maintain->media_change endpoint Endpoint Analysis: - Viability Assays - Western Blot - qPCR, etc. maintain->endpoint monitor Daily Monitoring: - Morphology - Confluency media_change->monitor passage_check Confluency Check (80-90%) monitor->passage_check passage_check->maintain No passage Subculture Cells passage_check->passage Yes passage->seed

References

Technical Support Center: Euphylline Tachyphylaxis in Chronic Dosing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the chronic administration of Euphylline (aminophylline/theophylline). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and prevent tachyphylaxis in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis and why is it a concern in chronic dosing studies?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of chronic this compound (theophylline) dosing, this means that the desired therapeutic effect, such as bronchodilation, may diminish over time. This is a critical issue in research as it can lead to misinterpretation of data and confound the results of long-term efficacy and safety studies.

Q2: What are the primary molecular mechanisms thought to underlie tachyphylaxis to this compound?

A2: The development of tolerance to this compound is multifactorial. The two main proposed mechanisms are:

  • Adenosine Receptor Upregulation: Theophylline is a non-selective antagonist of adenosine receptors (A1 and A2).[1] Chronic blockade of these receptors can lead to a compensatory increase in their density and sensitivity.[2][3] When theophylline levels fluctuate or during a washout period, the increased number of adenosine receptors can lead to an exaggerated response to endogenous adenosine, potentially counteracting the therapeutic effects of theophylline.

  • Phosphodiesterase (PDE) Enzyme Modulation: Theophylline's bronchodilatory effects are partly due to its inhibition of phosphodiesterase enzymes, which increases intracellular cyclic AMP (cAMP).[1] Some evidence suggests that chronic exposure to β2-agonists, which also increase cAMP, can lead to an upregulation of PDE enzymes, providing a potential mechanism for tolerance that might be relevant to theophylline as well.[1]

Q3: Are there any dosing strategies that can help prevent or minimize the development of tachyphylaxis?

A3: While research is ongoing, some strategies have been proposed. These include:

  • Intermittent Dosing: Instead of continuous administration, providing "drug holidays" may allow the adenosine receptor system to reset, potentially preventing significant upregulation.[4] The optimal duration of the on- and off-drug periods would need to be determined empirically.

  • Slow Dose Titration: Gradually increasing the dose to the desired therapeutic level may allow the system to adapt more slowly, potentially reducing the magnitude of the compensatory receptor changes.[5]

  • Maintaining Stable Serum Concentrations: Using slow-release formulations can help avoid large peaks and troughs in theophylline levels, which might contribute to receptor dysregulation.[5]

Q4: Can co-administration of other drugs help prevent this compound tachyphylaxis?

A4: Co-administration of certain drugs is a promising area of investigation. For instance, corticosteroids like budesonide have been shown to have synergistic effects with aminophylline in some models of lung injury, potentially by modulating the inflammatory response.[6][7] While not directly proven to prevent tachyphylaxis, reducing the overall inflammatory burden might indirectly preserve the efficacy of theophylline. The co-administration of selective adenosine receptor antagonists could also be a valuable research tool to dissect the specific receptor subtypes involved in tachyphylaxis.

Troubleshooting Guides

Problem 1: Diminishing Bronchodilator Response Over Time

Symptoms:

  • Initial strong bronchodilator effect of this compound in your animal model.

  • Gradual reduction in the magnitude of bronchodilation with subsequent doses, even with consistent serum theophylline levels.

  • Increased airway hyperresponsiveness to bronchoconstrictor challenges despite ongoing treatment.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps Recommended Action
Adenosine Receptor Upregulation Perform adenosine receptor binding assays on tissue samples (e.g., lung, brain) from chronically treated and control animals. An increased Bmax for adenosine receptor ligands in the treated group would support this.Consider implementing an intermittent dosing schedule or a washout period to allow for receptor downregulation.
Increased Phosphodiesterase (PDE) Activity Conduct PDE activity assays on lung tissue homogenates. An increase in cAMP-hydrolyzing activity in the treated group would be indicative of this mechanism.Explore co-administration with a more specific PDE4 inhibitor, if appropriate for your research question, to see if this restores responsiveness.
Altered Theophylline Metabolism Measure serum theophylline concentrations at multiple time points during the chronic study to ensure they are within the target therapeutic range and are not decreasing over time due to metabolic induction.Adjust the dosing regimen to maintain consistent therapeutic serum levels. Be aware of factors that can alter theophylline clearance, such as diet and co-administered drugs.[8]
Problem 2: Increased Adverse Effects with Chronic Dosing

Symptoms:

  • Increased incidence of tremors, seizures, or cardiovascular effects (e.g., tachycardia) in your animal model over the course of the study, even with stable dosing.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps Recommended Action
Theophylline Accumulation Measure trough serum theophylline concentrations to check for drug accumulation.Reduce the dose or increase the dosing interval. Ensure accurate calculation of doses based on ideal body weight, as theophylline distributes poorly in adipose tissue.[3]
Sensitization to Adenosine Receptor-Mediated Effects In ex vivo preparations (e.g., isolated heart), assess the response to adenosine agonists. Increased sensitivity would suggest adenosine system dysregulation.Consider a lower, more stable dosing regimen or the introduction of drug-free intervals.

Experimental Protocols

Protocol 1: Induction and Assessment of Theophylline Tachyphylaxis in a Rat Model

This protocol provides a framework for inducing and quantifying the development of tachyphylaxis to the bronchodilator effects of theophylline.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Chronic Theophylline Administration:

  • Route: Oral gavage or administration in drinking water.

  • Dose (in drinking water): 1.0 mg/mL in tap water. This results in an average daily intake of approximately 59 mg/kg.[9]

  • Duration: 14-28 days.

  • Control Group: Receives drug-free tap water.

3. Assessment of Bronchodilator Response (Airway Hyperresponsiveness):

  • This can be performed at baseline (before chronic treatment) and at the end of the treatment period.

  • Method: Whole-body plethysmography to measure airway resistance in response to a bronchoconstrictor challenge (e.g., methacholine).

  • Procedure:

    • Place the rat in the plethysmography chamber and allow it to acclimatize.

    • Record baseline respiratory parameters.

    • Administer an aerosolized bronchoconstrictor (e.g., methacholine at increasing concentrations).

    • Measure the change in airway resistance.

    • On a separate day, repeat the procedure but administer an acute dose of theophylline (e.g., 10 mg/kg, i.p.) 30 minutes before the methacholine challenge.

  • Tachyphylaxis Assessment: A significantly smaller reduction in methacholine-induced bronchoconstriction by acute theophylline in the chronically treated group compared to the control group indicates tachyphylaxis.

4. Experimental Workflow Diagram:

G cluster_0 Baseline Assessment cluster_1 Chronic Dosing (14-28 days) cluster_2 Final Assessment A1 Acclimatize Rats A2 Baseline Airway Hyperresponsiveness (AHR) to Methacholine A1->A2 B1 Treatment Group: Theophylline in Drinking Water (1.0 mg/mL) A2->B1 B2 Control Group: Normal Drinking Water A2->B2 C1 Acute Theophylline Challenge (10 mg/kg, i.p.) B1->C1 B2->C1 C2 AHR to Methacholine C1->C2 C3 Tissue Collection for Ex Vivo Analysis C2->C3

Workflow for inducing and assessing theophylline tachyphylaxis.
Protocol 2: Adenosine A1 Receptor Radioligand Binding Assay

This assay is used to quantify the density of adenosine A1 receptors in brain or lung tissue.

1. Membrane Preparation:

  • Homogenize tissue samples in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A1 antagonist.

  • Incubation:

    • In a final volume of 250 µL, combine:

      • 150 µL of membrane preparation (50-120 µg protein).

      • 50 µL of [³H]DPCPX (final concentration of ~0.5 nM).

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX) for non-specific binding.

    • Incubate at 30°C for 60 minutes.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Perform saturation binding experiments with increasing concentrations of [³H]DPCPX to determine the maximal binding capacity (Bmax) and dissociation constant (Kd).

Protocol 3: Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This assay measures the activity of PDE enzymes in tissue homogenates.

1. Sample Preparation:

  • Homogenize lung tissue in an appropriate assay buffer.

  • Centrifuge to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

2. Assay Procedure (based on a commercial kit like Abcam's ab139460):

  • Substrate: cAMP.

  • Reaction:

    • In a 96-well plate, add the tissue lysate.

    • Initiate the reaction by adding the cAMP substrate. PDE in the lysate will hydrolyze cAMP to 5'-AMP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Add a 5'-nucleotidase, which converts the 5'-AMP to adenosine and inorganic phosphate (Pi).

    • Stop the reaction and add a reagent (e.g., a malachite green-based reagent) that forms a colored complex with the generated phosphate.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the PDE activity in the samples based on the standard curve (expressed as pmol of Pi generated/min/mg of protein).

Protocol 4: Histological Analysis of Airway Remodeling

Chronic inflammation can lead to structural changes in the airways. Histological staining can be used to assess these changes.

1. Tissue Preparation:

  • Fix lung tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut thin sections (e.g., 5 µm).

  • Mount the sections on slides.

2. Staining Procedures:

  • Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of inflammatory cell infiltration.

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to stain cell nuclei blue/purple.

    • Counterstain with eosin to stain cytoplasm and extracellular matrix pink/red.

    • Dehydrate and mount.

  • Periodic Acid-Schiff (PAS) Staining: For detection of goblet cell hyperplasia and mucus production.

    • Deparaffinize and rehydrate.

    • Oxidize with periodic acid.

    • Treat with Schiff reagent, which stains mucins and glycogen magenta.

    • Counterstain with hematoxylin.

    • Dehydrate and mount.

  • Masson's Trichrome Staining: For visualization of collagen deposition (fibrosis).

    • Deparaffinize and rehydrate.

    • Stain nuclei with an iron hematoxylin.

    • Stain cytoplasm and muscle red with Biebrich scarlet-acid fuchsin.

    • Stain collagen blue or green with aniline blue or light green.[5][10]

    • Dehydrate and mount.

3. Image Analysis:

  • Capture images using a light microscope.

  • Use image analysis software (e.g., ImageJ) to quantify parameters such as airway wall thickness, number of goblet cells, and the area of collagen deposition.

Signaling Pathways and Experimental Logic

The development of tachyphylaxis to this compound is a complex process involving adaptive changes in cellular signaling. Below are diagrams illustrating the key pathways and the logic behind a potential prevention strategy.

G cluster_0 Normal Theophylline Action Theo1 Theophylline AR1 Adenosine Receptor Theo1->AR1 Antagonizes PDE1 PDE Theo1->PDE1 Inhibits AC1 Adenylate Cyclase AR1->AC1 Inhibits cAMP1 cAMP PDE1->cAMP1 Degrades AC1->cAMP1 ATP1 ATP ATP1->AC1 PKA1 PKA cAMP1->PKA1 Relax1 Bronchodilation PKA1->Relax1 Adenosine1 Adenosine Adenosine1->AR1 Activates G A Chronic Theophylline Administration B Persistent Adenosine Receptor Blockade A->B C Compensatory Upregulation of Adenosine Receptors B->C D Increased Sensitivity to Endogenous Adenosine C->D E Reduced Net Bronchodilator Effect (Tachyphylaxis) D->E G A Chronic Theophylline + Corticosteroid Co-administration B Theophylline Effects: - PDE Inhibition - Adenosine R Antagonism A->B C Corticosteroid Effects: - Anti-inflammatory - Potential modulation of receptor expression A->C D Synergistic Reduction of Airway Inflammation and Hyperresponsiveness B->D C->D E Potential Attenuation of Tachyphylaxis Development D->E

References

Technical Support Center: Method Validation for Euphylline Toxicity Detection in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of euphylline (aminophylline) toxicity studies. This compound rapidly dissociates into theophylline in vivo; therefore, methodologies focus on the quantification of theophylline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the bioanalysis of theophylline in preclinical samples.

Sample Preparation & Extraction

Question: I am seeing low recovery of theophylline from plasma samples. What are the possible causes and solutions?

Answer: Low recovery is a common issue that can often be resolved by optimizing your extraction protocol.

  • Inadequate Protein Precipitation: If using protein precipitation (e.g., with zinc sulfate or acetonitrile), ensure the precipitating agent is added in the correct ratio and that vortexing is sufficient to denature proteins fully. Incomplete precipitation can lead to the analyte being trapped in the protein pellet.

  • Inefficient Liquid-Liquid Extraction (LLE):

    • Solvent Choice: The polarity of the extraction solvent is critical. A common choice for theophylline is a mixture of chloroform and isopropanol (e.g., 20:1 v/v), which effectively extracts the analyte.[1]

    • pH Adjustment: Theophylline is a weak acid. Adjusting the pH of the plasma sample can influence its ionization state and, consequently, its partitioning into the organic solvent. Experiment with slight pH adjustments to optimize extraction efficiency.

    • Emulsion Formation: Emulsions at the aqueous-organic interface can trap the analyte. To break emulsions, try longer centrifugation times, gentle agitation, or the addition of a small amount of saturated salt solution.

  • Analyte Stability: Theophylline is generally stable, but degradation can occur under harsh pH conditions or elevated temperatures. Ensure samples are processed promptly or stored at appropriate temperatures (e.g., -80°C) to maintain integrity.[2]

Question: My chromatograms from plasma samples are showing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[3]

  • Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances such as phospholipids.[4]

  • Chromatographic Separation: Adjust your HPLC method to better separate theophylline from the interfering matrix components.

    • Gradient Elution: Employing a gradient elution can help resolve theophylline from early-eluting, polar matrix components.[2]

    • Column Chemistry: Use a column with a different stationary phase chemistry to alter selectivity.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS (e.g., theophylline-d4). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a more accurate quantification.[5]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the final theophylline concentration remains above the lower limit of quantification (LLOQ).[5]

Chromatography & Data Analysis

Question: I'm observing peak tailing for my theophylline peak in my HPLC-UV analysis. What should I check?

Answer: Peak tailing can compromise peak integration and affect accuracy. Here are common causes:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Residual silanol groups on C18 columns can interact with the analyte, causing tailing. Adding a small amount of a competing base to the mobile phase or operating at a lower pH can mitigate this.

  • Column Degradation: A void at the head of the column or a contaminated inlet frit can cause poor peak shape. Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.

  • Mismatched Solvents: Ensure the sample solvent is not significantly stronger than the mobile phase, as this can lead to peak distortion.

Question: My retention times for theophylline are shifting between injections. What is causing this instability?

Answer: Retention time shifts can indicate a problem with the HPLC system or the mobile phase.

  • Pump and Solvent Delivery:

    • Air Bubbles: Ensure the mobile phase is properly degassed and the pump is primed to remove any air bubbles in the system.

    • Inconsistent Mixing: If using a gradient or mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can be a useful diagnostic step.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient. Insufficient equilibration can lead to drifting retention times.

  • Temperature Fluctuations: Use a column oven to maintain a consistent column temperature, as temperature changes can affect retention times.

  • Mobile Phase Composition: Over a long sequence of runs, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase regularly.

Question: My calibration curve for theophylline is non-linear, especially at higher concentrations. What should I do?

Answer: Non-linearity can be caused by several factors:

  • Detector Saturation: At high concentrations, the UV detector response may become non-linear. Ensure your upper limit of quantification (ULOQ) is within the linear range of the detector. If necessary, dilute samples that are expected to have high concentrations.

  • Inappropriate Calibration Model: A linear, 1/x or 1/x² weighted regression is typically used. Evaluate different models to find the best fit for your data.

  • Analyte Solubility: At very high concentrations, theophylline may not be fully soluble in the mobile phase, leading to a plateau in the response.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of theophylline in preclinical studies using HPLC-UV and LC-MS/MS. These values are compiled from various published methods and serve as a general guide.

Table 1: Typical HPLC-UV Method Validation Parameters for Theophylline in Plasma

ParameterTypical Value/RangeReference
Linearity Range0.1 - 25 µg/mL[6]
LLOQ0.1 - 1.0 µg/mL[6]
Accuracy95.2% - 109.0%[7]
Precision (%CV)Within-day: < 8.2%, Between-day: < 10%[2][7]
Recovery63.1% - 69.7%[2]

Table 2: Typical LC-MS/MS Method Validation Parameters for Theophylline in Plasma

ParameterTypical Value/RangeReference
Linearity Range10 - 5000 ng/mL
LLOQ10 ng/mL
Accuracy85% - 115% of nominal[8]
Precision (%CV)< 15%[8]
Recovery> 80%

Note: The specific values for your assay should be established during your in-house method validation according to ICH M10 guidelines.[9][10]

Experimental Protocols

Protocol 1: Theophylline Quantification in Rat Plasma using HPLC-UV

This protocol is based on a protein precipitation method, suitable for quantifying theophylline within its therapeutic and toxic ranges.

1. Materials and Reagents:

  • Theophylline and Internal Standard (IS) (e.g., hydroxyethyl theophylline) reference standards

  • HPLC-grade acetonitrile and water

  • Zinc sulfate solution (2%)

  • Rat plasma (heparinized)

2. Sample Preparation (Protein Precipitation): [7]

  • Pipette 200 µL of rat plasma into a microcentrifuge tube.

  • Add 20 µL of IS working solution (e.g., 250 µg/mL).

  • Add 760 µL of 2% zinc sulfate solution to precipitate plasma proteins.

  • Vortex the mixture for 1.5 minutes.

  • Centrifuge at 2,500 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-UV Conditions: [6]

  • Column: C18 column (e.g., 5 µm, 150 x 3.9 mm)

  • Mobile Phase: Water:Acetonitrile (96:4 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 272 nm

  • Column Temperature: Ambient or 30°C

  • Run Time: ~10 minutes

4. Validation Parameters to Assess:

  • Selectivity, Linearity, Range (LLOQ to ULOQ), Accuracy, Precision, and Stability.[11]

Protocol 2: Theophylline Quantification in Rat Plasma using LC-MS/MS

This protocol utilizes liquid-liquid extraction for cleaner samples and offers higher sensitivity, suitable for detailed pharmacokinetic studies.

1. Materials and Reagents:

  • Theophylline and a stable isotope-labeled internal standard (e.g., Theophylline-d4)

  • LC-MS grade methanol, water, ammonium acetate, and formic acid

  • Extraction solvent: Chloroform:Isopropanol (20:1 v/v)

  • Saturated ammonium sulfate solution

2. Sample Preparation (Liquid-Liquid Extraction): [1]

  • Pipette 200 µL of rat plasma into a centrifuge tube.

  • Add 20 µL of SIL-IS working solution.

  • Add 100 µL of saturated ammonium sulfate solution and vortex for 10 seconds.

  • Add 2.0 mL of chloroform:isopropanol (20:1 v/v).

  • Vortex for 1 minute, then centrifuge at 3500 rpm for 5 minutes.

  • Transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 1.8 µm, 50 x 2.1 mm)

  • Mobile Phase A: 2 mM Ammonium Acetate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B, then return to initial conditions.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for theophylline and the SIL-IS.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Rat Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Collect Supernatant/ Organic Layer Centrifuge->Collect Evap Evaporate & Reconstitute (for LLE) Collect->Evap LLE only Inject Inject into HPLC/LC-MS Collect->Inject PPT only Evap->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Theophylline Concentration Cal_Curve->Quantify troubleshooting_workflow Start Problem Observed (e.g., Low Recovery, Peak Tailing) Check_Prep Review Sample Preparation Start->Check_Prep Sample-related? Check_HPLC Review HPLC/LC-MS Parameters Start->Check_HPLC Chroma-related? Check_System Check System Hardware Start->Check_System System-related? Sol_Prep Optimize Extraction (Solvent, pH) Improve Cleanup (SPE) Check_Prep->Sol_Prep Sol_HPLC Adjust Mobile Phase Optimize Gradient Change Column Check_HPLC->Sol_HPLC Sol_System Check for Leaks Degas Solvents Replace Frits/Seals Check_System->Sol_System Resolved Problem Resolved Sol_Prep->Resolved Sol_HPLC->Resolved Sol_System->Resolved theophylline_toxicity_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Toxic Effects Theophylline Theophylline AdenosineR Adenosine Receptors (A1, A2) Theophylline->AdenosineR Antagonism PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition AC Adenylyl Cyclase AdenosineR->AC Inhibits Adenosine Adenosine Adenosine->AdenosineR Blocks cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->AC Converts AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Release Increased Intracellular Ca²⁺ Release PKA->Ca_Release Leads to Tachycardia Tachycardia, Arrhythmias PKA->Tachycardia Metabolic Metabolic Disturbances PKA->Metabolic Ca_Release->Tachycardia Seizures CNS Stimulation, Seizures Ca_Release->Seizures

References

Validation & Comparative

A Comparative Guide to the Efficacy of Euphylline and Theophylline in Bronchoconstriction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of euphylline (aminophylline) and theophylline in preclinical models of bronchoconstriction. This compound is a combination of theophylline and ethylenediamine, where ethylenediamine enhances the solubility of theophylline. The active component responsible for the bronchodilatory and anti-inflammatory effects in both drugs is theophylline. This document synthesizes available experimental data to objectively compare their performance, details relevant experimental methodologies, and visualizes key pathways and workflows.

Data Presentation: Comparative Efficacy

While both this compound and theophylline are used to treat airway obstruction, their efficacy in preclinical bronchoconstriction models is largely comparable, as the active moiety is theophylline.[1] The primary differences lie in their formulation and administration routes, with this compound being more soluble in water.

In Vitro Data:

Direct comparative in vitro studies providing IC50 or EC50 values for both this compound and theophylline from the same experimental setup are limited in the readily available scientific literature. However, data on their individual activities are available.

ParameterThis compound (Aminophylline)TheophyllineKey Findings
Mechanism of Action Non-selective phosphodiesterase (PDE) inhibitor; Adenosine receptor antagonist.[2][3][4][5]Non-selective phosphodiesterase (PDE) inhibitor; Adenosine receptor antagonist.[4][6]Both drugs share the same fundamental mechanisms of action mediated by theophylline.
Phosphodiesterase (PDE) Inhibition (IC50) 0.12 mM (non-selective)[2]Data from a directly comparable study is not readily available, but it is known to be a non-selective PDE inhibitor.[6][7]Both are non-selective PDE inhibitors, leading to increased intracellular cAMP and cGMP, which promotes airway smooth muscle relaxation.[2][4]
Adenosine Receptor Antagonism (Ki) Not directly available. The effect is attributed to theophylline.~3.8 µM (A1 receptor, bovine brain)[8]Theophylline acts as an antagonist at adenosine A1 and A2 receptors, which can contribute to bronchodilation.[4][5]
In Vivo Data:

A key preclinical study directly compared the effects of intravenous theophylline and this compound (aminophylline) in a guinea pig model of antigen-induced bronchoconstriction.

Animal ModelInterventionOutcomeConclusion
Antigen-sensitized Guinea Pigs Intravenous injection of theophylline (20 and 40 mg/kg) or aminophylline (25 and 50 mg/kg)Both drugs demonstrated a dose-dependent inhibition of antigen-induced bronchoconstriction.[1]The antiasthmatic effects of both drugs were found to be similar. The ethylenediamine component of aminophylline did not appear to influence the antiasthmatic action of theophylline.[1]

Signaling Pathways

The bronchodilatory and anti-inflammatory effects of theophylline, the active component in both this compound and theophylline, are primarily mediated through two main signaling pathways: phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.

cluster_0 Phosphodiesterase (PDE) Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP PDE Phosphodiesterase cAMP->PDE Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Theophylline Theophylline Theophylline->PDE Inhibits

Figure 1: Theophylline's Signaling Pathway via PDE Inhibition.

cluster_1 Adenosine Receptor Antagonism Adenosine Adenosine AR Adenosine Receptor (A1/A2) Adenosine->AR Activates Bronchoconstriction Bronchoconstriction AR->Bronchoconstriction Theophylline Theophylline Theophylline->AR Antagonizes Sensitization Day 0 & 14: Sensitize Guinea Pig with Ovalbumin (OVA) Acclimatization Day 21: Place in Plethysmograph & Measure Baseline Sensitization->Acclimatization Drug_Admin Administer this compound or Theophylline Acclimatization->Drug_Admin Challenge Expose to Aerosolized OVA Drug_Admin->Challenge Measurement Continuously Measure Airway Resistance Challenge->Measurement Analysis Calculate % Inhibition of Bronchoconstriction Measurement->Analysis

References

A Comparative Analysis of the Anti-inflammatory Effects of Euphylline and Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Euphylline (a combination of theophylline and ethylenediamine) and corticosteroids. The information presented is based on experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in evaluating their therapeutic potential.

Executive Summary

Corticosteroids are potent and broadly acting anti-inflammatory agents, considered a cornerstone in the treatment of various inflammatory diseases. Their mechanism of action primarily involves the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes. This compound, through its active component theophylline, exhibits more targeted anti-inflammatory effects, primarily by inhibiting phosphodiesterases, antagonizing adenosine receptors, and, notably, activating histone deacetylase 2 (HDAC2), which can enhance the anti-inflammatory effects of corticosteroids. While corticosteroids generally demonstrate a broader and more potent anti-inflammatory activity, theophylline presents a valuable adjunctive therapy, particularly in conditions associated with corticosteroid resistance.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes quantitative data from comparative and individual studies on the anti-inflammatory effects of theophylline (the active component of this compound) and corticosteroids.

Parameter AssessedDrug(s)Model SystemKey Findings
Cytokine Gene Expression in CD4+ T-cells Theophylline vs. DexamethasoneHuman peripheral blood CD4+ T-cellsDexamethasone (10⁻⁶ M) showed broad suppression of IL-3 (39.5%), IL-4 (84.4%), IL-5 (40.6%), GM-CSF (50.9%), and IFN-γ (31.8%). Theophylline (10⁻³ M) suppressed IL-3 (36.9%), IL-4 (38.8%), GM-CSF (24.6%), and IFN-γ (37.7%), but not IL-5.[1][2]
Inhibition of Eosinophil Infiltration Theophylline vs. PrednisoloneOvalbumin-challenged guinea pigs (in vivo)Oral prednisolone (10 mg/kg) and theophylline (50 mg/kg) both significantly reduced eosinophil numbers in bronchoalveolar lavage (BAL) fluid by 59% and 56%, respectively.
Reduction of Sputum Eosinophils Low-dose TheophyllinePatients with mild asthma (in vivo)Low-dose theophylline (mean serum level, 6.1 mg/L) significantly reduced mean sputum eosinophils from 11.3% to 8.0%.[3]
Inhibition of Cytokine Release from Monocytes Theophylline and DexamethasoneCigarette smoke extract (CSE)-exposed U937 monocytesPretreatment with theophylline and dexamethasone significantly reduced the CSE-induced release of IL-8 and TNF-α.[4][5][6]
HDAC Activity in Macrophages TheophyllineAlveolar macrophages from COPD patientsTheophylline (10⁻⁵ and 10⁻⁶ M) induced a sixfold increase in HDAC activity.[7][8]
Effect on Dyspnea (as a clinical marker of inflammation) Aminophylline vs. MethylprednisolonePatients with advanced cancerMorphine was most effective. Methylprednisolone was more effective than aminophylline in reducing visual analog scale (VAS) scores for dyspnea.[9]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of corticosteroids and theophylline are mediated by distinct and overlapping signaling pathways.

Corticosteroid Signaling Pathway

Corticosteroids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can act in two primary ways:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on the promoter region of genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IL-10, and IκB-α.

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

G cluster_cell Cell cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds GR_active Activated GR Complex GR->GR_active Activation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds (Transactivation) NF_kB NF-κB / AP-1 GR_active->NF_kB Inhibits (Transrepression) Inflammation_down Reduced Inflammation Anti_inflammatory_genes Anti-inflammatory Genes GRE->Anti_inflammatory_genes Activates Anti_inflammatory_proteins Anti-inflammatory Proteins (e.g., IL-10, IκB-α) Anti_inflammatory_genes->Anti_inflammatory_proteins Transcription & Translation Pro_inflammatory_genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_genes Activates Pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-8) Pro_inflammatory_genes->Pro_inflammatory_mediators Transcription & Translation Anti_inflammatory_proteins->Inflammation_down Leads to Inflammation_up Increased Inflammation Pro_inflammatory_mediators->Inflammation_up Leads to

Caption: Corticosteroid anti-inflammatory signaling pathway.

Theophylline Anti-inflammatory Signaling Pathway

Theophylline's anti-inflammatory actions are multifactorial:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels can suppress the function of various inflammatory cells.

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can have both pro- and anti-inflammatory consequences depending on the receptor subtype and cell type.

  • Histone Deacetylase (HDAC) Activation: At low concentrations, theophylline can activate HDAC2. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and reduced gene transcription. By activating HDAC2, theophylline can enhance the ability of corticosteroids to suppress inflammatory gene expression and can even reverse corticosteroid resistance.

G cluster_pde PDE Inhibition cluster_adenosine Adenosine Receptor Antagonism cluster_hdac HDAC Activation Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_R Adenosine Receptors Theophylline->Adenosine_R Blocks HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activates cAMP Increased cAMP PDE->cAMP Leads to Reduced_inflammation1 Reduced Inflammatory Cell Function cAMP->Reduced_inflammation1 Results in Modulated_inflammation Modulated Inflammation Adenosine_R->Modulated_inflammation Modulates Reduced_gene_transcription Reduced Pro-inflammatory Gene Transcription HDAC2->Reduced_gene_transcription Leads to Reduced_inflammation2 Reduced Inflammation Reduced_gene_transcription->Reduced_inflammation2 Results in

Caption: Theophylline's multi-faceted anti-inflammatory mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytokine Gene Expression Analysis
  • Objective: To compare the direct effects of theophylline and dexamethasone on the expression of inflammatory cytokine genes in immune cells.

  • Cell Culture: Human peripheral blood CD4+ T-cells are isolated and cultured with phytohemagglutinin and phorbol myristate acetate to stimulate cytokine production.

  • Drug Treatment: Cells are treated with a range of concentrations of theophylline (e.g., 10⁻⁸ to 10⁻³ M) or dexamethasone (e.g., 10⁻⁹ to 10⁻⁶ M).

  • Gene Expression Analysis: After incubation, total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is used to semi-quantify the gene expression of various cytokines, such as IL-3, IL-4, IL-5, GM-CSF, and IFN-γ.[1][2]

  • Data Analysis: The intensity of the PCR product bands is measured and normalized to a housekeeping gene to determine the percentage of suppression for each cytokine at different drug concentrations.

G Start Start Isolate_Cells Isolate Human CD4+ T-cells Start->Isolate_Cells Culture_Cells Culture and Stimulate Cells Isolate_Cells->Culture_Cells Drug_Treatment Treat with Theophylline or Dexamethasone Culture_Cells->Drug_Treatment Incubation Incubate Drug_Treatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction RT_PCR Perform RT-PCR for Cytokine Genes RNA_Extraction->RT_PCR Analyze_Data Analyze Gene Expression Levels RT_PCR->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro cytokine gene expression analysis.

In Vivo Assessment of Eosinophil Infiltration
  • Objective: To evaluate the in vivo efficacy of theophylline and corticosteroids in reducing allergen-induced airway inflammation.

  • Animal Model: Guinea pigs are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an inflammatory response characterized by eosinophil infiltration into the airways.

  • Drug Administration: Animals are treated with oral doses of theophylline, a corticosteroid (e.g., prednisolone), or a placebo prior to or after the allergen challenge.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, the animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution into the lungs.

  • Cell Counting: The BAL fluid is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells and the differential count of eosinophils are determined using staining techniques and microscopy.

  • Data Analysis: The number of eosinophils in the BAL fluid of the drug-treated groups is compared to that of the placebo group to calculate the percentage of inhibition.

G Start Start Sensitize_Animals Sensitize Guinea Pigs to Allergen Start->Sensitize_Animals Drug_Administration Administer Theophylline, Corticosteroid, or Placebo Sensitize_Animals->Drug_Administration Allergen_Challenge Challenge with Allergen Drug_Administration->Allergen_Challenge Wait Wait for Inflammatory Response to Develop Allergen_Challenge->Wait Perform_BAL Perform Bronchoalveolar Lavage (BAL) Wait->Perform_BAL Process_BALF Process BAL Fluid and Count Eosinophils Perform_BAL->Process_BALF Analyze_Data Analyze and Compare Eosinophil Counts Process_BALF->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vivo assessment of eosinophil infiltration.

Conclusion

Corticosteroids remain the more potent and broad-spectrum anti-inflammatory agents when directly compared to this compound. They effectively suppress a wide range of inflammatory cytokines and cellular responses. However, this compound, through the actions of theophylline, demonstrates significant anti-inflammatory properties, particularly in reducing eosinophilic inflammation. Its unique mechanism of activating HDAC2 makes it a valuable therapeutic option, especially as an add-on therapy to corticosteroids in diseases like asthma and COPD, where it can enhance the anti-inflammatory effects of steroids and potentially overcome corticosteroid resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic niches of these two important classes of anti-inflammatory drugs.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Euphylline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical analysis of Euphylline, a combination of theophylline and ethylenediamine, ensuring the accuracy and reliability of quantitative methods is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides a comprehensive comparison of these methods, supported by experimental data, to assist researchers in selecting the appropriate technique and performing cross-validation to ensure data integrity.

Principles and Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For this compound, the active component, theophylline, is typically quantified using a UV detector at a specific wavelength.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry offers higher selectivity and sensitivity. The analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. This technique can provide structural information and is less susceptible to matrix interference.

Experimental Protocols

HPLC-UV Method for Theophylline Quantification

A common Reverse-Phase HPLC (RP-HPLC) method for the determination of theophylline involves the following:

  • Column: A C18 column is frequently used for the separation.[1][2]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[2][3] For instance, a mobile phase consisting of methanol and 10 mM phosphate buffer (pH 3.0) in a 75:25 v/v ratio has been reported.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[2][4]

  • Detection: UV detection is typically performed at a wavelength of around 272 nm or 280 nm.[1][4]

  • Internal Standard: An internal standard may be used to improve the precision of the method.

LC-MS/MS Method for Theophylline Quantification

A typical LC-MS/MS method for theophylline analysis includes:

  • Chromatographic Separation: Similar to HPLC, a C18 column is often used for separation.[5][6] The mobile phase can be a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for theophylline.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] The transition of the protonated molecular ion to a specific product ion is monitored for quantification.[5] For theophylline, a common transition is m/z 181.1 → 124.2.[5]

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This involves analyzing the same set of samples using both methods and comparing the outcomes. The key validation parameters to be assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_validation Validation & Comparison Sample This compound Samples HPLC HPLC-UV Analysis Sample->HPLC MS LC-MS/MS Analysis Sample->MS SpikedSamples Spiked Samples (QC) SpikedSamples->HPLC SpikedSamples->MS Data Data Acquisition HPLC->Data MS->Data Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Data->Comparison Conclusion Method Equivalence Assessed Comparison->Conclusion

A generalized workflow for the cross-validation of two analytical methods.

Performance Comparison: HPLC vs. Mass Spectrometry

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of theophylline, the active component of this compound. The data is compiled from various studies.

Table 1: Linearity and Range
ParameterHPLC-UVLC-MS/MS
Linear Range 100 - 10,000 ng/mL[1]50.418 - 5062.063 ng/mL[5]
Correlation Coefficient (r²) > 0.999[4]> 0.99[7]
Table 2: Accuracy and Precision
ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 94.3 - 98.0%[1]Within ±15% of nominal values[5]
Precision (RSD %) Intra-day: < 2.33% Inter-day: < 13.12%[8]Within-batch: < 5.56% Between-batch: 2.18 - 7.02%[5]
Table 3: Sensitivity
ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.99 µg/mL (990 ng/mL)[4]0.2 ng/mL[6]
Limit of Quantification (LOQ) 100 ng/mL[1]Not explicitly stated in all sources, but generally lower than HPLC. A study reported a lower limit of quantification of 50.418 ng/mL.[5]

Discussion

HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of this compound.[2] It provides good linearity, accuracy, and precision for quantifying theophylline in pharmaceutical dosage forms. However, its sensitivity is lower compared to LC-MS, and it may be more susceptible to interference from matrix components in complex samples like biological fluids.[6]

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and the detection of trace-level impurities.[6] The high selectivity of MS minimizes the impact of matrix effects, leading to more reliable results in complex matrices.[6] While the initial investment and operational costs are higher, the enhanced performance of LC-MS/MS can be crucial for demanding applications in drug development and clinical research.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of this compound. The choice between the two depends on the specific requirements of the analysis. For routine quality control of pharmaceutical formulations, HPLC-UV is often sufficient. For bioanalysis, pharmacokinetic studies, or when high sensitivity and selectivity are required, LC-MS/MS is the preferred method. Cross-validation of these methods is essential when transitioning from one technique to another or when comparing data from different laboratories to ensure consistency and reliability of the analytical results. This guide provides the foundational information for researchers to design and execute a robust cross-validation study for this compound analysis.

References

Unraveling Euphylline's Action: A Comparative Guide to Mechanism Validation with Gene Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Euphylline's (aminophylline) mechanisms of action, with a focus on validation using gene knockout models. It is intended for researchers, scientists, and drug development professionals interested in respiratory pharmacology and the application of genetic models for mechanism-of-action studies. We will objectively compare this compound's performance with key alternatives, supported by experimental data, and provide detailed protocols for reproducibility.

Introduction to this compound and Its Proposed Mechanisms

This compound is a combination of theophylline and ethylenediamine, with theophylline being the pharmacologically active component. For decades, it has been a cornerstone in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its therapeutic effects are attributed to several molecular mechanisms, the primary ones being non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2][3] More recent evidence has pointed towards anti-inflammatory actions through the modulation of histone deacetylase (HDAC) activity.[4]

The validation of these mechanisms is crucial for understanding the drug's complete pharmacological profile, including its side effects, and for the development of more targeted therapeutics. Gene knockout models offer a powerful tool to dissect these complex pathways by observing the drug's effect in the absence of a specific molecular target.

Core Mechanisms of Action & Signaling Pathways

Theophylline's effects are primarily mediated through three distinct pathways:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE isoenzymes, particularly PDE3 and PDE4.[1][5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). In airway smooth muscle cells, this results in muscle relaxation and bronchodilation.[1]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B.[1][3][6] By blocking these receptors, it prevents adenosine from causing bronchoconstriction and mediator release from inflammatory cells like mast cells.[1][7] However, this antagonism, especially of A1 receptors, is also linked to some of the drug's significant side effects, including seizures and cardiac arrhythmias.[1]

  • Histone Deacetylase (HDAC) Activation: At lower, sub-bronchodilator concentrations, theophylline exhibits anti-inflammatory effects. This is thought to be mediated by the activation of HDAC2.[4][8] Oxidative stress, a key feature in COPD, can reduce HDAC2 activity, leading to corticosteroid resistance. Theophylline can reverse this by inhibiting phosphoinositide-3-kinase-delta (PI3K-δ), which in turn restores HDAC2 function and sensitivity to corticosteroids.[8][9]

Euphylline_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibits (via Gi) Inflammation Mediator Release AR->Inflammation Promotes cAMP cAMP AC->cAMP This compound This compound (Theophylline) This compound->AR Blocks PDE PDE This compound->PDE Inhibits PI3Kd PI3K-δ This compound->PI3Kd Inhibits HDAC2_active HDAC2 (active) This compound->HDAC2_active Promotes Activation Adenosine Adenosine Adenosine->AR Activates ATP ATP ATP->AC cAMP->PDE PKA PKA (active) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation HDAC2_inactive HDAC2 (inactive) PI3Kd->HDAC2_inactive Promotes Inactivation HDAC2_inactive->HDAC2_active Inflammatory_Genes Inflammatory Gene Transcription HDAC2_active->Inflammatory_Genes Suppresses Gene_Knockout_Workflow cluster_mice Animal Models WT_mice Wild-Type (WT) Mice Challenge Induce Disease Model (e.g., Allergen Challenge, Cigarette Smoke Exposure) WT_mice->Challenge KO_mice Gene 'X' Knockout (KO) Mice KO_mice->Challenge WT_control WT + Vehicle Measure Measure Physiological Response (e.g., Airway Hyperresponsiveness, Inflammatory Cell Count, Cytokines) WT_control->Measure WT_drug WT + this compound WT_drug->Measure KO_control KO + Vehicle KO_control->Measure KO_drug KO + this compound KO_drug->Measure Challenge->WT_control Treatment Groups Challenge->WT_drug Treatment Groups Challenge->KO_control Treatment Groups Challenge->KO_drug Treatment Groups Analysis Comparative Analysis Measure->Analysis

References

Comparative analysis of Euphylline's effects on different inflammatory cell types

Author: BenchChem Technical Support Team. Date: December 2025

Euphylline's Differential Impact on Inflammatory Cells: A Comparative Analysis

An in-depth examination of this compound's (Theophylline) effects on key inflammatory cell types reveals a multifaceted immunomodulatory profile. This guide provides a comparative analysis of its impact on neutrophils, eosinophils, macrophages, and lymphocytes, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

This compound, a combination of theophylline and ethylenediamine, has long been utilized for its bronchodilatory effects in respiratory diseases. However, its therapeutic benefits are increasingly attributed to its anti-inflammatory properties.[1][2] The primary mechanisms underpinning these effects are the non-selective inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic adenosine monophosphate (cAMP), and the antagonism of adenosine receptors.[3][4][5] The response to this compound varies significantly among different inflammatory cell populations, a critical consideration for targeted therapeutic strategies.

Comparative Effects on Inflammatory Cell Functions

The following table summarizes the key effects of Theophylline (the active component of this compound) on various functions of neutrophils, eosinophils, macrophages, and lymphocytes, as documented in preclinical and clinical studies.

Cell TypeFunctionEffect of TheophyllineConcentration/DosageKey Findings
Neutrophils ChemotaxisInhibitionTherapeutic concentrations (5-20 µg/ml)Significantly inhibited fMLP-stimulated chemotaxis.[6][7][8]
O₂⁻ ProductionBiphasic: Potentiation at low concentrations, inhibition at high concentrations10⁻⁵ to 5 x 10⁻³ MPotentiation is linked to adenosine A₂A receptor antagonism, while inhibition is due to PDE inhibition.[3]
ApoptosisInductionNot specifiedPromotes neutrophil apoptosis, potentially through adenosine A₂A receptor antagonism.[4][9]
Eosinophils ChemotaxisInhibition20 µg/mlInhibited PAF and LTB4-induced chemotaxis by approximately 30%.[10]
DegranulationInhibitionIC₅₀ of 233.5 µMInhibited C5a-induced degranulation.[11]
ApoptosisInduction5 and 20 µg/mlIncreased apoptosis of progenitor cells committed to the eosinophil lineage.[12]
Sputum CountReductionNot specifiedSignificantly decreased the number of eosinophils and EG2-positive eosinophils in the sputum of asthma patients.[13]
Macrophages H₂O₂ GenerationInhibition10 µM to 1 mMCaused a concentration-dependent inhibition of opsonized zymosan-stimulated H₂O₂ generation.[14]
Cytokine ReleaseInhibition of pro-inflammatory cytokines (TNF-α), Increase in anti-inflammatory cytokine (IL-10)Not specifiedReduces the release of TNF-α and increases the production of IL-10.[15]
HDAC ActivityEnhancementLow-doseEnhances histone deacetylase (HDAC) activity, which is involved in suppressing inflammatory gene expression.[16]
Lymphocytes ChemotaxisInhibition10 to 20 µg/mlSignificantly inhibited fMLP-stimulated chemotaxis.[6]
ProliferationInhibitionHigh concentrationsInhibited proliferation, though this effect is unlikely due to adenosine receptor antagonism at therapeutic concentrations.[17]
ApoptosisInductionNot specifiedInduces apoptosis of T-lymphocytes, which appears to be mediated by PDE inhibition.[18]
Cytokine ReleaseInhibition of IFN-γ, IL-4, and IL-5; Increase in IL-1015 µg/dL (in vitro), 10.9 µg/mL (in vivo)Inhibited spontaneous IFN-γ synthesis and reduced expression of IL-4 and IL-5 in asthmatic patients.[19][20][21] Increased production of IL-10.[21]
T-Cell SubsetsReduction in CD8+ and activated CD4+ T-cells in airwaysNot specifiedDecreased epithelial CD8+ cells and activated (CD4+HLA-DR+ and CD4+CD25+) T-lymphocytes in the sputum of asthmatic patients.[13][19][20]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the effects of Theophylline on inflammatory cells.

Cell Isolation and Culture
  • Neutrophils and Mononuclear Cells: Peripheral blood is collected from healthy volunteers or patients. Neutrophils and peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). Cells are then washed and resuspended in an appropriate culture medium, such as RPMI-1640, often supplemented with fetal bovine serum (FBS).

  • Eosinophils: Eosinophils are typically isolated from the peripheral blood of allergic or hypereosinophilic individuals. After initial separation of granulocytes, red blood cells are lysed, and eosinophils are further purified using negative selection with immunomagnetic beads to remove neutrophils.

  • Alveolar Macrophages: Alveolar macrophages are obtained from bronchoalveolar lavage (BAL) fluid. The BAL fluid is centrifuged, and the cell pellet is washed and resuspended in culture medium. Adherent cells after a period of incubation are primarily alveolar macrophages.

  • Progenitor Cells: CD34+ progenitor cells are isolated from peripheral blood using immunomagnetic cell separation techniques. These cells are then cultured in methylcellulose with a cocktail of cytokines (e.g., GM-CSF, SCF, IL-3, IL-5) to promote colony formation.[12]

Chemotaxis Assay (Modified Boyden Chamber)
  • A two-compartment Boyden chamber is used, separated by a microporous filter.

  • The lower compartment is filled with a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), platelet-activating factor (PAF), or leukotriene B4 (LTB4).[6][10]

  • A suspension of isolated inflammatory cells (e.g., neutrophils, lymphocytes, or eosinophils), pre-incubated with or without Theophylline at various concentrations, is placed in the upper compartment.

  • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period.

  • After incubation, the filter is removed, fixed, and stained.

  • The chemotactic response is quantified by counting the number of cells that have migrated through the filter to the lower side, or by measuring the distance of the leading front of migrating cells into the filter.[6]

Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂) Production Assays
  • O₂⁻ Production: The production of superoxide anion is often measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Cells are stimulated with an agonist (e.g., fMLP or C5a) in the presence or absence of Theophylline. The change in absorbance due to the reduction of cytochrome c is measured spectrophotometrically.[3]

  • H₂O₂ Generation: Hydrogen peroxide release from macrophages can be quantified using a horseradish peroxidase-dependent assay. Cells are stimulated (e.g., with opsonized zymosan) with and without Theophylline. The fluorescence of the oxidized product is measured to determine the amount of H₂O₂ produced.[14]

Apoptosis Assay (Flow Cytometry)
  • Cells are cultured with or without Theophylline for a designated time.

  • After culture, cells are harvested and washed.

  • Apoptosis is assessed using methods such as propidium iodide (PI) staining to identify cells with hypodiploid DNA content, or Annexin V/PI double staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[12]

Cytokine Release Assay (ELISA)
  • Isolated cells (e.g., PBMCs or macrophages) are cultured with or without stimuli (e.g., mitogens like phytohemagglutinin or lipopolysaccharide) in the presence or absence of Theophylline.[21]

  • After a specific incubation period, the cell culture supernatants are collected.

  • The concentration of various cytokines (e.g., TNF-α, IL-10, IFN-γ, IL-4, IL-5) in the supernatants is measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[21]

Visualizing the Mechanisms of Action and Experimental Design

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-inflammatory effects.

Euphylline_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AdenosineReceptor Adenosine Receptor (A1, A2A, A2B) AC Adenylyl Cyclase AdenosineReceptor->AC Modulates cAMP cAMP AC->cAMP Converts This compound This compound (Theophylline) This compound->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits HDAC Histone Deacetylase (HDAC) This compound->HDAC Activates Adenosine Adenosine Adenosine->AdenosineReceptor Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades InflammatoryResponse ↓ Pro-inflammatory Mediator Release ↓ Chemotaxis ↑ Apoptosis PKA->InflammatoryResponse Leads to InflammatoryGenes ↓ Inflammatory Gene Transcription HDAC->InflammatoryGenes Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Functional Assays cluster_analysis Analysis BloodSample 1. Collect Peripheral Blood (Patient or Healthy Donor) CellIsolation 2. Isolate Inflammatory Cells (e.g., Neutrophils, Lymphocytes) BloodSample->CellIsolation Incubation 3. Pre-incubate Cells CellIsolation->Incubation Control Control (Vehicle) Incubation->Control This compound This compound (Varying Concentrations) Incubation->this compound Chemotaxis 4a. Chemotaxis Assay (Boyden Chamber) Control->Chemotaxis Apoptosis 4b. Apoptosis Assay (Flow Cytometry) Control->Apoptosis Cytokine 4c. Cytokine Release (ELISA) Control->Cytokine This compound->Chemotaxis This compound->Apoptosis This compound->Cytokine DataAnalysis 5. Data Quantification & Statistical Analysis Chemotaxis->DataAnalysis Apoptosis->DataAnalysis Cytokine->DataAnalysis Comparison 6. Comparative Analysis of Effects DataAnalysis->Comparison

References

Assessing the bioequivalence of different Euphylline formulations in research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioequivalence of different Euphylline (aminophylline) formulations is critical for both clinical efficacy and regulatory approval. This guide provides a comparative analysis of various this compound and theophylline formulations, supported by experimental data and detailed protocols to aid in research and development.

This compound, a complex of theophylline and ethylenediamine, readily liberates theophylline in the body, which is the active bronchodilator. Therefore, bioequivalence studies for this compound formulations focus on the pharmacokinetic profile of theophylline. This guide synthesizes data from multiple studies to compare the performance of different oral sustained-release (SR) theophylline formulations.

Comparative Pharmacokinetic Data

The bioequivalence of different theophylline formulations is primarily assessed by comparing their key pharmacokinetic parameters: the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize data from a comparative study of three 200 mg sustained-release theophylline formulations: a reference formulation (R) and two test formulations (A and B).[1]

Table 1: Mean Pharmacokinetic Parameters of Three Sustained-Release Theophylline Formulations [1]

FormulationCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)AUC₀₋∞ (µg·h/mL)
Reference (R) 4.33 ± 1.018.50 ± 2.8469.88 ± 22.1076.95 ± 24.16
Test A 4.28 ± 0.828.67 ± 2.4669.83 ± 18.0176.24 ± 18.84
Test B 3.75 ± 0.748.33 ± 3.0661.12 ± 15.8267.50 ± 17.51

Data are presented as mean ± standard deviation.

Table 2: Statistical Comparison of Test Formulations to the Reference Formulation [1]

ParameterComparisonRatio of Means (%)90% Confidence Interval
Cmax Test A vs. Ref R98.889.2 - 109.4
Test B vs. Ref R86.678.2 - 95.9
AUC₀₋t Test A vs. Ref R99.991.2 - 109.4
Test B vs. Ref R87.579.9 - 95.8
AUC₀₋∞ Test A vs. Ref R99.190.7 - 108.3
Test B vs. Ref R87.779.9 - 96.2

For a drug with a narrow therapeutic index like theophylline, the acceptable bioequivalence limits are typically 90-111% for Cmax and 80-125% for AUC.

Based on these results, Test Formulation A would be considered bioequivalent to the Reference Formulation R, while Test Formulation B would not, as its 90% confidence intervals for both Cmax and AUC fall outside the acceptable range.[1]

Experimental Protocols

Accurate and reproducible experimental protocols are the cornerstone of bioequivalence assessment. Below are detailed methodologies for the key experiments involved in such studies.

In Vivo Bioequivalence Study Protocol

A typical bioequivalence study for this compound formulations follows a standardized protocol to minimize variability and ensure data integrity.

1. Study Design: An open-label, randomized, three-treatment, three-period, three-sequence, single-dose crossover study is a common design.[1] A washout period of at least seven days is maintained between each study period to ensure complete elimination of the drug from the body.[1]

2. Study Subjects: Healthy, adult male human subjects are typically recruited.[1][2] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications for theophylline administration.

3. Dosing and Sample Collection: After an overnight fast, a single oral dose of the test or reference formulation is administered with a standardized volume of water.[1] Blood samples are collected at predetermined time points, for example, at 0 (pre-dose), 0.5, 2, 3, 4, 6, 8, 10, 12, 15, 18, 21, and 24 hours post-dose.[1] The collected blood is then centrifuged to separate the plasma, which is stored frozen until analysis.

4. Pharmacokinetic Analysis: The plasma concentrations of theophylline are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][4] The pharmacokinetic parameters (Cmax, Tmax, AUC) are then calculated from the plasma concentration-time data for each subject and each formulation.[1][3]

The following diagram illustrates the typical workflow of a bioequivalence study.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase Subject Screening Subject Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Subject Screening->Inclusion/Exclusion Criteria Met Informed Consent Informed Consent Inclusion/Exclusion Criteria Met->Informed Consent Randomization Randomization Informed Consent->Randomization Dosing (Test/Reference) Dosing (Test/Reference) Randomization->Dosing (Test/Reference) Blood Sampling Blood Sampling Dosing (Test/Reference)->Blood Sampling Washout Period Washout Period Dosing (Test/Reference)->Washout Period Plasma Separation & Storage Plasma Separation & Storage Blood Sampling->Plasma Separation & Storage Plasma Sample Analysis (HPLC) Plasma Sample Analysis (HPLC) Plasma Separation & Storage->Plasma Sample Analysis (HPLC) Crossover Dosing Crossover Dosing Washout Period->Crossover Dosing Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Plasma Sample Analysis (HPLC)->Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Statistical Analysis (90% CI) Statistical Analysis (90% CI) Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC)->Statistical Analysis (90% CI) Bioequivalence Assessment Bioequivalence Assessment Statistical Analysis (90% CI)->Bioequivalence Assessment

Bioequivalence Study Workflow
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of theophylline in plasma samples is a critical step in bioequivalence studies. HPLC with UV detection is a widely used, robust, and sensitive method.[4][5]

1. Sample Preparation: A simple protein precipitation and extraction method is often employed. To a plasma sample, an internal standard (e.g., 8-chlorotheophylline) and a precipitating agent (e.g., methanol) are added.[6] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then injected into the HPLC system.[6]

2. Chromatographic Conditions: [4][5][7]

  • Column: A reverse-phase C18 column is commonly used.[4][5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 4), methanol, and tetrahydrofuran in appropriate proportions (e.g., 83:15:2 v/v/v) is effective.[4]

  • Flow Rate: A typical flow rate is 1.1 mL/min.[4]

  • Detection: UV detection at a wavelength of 272 nm or 280 nm is suitable for theophylline.[5][7]

In Vitro Dissolution Testing

In vitro dissolution studies are essential for quality control and to ensure batch-to-batch consistency of oral dosage forms.

1. Apparatus: The USP Type II (paddle) apparatus is commonly used for dissolution testing of tablets.[8]

2. Dissolution Medium: The dissolution medium should mimic the physiological conditions of the gastrointestinal tract. A common medium is 500 mL of pH 6.8 phosphate buffer.[8] For immediate-release formulations, testing in a range of pH from 1.2 to 6.8 is recommended.[9]

3. Test Conditions: [8]

  • Temperature: The study is performed at 37 ± 0.5°C.

  • Rotation Speed: A paddle speed of 50 rpm is typically used.

4. Sample Analysis: Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for theophylline content, usually by UV-Vis spectrophotometry at approximately 274 nm.[8]

Mechanism of Action: Theophylline Signaling Pathway

Theophylline exerts its therapeutic effects through multiple mechanisms, with the primary one being the non-selective inhibition of phosphodiesterases (PDEs).[10][11] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in bronchodilation and anti-inflammatory effects.[10]

G cluster_0 Theophylline's Mechanisms of Action cluster_1 Primary Pathway cluster_2 Other Mechanisms Theophylline Theophylline PDEs Phosphodiesterases (PDE3, PDE4) Theophylline->PDEs Inhibits Adenosine_Receptors Adenosine Receptor Antagonism Theophylline->Adenosine_Receptors Antagonizes HDAC2 ↑ Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activates cAMP ↑ cAMP PKA Protein Kinase A Activation cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation ↓ Inflammation PKA->Inflammation Gene_Transcription ↓ Inflammatory Gene Transcription HDAC2->Gene_Transcription

Theophylline's Signaling Pathways

References

Doxofylline vs. Aminophylline: A Comparative Analysis of Adenosine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adenosine receptor affinity of doxofylline and aminophylline, supported by experimental data. This information is crucial for understanding their distinct pharmacological profiles and clinical implications.

Quantitative Analysis of Adenosine Receptor Affinity

The binding affinities of doxofylline and aminophylline for adenosine A1 and A2A receptors have been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity to a receptor; a lower Ki value indicates a higher affinity.

DrugAdenosine A1 Receptor (Ki, µM)Adenosine A2A Receptor (Ki, µM)Adenosine A2B Receptor (Ki, µM)Adenosine A3 Receptor (Ki, µM)
Doxofylline > 100[1][2]> 100[1][2]> 100[1]Data Not Available
Aminophylline (Theophylline) 10 - 30[1]2 - 10[1]10 - 30[1]20 - 100[1]

Key Findings:

  • Doxofylline demonstrates a significantly lower affinity for adenosine A1, A2A, and A2B receptors, with Ki values exceeding 100 µM[1][2]. This indicates a lack of significant binding at pharmacologically relevant concentrations[3].

  • In contrast, aminophylline (which is a 2:1 complex of theophylline and ethylenediamine) shows a much higher affinity for adenosine receptors, with Ki values in the micromolar range[1]. Theophylline, the active component, is a potent antagonist of A1 and A2 receptors[4][5][6].

  • The decreased affinity of doxofylline for adenosine receptors is thought to contribute to its improved safety profile compared to theophylline, particularly regarding cardiac and central nervous system side effects[1][2][7].

Experimental Protocols

The determination of adenosine receptor affinity for these compounds typically involves competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies used in the cited studies.

Objective: To determine and compare the binding affinities of doxofylline and aminophylline for human adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a specific human adenosine receptor subtype[8].

  • Radioligands:

    • For A1 receptors: [³H]DPCPX (a selective A1 antagonist)[3].

    • For A2A receptors: [³H]ZM 241385 (a selective A2A antagonist) or [³H]CGS 21680 (a selective A2A agonist)[8].

  • Test Compounds: Doxofylline and aminophylline (or theophylline).

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (doxofylline or aminophylline).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium[8].

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams are provided.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Cell Culture with Receptor Expression B Membrane Preparation A->B C Incubate Membranes with Radioligand & Test Compound B->C D Separate Bound and Free Ligand via Filtration C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki Values F->G cluster_receptor Cell Membrane cluster_drugs Extracellular Space cluster_effect Intracellular Signaling A1 A1 Receptor Gi Gi Protein (Inhibitory) A1->Gi A2A A2A Receptor Gs Gs Protein (Stimulatory) A2A->Gs Doxo Doxofylline Doxo->A1 Very Weak Antagonism Doxo->A2A Very Weak Antagonism Amino Aminophylline Amino->A1 Antagonist Amino->A2A Antagonist AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Euphylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical waste like Euphylline is a critical component of laboratory safety and environmental responsibility. This compound, a combination of aminophylline and ethylenediamine, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. Adherence to established protocols is essential to ensure the safety of personnel and the protection of our ecosystems.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or its components, aminophylline and theophylline. Key safety measures include the use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety glasses or goggles.[1] Handling should be conducted in a well-ventilated area to avoid the inhalation of dust.[2][3] In case of spills, the area should be evacuated, and the spill should be covered with an absorbent material for liquids or carefully swept up for solids to prevent dust generation.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the safe disposal of this compound waste, including unused products, contaminated materials, and empty containers.

  • Segregation and Containment: All this compound-contaminated waste must be segregated from general laboratory waste.[1]

    • Solid Waste: Place in a clearly labeled, sealed, and leak-proof container.[1][4]

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container.[1] Do not pour this compound solutions down the drain.[1]

    • Sharps: Any sharps, such as needles or syringes used for administration, should be placed in a designated sharps container.

  • Waste Classification: Determine if the this compound waste is classified as hazardous waste. Theophylline, a component of this compound, is considered a hazardous substance.[2][5][6] Therefore, this compound waste should be managed as hazardous pharmaceutical waste.

  • Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound." Store the containers in a secure, designated area away from incompatible materials.[4]

  • Arranging for Disposal: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[1][4] Ensure the company is permitted to handle pharmaceutical waste in accordance with local, state, and federal regulations.[1]

  • Documentation: Maintain a detailed record of the disposed of this compound waste, including the quantity, date of disposal, and the name of the waste disposal company.

Disposal Options and Regulatory Considerations

The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[7] The primary goal of these regulations is to prevent environmental contamination and the diversion of pharmaceuticals.

Disposal OptionDescriptionRegulatory Considerations
Licensed Hazardous Waste Contractor The recommended and most compliant method for laboratory settings. The contractor will transport the waste to a permitted facility for incineration or other approved treatment methods.Must comply with EPA's Resource Conservation and Recovery Act (RCRA) and state-specific hazardous waste regulations.[7]
Drug Take-Back Programs Primarily for household pharmaceutical waste, some programs may accept waste from small quantity generators.Availability and acceptance criteria vary by location. Check with local authorities or pharmacies.
Disposal in Household Trash (Not Recommended for Laboratories) For certain non-hazardous pharmaceuticals from households, the FDA provides guidelines for disposal in the trash. This involves mixing the medication with an undesirable substance like coffee grounds or cat litter.This method is generally not appropriate for the volume and nature of waste generated in a research setting and may not be compliant for hazardous pharmaceuticals.
Sewer Disposal (Prohibited) Disposing of pharmaceuticals down the drain or toilet is strictly prohibited in most cases as wastewater treatment facilities are often not equipped to remove these compounds, leading to environmental contamination.[1]Prohibited by the EPA's Subpart P regulations for healthcare facilities.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EuphyllineDisposalWorkflow cluster_assessment 1. Waste Identification & Assessment cluster_segregation 2. Segregation & Containment cluster_disposal 3. Final Disposal start This compound Waste Generated assess_hazard Assess Hazard Classification (Consult SDS) start->assess_hazard is_hazardous Hazardous Waste? assess_hazard->is_hazardous segregate_waste Segregate from General Waste is_hazardous->segregate_waste Yes contain_solid Contain Solid Waste (Labeled, Sealed Container) segregate_waste->contain_solid contain_liquid Contain Liquid Waste (Labeled, Sealed Container) segregate_waste->contain_liquid contain_sharps Contain Sharps (Sharps Container) segregate_waste->contain_sharps store_securely Store Securely in Designated Area contain_solid->store_securely contain_liquid->store_securely contain_sharps->store_securely contact_disposal Contact Licensed Hazardous Waste Disposal Company store_securely->contact_disposal document_disposal Document Disposal Details contact_disposal->document_disposal end Disposal Complete document_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Euphylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Euphylline, a widely used bronchodilator in respiratory research. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound (a combination of theophylline and ethylenediamine). The required PPE varies depending on the physical form of the compound being handled and the specific laboratory procedure.

TaskRequired Personal Protective Equipment
Handling this compound Powder (e.g., weighing, preparing solutions)Gloves: Two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling. Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Eye/Face Protection: Chemical safety goggles and a face shield, or a full-face respirator. Respiratory Protection: A NIOSH-approved respirator is necessary if not working in a containment primary engineering control (C-PEC) like a chemical fume hood.
Handling this compound Solutions Gloves: At least one pair of nitrile gloves. Gown: A standard laboratory coat. A low-permeability gown is recommended if there is a risk of splashing. Eye Protection: Chemical safety goggles.
Spill Cleanup Gloves: Two pairs of heavy-duty nitrile gloves. Gown: A disposable, low-permeability gown. Eye/Face Protection: Chemical safety goggles and a face shield. Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the size and nature of the spill.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep containers tightly closed.[1]

Handling Procedures:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize the generation of dust.

  • Avoid all personal contact, including inhalation.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • After handling, thoroughly wash hands with soap and water.[2]

  • Contaminated work surfaces should be decontaminated after each use.

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover liquid spills with an absorbent material.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Quantitative Exposure Limits

While there are no specific OSHA Permissible Exposure Limits (PELs) for aminophylline, the ACGIH has established a Threshold Limit Value (TLV) for ethylenediamine, a component of this compound.[1][4]

ComponentAgencyExposure Limit
EthylenediamineACGIHTWA: 10 ppm

Note: This limit should be used as a guideline for assessing and controlling workplace exposure.

Experimental Protocol: Preparation of a Standard this compound (Aminophylline) Solution

This protocol outlines the steps for preparing a 1 mg/mL standard solution of aminophylline for in vitro experiments.

Materials:

  • Aminophylline powder

  • Sterile, CO₂-free water

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of the Work Area: Ensure the chemical fume hood is clean and operational. Assemble all necessary materials.

  • Weighing the Aminophylline: Accurately weigh the desired amount of aminophylline powder using a calibrated analytical balance within the fume hood.

  • Dissolution:

    • Transfer the weighed aminophylline powder to a volumetric flask of the appropriate size.

    • Add a portion of the sterile, CO₂-free water to the flask.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely. Gentle warming on a water bath may be necessary.[5]

  • Final Dilution: Once the aminophylline is completely dissolved, add sterile, CO₂-free water to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • pH Measurement: Measure the pH of the solution. The pH of an aminophylline solution should be between 8.0 and 9.5.[6][7]

  • Storage: Store the prepared solution in a tightly sealed, light-protected container (e.g., an amber glass bottle) at a controlled room temperature or as specified by the experimental protocol.[8]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All this compound-contaminated waste, including unused product, empty containers, and disposable PPE, must be segregated from general laboratory waste.

  • Containment:

    • Solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid waste should be collected in a compatible, sealed, and labeled waste container. Do not pour this compound solutions down the drain.

  • Disposal: Dispose of this compound waste through an approved hazardous waste disposal facility.[3] Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling and Disposal of this compound

Euphylline_Workflow cluster_handling Handling Protocol cluster_safety Safety Measures cluster_disposal Disposal Protocol Start Receive and Store this compound Weigh Weigh Powder in Fume Hood Start->Weigh Prepare Prepare Solution Weigh->Prepare Handle Handle Solution Prepare->Handle Spill Spill Management Handle->Spill FirstAid First Aid Procedures Handle->FirstAid Potential Exposure Segregate Segregate Waste Handle->Segregate PPE Wear Appropriate PPE PPE->Weigh PPE->Prepare PPE->Handle PPE->Spill Spill->Segregate Contain Contain Waste Segregate->Contain Dispose Dispose via Hazardous Waste Facility Contain->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Euphylline
Reactant of Route 2
Euphylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.